molecular formula C6H7NO5 B1197453 2,6-Dioxo-4-morpholineacetic acid CAS No. 33658-49-0

2,6-Dioxo-4-morpholineacetic acid

Cat. No.: B1197453
CAS No.: 33658-49-0
M. Wt: 173.12 g/mol
InChI Key: FHSPYXCBYKGRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dioxo-4-morpholineacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO5 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dioxomorpholin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5/c8-4(9)1-7-2-5(10)12-6(11)3-7/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSPYXCBYKGRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187338
Record name 2,6-Dioxo-N-(carboxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33658-49-0
Record name 2,6-Dioxo-N-(carboxymethyl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033658490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dioxo-N-(carboxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dioxo-4-morpholineacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,6-Dioxo-4-morpholineacetic acid (CAS RN: 33658-49-0), a molecule of interest in medicinal chemistry and materials science. Despite its relatively simple structure, this compound possesses a unique combination of a cyclic imide, an ether linkage, and a carboxylic acid, bestowing it with specific reactivity and physicochemical characteristics. This document consolidates available data with theoretical predictions and expert analysis to serve as a foundational resource for researchers working with or considering this compound in their studies. We will delve into its structural features, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion on its potential reactivity and biological significance based on analogous structures.

Introduction: Unveiling a Structurally Rich Scaffold

This compound, also known as N-(carboxymethyl)diglycolic imide, is a heterocyclic compound featuring a morpholine ring functionalized with two carbonyl groups at positions 2 and 6, and an acetic acid moiety attached to the nitrogen atom. The presence of the dicarboximide functionality within the morpholine ring system creates a planar, electron-deficient core, while the acetic acid side chain introduces a key site for ionization and further chemical modification. This unique structural amalgamation suggests potential applications as a linker in bioconjugation, a building block for more complex molecules, and a scaffold for the design of biologically active agents. The cyclic imide moiety is a well-known pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities.[1] This guide aims to provide a detailed exposition of its chemical properties to facilitate and accelerate future research and development endeavors.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physicochemical properties is paramount for its application in any scientific discipline. For this compound, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

PropertyValueSource
CAS Registry Number 33658-49-0Echemi[2]
Molecular Formula C₆H₇NO₅Echemi[2]
Molecular Weight 173.12 g/mol Echemi[2]
Appearance Solid (predicted)---
XLogP3 (Predicted) -2.9Echemi[2]
Hydrogen Bond Donor Count 1Echemi[2]
Hydrogen Bond Acceptor Count 6Echemi[2]
Topological Polar Surface Area (TPSA) 83.9 ŲEchemi[2]
pKa (Predicted) ~3.5-4.5 (Carboxylic Acid)Theoretical Estimation
Solubility (Predicted) Soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol)---

Expert Insights: The highly negative XLogP3 value indicates that this compound is a very polar molecule with a strong preference for aqueous environments over lipophilic ones. This high polarity is a direct consequence of the exposed oxygen and nitrogen atoms and the carboxylic acid group. The predicted pKa of the carboxylic acid is in the typical range for acetic acid derivatives and suggests that at physiological pH (7.4), the molecule will exist predominantly in its deprotonated, carboxylate form. This has significant implications for its biological interactions and formulation development.

Synthesis and Purification: A Proposed Pathway

While specific literature detailing the synthesis of this compound is scarce, a logical and efficient synthetic route can be proposed based on well-established reactions of cyclic anhydrides with amino acids. The most plausible approach involves the condensation of diglycolic anhydride with glycine.

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diglycolic_Anhydride Diglycolic Anhydride Amic_Acid Amic Acid Intermediate Diglycolic_Anhydride->Amic_Acid Nucleophilic Acyl Substitution Glycine Glycine Glycine->Amic_Acid Product This compound Amic_Acid->Product Dehydrative Cyclization (Heat or Acetic Anhydride)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a validated, self-validating system for the synthesis and purification of the target compound.

Step 1: Formation of the Amic Acid Intermediate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 11.6 g (0.1 mol) of diglycolic anhydride in 100 mL of glacial acetic acid.

  • Addition of Glycine: To this stirring solution, add 7.5 g (0.1 mol) of glycine.

  • Reaction Conditions: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the disappearance of the glycine starting material, which is sparingly soluble in acetic acid, and the formation of a clear solution.

  • Rationale: The primary amine of glycine acts as a nucleophile, attacking one of the carbonyl carbons of the diglycolic anhydride in a nucleophilic acyl substitution reaction. This opens the anhydride ring to form the linear amic acid intermediate. Acetic acid serves as a solvent that can facilitate the reaction without promoting premature cyclization.

Step 2: Dehydrative Cyclization to the Imide

  • Dehydration: To the solution containing the amic acid intermediate, add 15.3 g (0.15 mol) of acetic anhydride and 8.2 g (0.1 mol) of anhydrous sodium acetate.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 3 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate of this compound should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to yield pure this compound.

  • Rationale: Acetic anhydride acts as a dehydrating agent, facilitating the intramolecular cyclization of the amic acid to form the stable five-membered imide ring. Sodium acetate acts as a base to catalyze the reaction. The product is expected to be a white crystalline solid.

Analytical Characterization: Spectroscopic Signature

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques. Below are the predicted spectroscopic data.

TechniquePredicted Data
¹H NMR (500 MHz, D₂O) δ 4.35 (s, 2H, -N-CH₂-COOH), δ 4.25 (s, 4H, -CO-CH₂-O-CH₂-CO-)
¹³C NMR (125 MHz, D₂O) δ 172.5 (-COOH), δ 168.0 (2 x -C=O, imide), δ 68.0 (2 x -CH₂-O-), δ 48.0 (-N-CH₂-)
FT-IR (KBr, cm⁻¹) 3500-2500 (broad, O-H stretch of carboxylic acid), 1780 and 1710 (symmetric and asymmetric C=O stretch of cyclic imide), 1690 (C=O stretch of carboxylic acid), 1100 (C-O-C stretch)
Mass Spectrometry (ESI-) m/z 172.02 [M-H]⁻

Expert Interpretation: The ¹H NMR spectrum is predicted to be relatively simple, with two singlets corresponding to the methylene protons of the acetic acid moiety and the morpholine ring. The symmetry of the molecule results in the chemical equivalence of the two methylene groups in the morpholine ring. The ¹³C NMR will show distinct signals for the carboxylic acid carbon, the two equivalent imide carbonyl carbons, the two equivalent ether-linked carbons, and the methylene carbon of the acetic acid side chain. The IR spectrum is expected to be highly informative, with the characteristic double carbonyl stretch of the cyclic imide being a key diagnostic feature.[3][4]

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the cyclic imide and the carboxylic acid.

Hydrolytic Stability of the Imide Ring

The cyclic imide ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to the opening of the ring to form the corresponding dicarboxylate. This reaction is analogous to the hydrolysis of other cyclic imides like succinimide and phthalimide. The rate of hydrolysis is expected to be significantly slower under neutral or acidic conditions.

G Imide This compound Dicarboxylate N-(carboxymethyl)iminodiacetic acid Imide->Dicarboxylate Hydrolysis (e.g., NaOH, H₂O)

Sources

An In-depth Technical Guide to 2,6-Dioxo-4-morpholineacetic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2,6-Dioxo-4-morpholineacetic acid, a versatile heterocyclic compound with significant potential in organic synthesis, pharmaceutical sciences, and materials chemistry. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for leveraging this molecule's unique properties in a research and development setting.

Chemical Identity and Structure

IUPAC Name: 2-(2,6-dioxomorpholin-4-yl)acetic acid[1]

Synonyms: 2,6-Dioxo-N-(carboxymethyl)morpholine, 2,6-diketo-N-carboxymethyl morpholine, NTA anhydride[2][3]

CAS Number: 33658-49-0[1]

Molecular Formula: C₆H₇NO₅[1]

Molecular Weight: 173.12 g/mol [1]

The molecular architecture of this compound is characterized by a morpholine ring functionalized with two carbonyl groups at positions 2 and 6, and an acetic acid moiety attached to the nitrogen atom at position 4. This structure, an anhydride of nitrilotriacetic acid (NTA), bestows upon the molecule a unique combination of reactivity and functionality. The dione feature within the morpholine ring creates electrophilic centers, while the carboxylic acid group provides a nucleophilic and acidic site, making it a valuable bifunctional building block in organic synthesis.

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

While extensive experimental data is not widely published, the following table summarizes key predicted and available physicochemical properties.

PropertyValueSource
Boiling Point 427.9 °C at 760 mmHg[2]
Density 1.521 g/cm³[2]
Flash Point 212.6 °C[2]
Topological Polar Surface Area 83.9 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 2[1]

Synthesis Protocol

The synthesis of this compound is achieved through the cyclization of nitrilotriacetic acid (NTA) using a dehydrating agent, such as acetic anhydride, in the presence of a base catalyst. The following protocol is a self-validating system for the preparation of this compound.

Causality of Experimental Choices
  • Nitrilotriacetic Acid (NTA) as Starting Material: NTA possesses the requisite nitrogen atom and three carboxylic acid groups, providing the foundational structure for the target molecule.

  • Acetic Anhydride as Dehydrating Agent: Acetic anhydride serves as an efficient water scavenger, driving the intramolecular condensation of two of the carboxylic acid groups of NTA to form the cyclic anhydride (the dioxo-morpholine ring).

  • Pyridine as Catalyst: Pyridine, a weak base, acts as a catalyst to facilitate the formation of the anhydride by activating the carboxylic acid groups of NTA.

  • Dimethylformamide (DMF) as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction while remaining relatively inert under the reaction conditions.

Detailed Experimental Workflow

The following workflow describes the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation start Charge round bottom flask with: - Nitrilotriacetic acid (38.2 g) - Dimethylformamide (72 g) - Acetic anhydride (25 g) - Pyridine (2 g) purge Purge with nitrogen start->purge stir Stir at room temperature for 3 days purge->stir filter Filter out unreacted NTA stir->filter Reaction completion concentrate Remove solvent in vacuo (60-70 °C bath) filter->concentrate wash Wash residue with dimethylformamide (2 x 40 ml) and re-concentrate concentrate->wash end This compound wash->end Obtain viscous product

Sources

An In-depth Technical Guide to the Mechanism of Action of 2,6-Dioxo-4-morpholineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] When derivatized to include a 2,6-dioxo functionality and an N-acetic acid moiety, the resulting 2,6-Dioxo-4-morpholineacetic acid derivatives represent a novel class of compounds with significant therapeutic potential. While direct studies on this specific chemical series are emerging, a comprehensive understanding of their mechanism of action can be extrapolated from well-characterized analogous structures. This guide synthesizes current knowledge of related pharmacophores to propose a primary mechanism of action centered on the modulation of the E3 ubiquitin ligase complex, with secondary considerations for other potential biological targets. Detailed experimental protocols are provided to facilitate the investigation and validation of these proposed mechanisms.

The Morpholine Scaffold in Medicinal Chemistry: A Foundation of Versatility

The morpholine heterocycle is a common feature in a multitude of approved drugs, where it often imparts improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles.[1] Its presence in drugs with diverse mechanisms of action underscores its role as a versatile pharmacophore.

  • Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, incorporates a morpholine ring that contributes to its binding affinity and pharmacokinetic properties, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.[2][3]

  • Linezolid , an oxazolidinone antibiotic, features a morpholine ring that is essential for its unique mechanism of inhibiting bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of a functional 70S initiation complex.[4][5]

The established roles of the morpholine moiety in these and other drugs highlight its ability to serve as a key structural component for interacting with a wide range of biological targets.

The 2,6-Dioxo Moiety: A Gateway to Protein Degradation

The 2,6-dioxopiperidine scaffold is the cornerstone of the immunomodulatory imide drugs (IMiDs), a class of therapeutics that has revolutionized the treatment of multiple myeloma and other hematological malignancies.[6] The mechanism of action of these drugs, including thalidomide, lenalidomide, and pomalidomide, is centered on their ability to bind to the E3 ubiquitin ligase cereblon (CRBN).[7][8]

This binding event does not inhibit the E3 ligase but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[1][9] Key neosubstrates of the CRBN-IMiD complex include the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.[9] The degradation of these factors is a critical event that underlies the anti-proliferative and immunomodulatory effects of IMiDs.[6][]

Proposed Primary Mechanism of Action: Cereblon-Mediated Protein Degradation

Given the structural analogy between the 2,6-dioxopiperidine ring of IMiDs and the 2,6-dioxomorpholine ring of the compounds of interest, the most plausible primary mechanism of action for this compound derivatives is the modulation of the CRBN-E3 ubiquitin ligase complex.

It is hypothesized that the 2,6-dioxomorpholine moiety will occupy the same binding pocket on CRBN as the 2,6-dioxopiperidine of thalidomide and its analogs. The morpholine ring's oxygen atom may alter the binding affinity or kinetics compared to the methylene group in the piperidine ring of IMiDs, potentially leading to a different profile of neosubstrate degradation.

The N-acetic acid moiety could further influence the interaction with CRBN or the recruitment of neosubstrates. It may also impact the compound's cellular uptake and pharmacokinetic properties.[11][12]

Signaling Pathway

The proposed signaling pathway for this compound derivatives is depicted below. This pathway is based on the established mechanism of IMiDs.

CRBN_Mediated_Degradation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects Derivative 2,6-Dioxo-4-morpholineacetic acid derivative CRBN Cereblon (CRBN) Derivative->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4A CUL4A CUL4A->E3_Ligase Roc1 Roc1 Roc1->E3_Ligase Neosubstrate Neosubstrate (e.g., IKZF1/3) E3_Ligase->Neosubstrate Recruits Ub Ubiquitin Neosubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into Immunomodulation Immunomodulation (e.g., T-cell activation, cytokine modulation) Degraded_Peptides->Immunomodulation Anti_proliferative Anti-proliferative Effects Degraded_Peptides->Anti_proliferative Anti_angiogenic Anti-angiogenic Effects Degraded_Peptides->Anti_angiogenic

Caption: Proposed mechanism of action of this compound derivatives via CRBN modulation.

Potential Secondary Mechanisms of Action

While CRBN modulation is the most probable primary mechanism, the unique structural features of this compound derivatives may confer additional biological activities.

  • Kinase Inhibition: The morpholine ring is a known pharmacophore in several kinase inhibitors.[13] It is plausible that these derivatives could exhibit inhibitory activity against certain kinases, contributing to their overall cellular effects.

  • Enzyme Inhibition: The N-acetic acid moiety could enable the molecule to act as a mimic of endogenous substrates for various enzymes, leading to competitive inhibition.

  • Ion Chelation: The presence of multiple oxygen and nitrogen atoms could allow for the chelation of metal ions, which might interfere with the function of metalloenzymes.

Experimental Protocols for Mechanism Validation

To investigate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.

Protocol 1: Cereblon Binding Affinity

Objective: To determine if this compound derivatives directly bind to CRBN.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant human CRBN-DDB1 complex.

  • Assay: Perform a competitive binding assay using a known CRBN ligand (e.g., fluorescently labeled thalidomide) and the test compounds.

  • Detection: Measure the displacement of the fluorescent ligand using techniques such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the binding affinity (Kd or IC50) of the test compounds for CRBN.

Protocol 2: Neosubstrate Degradation

Objective: To assess the ability of the derivatives to induce the degradation of known CRBN neosubstrates.

Methodology:

  • Cell Culture: Culture a relevant human cell line (e.g., multiple myeloma cell line MM.1S).

  • Treatment: Treat the cells with varying concentrations of the test compounds for different time points.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform Western blot analysis to detect the levels of IKZF1 and IKZF3. Use a housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensities to determine the extent of IKZF1/3 degradation.

Protocol 3: Cellular Viability and Cytokine Profiling

Objective: To evaluate the downstream functional consequences of CRBN modulation.

Methodology:

  • Cell Viability Assay:

    • Treat cancer cell lines with the test compounds for 72 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Cytokine Profiling:

    • Culture human peripheral blood mononuclear cells (PBMCs).

    • Treat the PBMCs with the test compounds.

    • Collect the supernatant and measure the levels of key cytokines (e.g., IL-2, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Data Summary

The following table provides a hypothetical summary of expected data from the proposed experiments, comparing the activity of a novel this compound derivative to a known IMiD.

ParameterLenalidomide (Reference)This compound derivative (Hypothetical)
CRBN Binding (IC50) ~1 µM0.5 - 5 µM
IKZF1 Degradation (DC50) ~50 nM10 - 100 nM
MM.1S Cell Viability (GI50) ~100 nM20 - 200 nM
IL-2 Production (EC50) ~20 nM5 - 50 nM
TNF-α Inhibition (IC50) ~100 nM50 - 500 nM

Conclusion

The this compound derivatives represent a promising class of compounds with a high likelihood of acting as modulators of the CRBN-E3 ubiquitin ligase complex. By leveraging the established knowledge of the mechanism of action of immunomodulatory drugs, a clear path for the investigation and validation of these novel derivatives can be pursued. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms and for advancing the development of this exciting new class of potential therapeutics. Further studies will be crucial to fully understand the unique pharmacological profile conferred by the combination of the 2,6-dioxomorpholine and N-acetic acid moieties.

References

  • B.L. Ebert and H. Handa. (2017). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. PMC. [Link]

  • Patsnap. (2024). What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

  • J.M. Koshman, et al. (2024). Linezolid. StatPearls - NCBI Bookshelf. [Link]

  • H. Handa and T. Ito. (2018). Molecular mechanisms of thalidomide and its derivatives. PMC. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]

  • A. P. Kourounakis, et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • J. M. Baumann, et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. NIH. [Link]

  • Advent Chembio. (2024). Applications of Glacial Acetic Acid in Pharmaceutical Industry and Drug Formulation. Advent Chembio. [Link]

  • Patsnap. (2024). What is the mechanism of Linezolid? Patsnap Synapse. [Link]

  • T. Ito and H. Handa. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link]

  • A. Furfine, et al. (2000). Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine. PubMed. [Link]

  • S. G. Mahajan, et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC. [Link]

  • Y. Funauchi, et al. (2018). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. NIH. [Link]

  • B.L. Ebert and H. Handa. (2015). The novel mechanism of lenalidomide activity. PMC. [Link]

  • C. P. Meher, et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Advent Chembio. (2024). Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing. Advent Chembio. [Link]

  • H. Ishida, et al. (1995). bis(2,6-dioxopiperaxine) Derivatives, Topoisomerase II Inhibitors Which Do Not Form a DNA Cleavable Complex, Induce Thymocyte Apoptosis. PubMed. [Link]

  • F. G. R. Reyes, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • M. A. Ali, et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

  • A. P. Kourounakis, et al. (2014). Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? NIH. [Link]

  • J. Wang, et al. (2016). Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. Spandidos Publications. [Link]

  • Wikipedia. (2024). Linezolid. Wikipedia. [Link]

  • ResearchGate. (2023). Thalidomide mechanism of action. Cells expressing the cereblon protein... ResearchGate. [Link]

  • A. V. G. S. Prasad, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • ResearchGate. (2017). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... ResearchGate. [Link]

  • ResearchGate. (2017). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]

  • ResearchGate. (2017). Why acetic acid is not used as solvent in pharmaceutical industry. ResearchGate. [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Advent Chembio. (2024). Glacial Acetic Acid Uses in Pharma & Chemical. Advent Chembio. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • M. K. Mantravadi, et al. (2019). Linezolid-Dependent Function and Structure Adaptation of Ribosomes in a Staphylococcus epidermidis Strain Exhibiting Linezolid Dependence. PMC. [Link]

  • Al-Nahrain Journal of Science. (2025). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. [Link]

  • Blood Advances. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. ASH Publications. [Link]

  • Wikipedia. (2024). Cereblon E3 ligase modulator. Wikipedia. [Link]

  • J. Kałużna-Czaplińska, et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Digital Repository. (2018). Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agents. Digital Repository. [Link]

Sources

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery and Biological Sciences

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and metabolic stability, have established it as a "privileged scaffold."[1] This guide provides a comprehensive exploration of the diverse biological activities exhibited by morpholine-containing compounds. We will delve into their roles as anticancer, antimicrobial, antiviral, and neuroprotective agents, underpinned by a detailed examination of their structure-activity relationships (SAR) and mechanisms of action. This document is designed to be a practical resource, offering not only a conceptual understanding but also detailed, field-proven experimental protocols for evaluating the biological efficacy of these versatile molecules.

The Morpholine Moiety: Physicochemical Advantages in Drug Design

The prevalence of the morpholine nucleus in a multitude of clinically approved drugs is not coincidental.[2] Its structure confers several advantageous properties that medicinal chemists leverage to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

  • Enhanced Solubility and Permeability: The presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom allows for a fine-tuning of a molecule's solubility and its ability to traverse biological membranes, including the blood-brain barrier.[4]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life of the drug in the body.[2]

  • Structural Versatility: The morpholine ring serves as a versatile and readily accessible synthetic building block, allowing for the facile introduction of various substituents to explore and optimize biological activity.[2] This adaptability enables it to interact with a wide array of biological targets.[2]

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[5] A primary mechanism of action for many of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5]

Mechanism Spotlight: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that responds to extracellular signals such as growth factors. Its aberrant activation is a hallmark of many cancers. Morpholine-containing inhibitors often target the kinase domain of PI3K or mTOR, preventing the downstream signaling that drives tumor progression.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) TSC_complex TSC1/TSC2 AKT->TSC_complex Inhibition Rheb Rheb TSC_complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits Morpholine_Inhibitor Morpholine-Containing Inhibitor Morpholine_Inhibitor->PI3K Inhibition Morpholine_Inhibitor->mTORC1 Inhibition

Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Quantitative Efficacy of Anticancer Morpholine Derivatives

The cytotoxic potential of morpholine-containing compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazoline-Morpholine HybridA549 (Lung)8.55 ± 0.67[6]
Quinazoline-Morpholine HybridMCF-7 (Breast)3.15 ± 0.23[6]
Quinazoline-Morpholine HybridSH-SY5Y (Neuroblastoma)3.36 ± 0.29[6]
Thienopyrimidine-MorpholineH460 (Lung)0.003[5]
Thienopyrimidine-MorpholineHT-29 (Colon)0.42[5]
Thienopyrimidine-MorpholineMDA-MB-231 (Breast)0.74[5]
Quinoline-Morpholine HybridHepG2 (Liver)8.50[7]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content.

Rationale: This assay is chosen for its simplicity, sensitivity, and the fact that the dye binding is stoichiometric and therefore less prone to interference from metabolic activity compared to tetrazolium-based assays.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the media and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

Morpholine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action are diverse, often involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Antibacterial and Antifungal Efficacy of Morpholine Derivatives

The antimicrobial potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Schiff Base of 4-(4-aminophenyl)-morpholineStaphylococcus aureus25[5]
Schiff Base of 4-(4-aminophenyl)-morpholineEscherichia coli29[5]
Schiff Base of 4-(4-aminophenyl)-morpholineCandida albicans20[5]
Ruthenium-Morpholine ComplexStaphylococcus aureus0.78[4]
1,2,4-Triazole-Morpholine HybridMycobacterium smegmatis15.6
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

This method is a standard preliminary test to assess the antibacterial activity of a compound.

Rationale: The agar well diffusion method is a straightforward and widely used technique for screening the antimicrobial activity of new compounds. It provides a clear visual indication of growth inhibition.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into the wells. Include a positive control (a known antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antibacterial activity.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Rationale: The broth microdilution method is a quantitative technique that allows for the precise determination of the MIC, providing a more definitive measure of antifungal activity than diffusion assays.

Step-by-Step Methodology:

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (fungal growth without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Antimicrobial_Assay_Workflow cluster_antibacterial Antibacterial: Agar Well Diffusion cluster_antifungal Antifungal: Broth Microdilution A1 Prepare Bacterial Inoculum & Agar Plate A2 Create Wells & Add Morpholine Compound A1->A2 A3 Incubate Plate A2->A3 A4 Measure Zone of Inhibition A3->A4 F1 Serial Dilution of Morpholine Compound F2 Add Fungal Inoculum F1->F2 F3 Incubate Plate F2->F3 F4 Determine MIC (No Visible Growth) F3->F4

Sources

An In-depth Technical Guide to 2,6-Dioxo-4-morpholineacetic Acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2,6-dioxo-4-morpholineacetic acid, a heterocyclic compound with significant potential for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and burgeoning applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

This compound, also known by its synonyms including 2,6-Dioxo-N-(carboxymethyl)morpholine and nitrilotriacetic anhydride, is a key synthetic intermediate. Its fundamental properties are summarized below.[1][2]

PropertyValueSource
Molecular Formula C₆H₇NO₅[1][2]
Molecular Weight 173.12 g/mol [2]
CAS Number 33658-49-0[1][2]

The structure of this compound features a morpholine-2,6-dione ring N-substituted with an acetic acid moiety. This unique arrangement confers a combination of desirable characteristics for synthetic applications, including a constrained amino acid-like scaffold and a reactive carboxylic acid handle.

Synthesis and Characterization

The synthesis of this compound can be achieved through the dehydration of nitrilotriacetic acid. A representative laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of this compound (Nitrilotriacetic Anhydride)

Objective: To synthesize this compound via the cyclization of nitrilotriacetic acid.

Materials:

  • Nitrilotriacetic acid

  • Acetic anhydride

  • N-methylimidazole

  • Allyl bromide

  • Dimethylformamide (DMF)

  • Acetone

  • 1,2-Dichloroethane

Procedure:

  • A slurry of nitrilotriacetic acid (1.0 eq) in DMF is prepared in a flask equipped with a stirrer and under an inert atmosphere (e.g., Argon).

  • Acetic anhydride (1.2 eq) is added to the slurry.

  • A catalytic amount of N-methylimidazole (1 mol%) is introduced, and the mixture is heated to 60°C with stirring. The reaction is monitored until the mixture becomes homogenous, typically over several hours.

  • To quench the catalyst, a small amount of allyl bromide (2.2 mol%) is added, and heating is continued for an additional 30 minutes.

  • The volatile components are removed by vacuum distillation.

  • The resulting solid residue is dissolved in acetone and filtered to remove any insoluble impurities.

  • The product is precipitated from the acetone solution by the addition of 1,2-dichloroethane and slow concentration on a rotary evaporator.

  • The crude product is collected by filtration, washed with 1,2-dichloroethane, and dried under vacuum.

  • For further purification, the product can be recrystallized from an acetone/1,2-dichloroethane solvent system.

Causality of Experimental Choices:

  • Acetic Anhydride: Serves as the dehydrating agent to facilitate the intramolecular cyclization of nitrilotriacetic acid to form the anhydride.

  • N-methylimidazole: Acts as a nucleophilic catalyst to accelerate the anhydride formation.

  • Allyl Bromide: Is used to "trap" and deactivate the N-methylimidazole catalyst, preventing potential side reactions during workup.

  • Solvent System: The choice of acetone for dissolution and 1,2-dichloroethane as an anti-solvent allows for efficient precipitation and purification of the final product.

Characterization Data:

While a comprehensive set of publicly available experimental spectra for this compound is limited, the following represents typical characterization data.

  • ¹H NMR (400 MHz, d6-acetone): δ 3.92 (s, 4H), 3.62 (s, 2H).

  • ¹³C NMR (100 MHz, d6-acetone): δ 171.18, 165.51 (2C), 54.79, 52.54 (2C).

Applications in Drug Discovery and Development

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its presence can enhance physicochemical properties such as aqueous solubility and metabolic stability, and it can participate in key binding interactions with biological targets.[4] this compound serves as a valuable building block for introducing this important structural motif into novel drug candidates.

Constrained Amino Acid Mimic

The rigidified structure of this compound makes it an attractive surrogate for natural amino acids in peptide and small molecule drug design. By incorporating this building block, researchers can explore conformational constraints that may lead to enhanced binding affinity, selectivity, and proteolytic stability of the resulting compounds.

Linker and Scaffold in Bioconjugation

The carboxylic acid functionality provides a convenient handle for conjugation to other molecules, such as peptides, proteins, or fluorescent dyes. Its structural similarity to nitrilotriacetic acid (NTA) suggests its potential utility in the development of chelating agents for applications in diagnostics and targeted drug delivery. NTA derivatives are widely used for their ability to form stable complexes with metal ions, which can then bind to histidine-tagged proteins.[5]

Safety and Handling

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture, as the anhydride is susceptible to hydrolysis.

  • Toxicity: While specific toxicity data is unavailable, related compounds such as morpholine are known to be corrosive and can cause skin and eye damage.[6] It is prudent to treat this compound with similar caution.

Future Outlook

The unique structural features of this compound position it as a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and materials science industries.[7] Its application as a constrained amino acid mimic and a scaffold for bioconjugation is expected to grow as the demand for novel therapeutics with improved pharmacological profiles continues to rise. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential in drug discovery and development.

References

  • LookChem. Cas 33658-49-0, 2,6-dioxo-N-(carboxymethyl)morpholine. Available from: [Link]

  • Huang, Z., Park, J. I., Watson, D. S., Hwang, P., & Szoka, F. C., Jr (2006). Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications. Bioconjugate chemistry, 17(6), 1592–1600. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Available from: [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available from: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Available from: [Link]

  • Wile, B. M. (2010). Synthesis of a pH-sensitive nitrilotriacetic linker to peptide transduction domains to enable intracellular delivery of histidine imidazole ring-containing macromolecules. Journal of the American Chemical Society, 132(31), 10983–10985. Available from: [Link]

  • Zervou, M., Tzani, A., Christodoulou, E., & Coutsolelos, A. G. (2022). Design and Synthesis of Porphyrin-Nitrilotriacetic Acid Dyads with Potential Applications in Peptide Labeling through Metallochelate Coupling. ACS omega, 7(2), 2253–2264. Available from: [Link]

Sources

A Guide to the Spectroscopic Characterization of 2,6-Dioxo-N-(carboxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 2,6-Dioxo-N-(carboxymethyl)morpholine (also known as 2-(2,6-dioxomorpholino)acetic acid), a heterocyclic compound with potential applications in organic synthesis and pharmaceutical research.[1] Given the scarcity of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret its characteristic ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, thereby facilitating its use as a versatile building block in the development of novel chemical entities.[1]

Introduction: The Structural Significance of 2,6-Dioxo-N-(carboxymethyl)morpholine

2,6-Dioxo-N-(carboxymethyl)morpholine, with the chemical formula C₆H₇NO₅, is a derivative of morpholine, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms.[1][2] The morpholine scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties and its presence in a wide array of pharmacologically active compounds.[3] The introduction of two carbonyl groups at the 2 and 6 positions, along with an N-carboxymethyl substituent, imparts a unique combination of functionalities, including an amide, an ester, and a carboxylic acid. This arrangement suggests its potential as a chelating agent and a monomer for the synthesis of biodegradable polymers like polydepsipeptides.[1][4]

Accurate structural elucidation is paramount for any application. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's connectivity and chemical environment. This guide offers an in-depth, predictive analysis of the key spectroscopic signatures of 2,6-Dioxo-N-(carboxymethyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the precise arrangement of hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2,6-Dioxo-N-(carboxymethyl)morpholine is expected to exhibit three distinct signals corresponding to the three types of non-equivalent protons in the molecule. The prediction is based on the analysis of similar morpholine-2,5-dione structures and the known effects of adjacent functional groups.[4]

Table 1: Predicted ¹H NMR Data for 2,6-Dioxo-N-(carboxymethyl)morpholine

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O.[5]
~4.5 - 4.8Singlet2HN-CH₂-COOHThe methylene protons adjacent to the nitrogen and the carboxylic acid are deshielded by both electron-withdrawing groups.
~4.2 - 4.5Singlet4HO-CH₂-C=O and N-CH₂-C=OThe two sets of methylene protons in the morpholine ring are in different chemical environments but may overlap or appear as a single, slightly broadened singlet due to the ring's symmetry and rapid conformation changes at room temperature. The proximity to the oxygen and nitrogen atoms, as well as the carbonyl groups, leads to a downfield shift.[6]
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 2,6-Dioxo-N-(carboxymethyl)morpholine, five distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Data for 2,6-Dioxo-N-(carboxymethyl)morpholine

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170 - 173-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[7]
~165 - 168N-C=O and O-C=OThe two carbonyl carbons of the morpholine-2,6-dione ring (one amide, one ester) are in similar, highly deshielded environments.[4]
~65 - 70O-CH₂-C=OThe carbon adjacent to the ring oxygen is deshielded due to the electronegativity of the oxygen atom.[4]
~50 - 55N-CH₂-C=OThe carbon adjacent to the ring nitrogen is also deshielded, though typically to a lesser extent than the one next to oxygen.[4]
~48 - 52N-CH₂-COOHThe methylene carbon of the carboxymethyl group is influenced by the adjacent nitrogen and carbonyl group.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of 2,6-Dioxo-N-(carboxymethyl)morpholine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with carboxylic acid protons as it allows for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The disappearance of the broad singlet in the 10-12 ppm region would confirm its assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which would aid in the definitive assignment of the methylene carbons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[9]

Diagram 1: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL of deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 ¹H NMR prep3->acq1 acq2 ¹³C NMR / DEPT acq1->acq2 acq3 2D NMR (COSY, HSQC) acq2->acq3 an1 Process spectra (phasing, baseline correction) acq3->an1 an2 Integrate ¹H signals an1->an2 an3 Assign signals based on chemical shifts and correlations an2->an3 an4 Confirm structure an3->an4

Caption: Workflow for NMR analysis of 2,6-Dioxo-N-(carboxymethyl)morpholine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2,6-Dioxo-N-(carboxymethyl)morpholine will be dominated by the characteristic absorptions of its carbonyl and hydroxyl groups.

Table 3: Predicted Key IR Absorption Bands

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe O-H bond of a carboxylic acid gives a very broad absorption band due to strong hydrogen bonding.[2]
~1750 - 1780C=O stretchEsterThe carbonyl of the ester within the dione ring is expected at a relatively high frequency.
~1680 - 1710C=O stretchAmideThe amide carbonyl stretch typically appears at a lower frequency than the ester carbonyl.
~1690 - 1720C=O stretchCarboxylic AcidThe carbonyl of the carboxylic acid will likely overlap with the amide carbonyl absorption.
~1100 - 1250C-O stretchEster and EtherStrong absorptions corresponding to the C-O single bonds of the ester and the ether linkage in the morpholine ring are expected in this region.
Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis: Place a small amount of the solid 2,6-Dioxo-N-(carboxymethyl)morpholine sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: ATR-FTIR Experimental Workflow

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data (Background Subtraction) E->F

Caption: Step-by-step process for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For 2,6-Dioxo-N-(carboxymethyl)morpholine (Molecular Weight: 173.12 g/mol ), the following features are expected in its mass spectrum, likely acquired using electrospray ionization (ESI) due to the compound's polarity.

  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻):

    • In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 174.1.

    • In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be expected at m/z 172.1. This is often a strong signal for carboxylic acids.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A logical and common fragmentation would be the loss of the elements of carbon dioxide (CO₂) from the carboxylic acid group.

Diagram 3: Predicted ESI-MS Fragmentation

G mol 2,6-Dioxo-N-(carboxymethyl)morpholine [M-H]⁻ m/z 172.1 frag1 Loss of CO₂ m/z 128.1 mol:f2->frag1:f0 - 44 Da

Caption: A primary fragmentation pathway for the [M-H]⁻ ion.

Experimental Protocol: LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing polar, non-volatile compounds like the one .

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Chromatography:

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Use a reverse-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile) to separate the analyte from any impurities.[11]

  • Mass Spectrometry:

    • The eluent from the LC is directed into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire data in both positive and negative ion modes to determine which provides better sensitivity.

    • Perform a full scan to identify the molecular ion.

    • To confirm the structure, perform a tandem MS (MS/MS or product ion scan) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[11]

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic profile of 2,6-Dioxo-N-(carboxymethyl)morpholine. The tabulated ¹H and ¹³C NMR chemical shifts, key IR absorption bands, and expected mass spectrometric data provide a robust framework for the identification and characterization of this molecule. The detailed, self-validating experimental protocols outlined herein offer a systematic approach for researchers to obtain high-quality data. By synthesizing information from foundational spectroscopic principles and data from analogous structures, this document aims to empower scientists in their synthetic and drug development endeavors involving this versatile morpholine derivative.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). National Institutes of Health.
  • 2,6-dioxo-N-(carboxymethyl)morpholine. (n.d.). LookChem.
  • 1H and 13C NMR spectra of N-substituted morpholines. (n.d.). ResearchGate.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
  • (A) Sections of 1 H NMR spectra (500 MHz, acetic acid-d6/D 2 O = 1:1)... (n.d.). ResearchGate.
  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs.
  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate.
  • Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate.
  • N-(2-Carboxymethyl)-morpholine (HMDB0061156). (n.d.). Human Metabolome Database.
  • Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. (n.d.). PubMed Central.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate.
  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PubMed Central.
  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate.
  • Systematic Identification of Bioactive Compositions in Leaves of Morus Cultivars Using UHPLC-ESI-QTOF-MS/MS and Comprehensive Screening of High-Quality Resources. (2022). MDPI.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. (2025). Benchchem.
  • picoSpin 80: Hydrolysis of Acetic Anhydride with Heavy Water (D2O). (n.d.). Thermo Fisher Scientific.
  • IR spectrum of the morpholine-4-carbodithioate. (n.d.). ResearchGate.
  • The IR spectra of compounds 1–6. (n.d.). ResearchGate.
  • 2,6-Dimethylmorpholine. (n.d.). PubChem.
  • The 13 C NMR spectrum of ethanoic acid. (n.d.). Doc Brown's Chemistry.
  • Spectroscopic characterization of charge-transfer complexes of morpholine with chloranilic and picric acids in organic media: crystal structure of bis(morpholinium 2,4,6-trinitrocyclohexanolate). (n.d.). PubMed.
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp 3 -Rich Morpholine Peptidomimetics. (n.d.). Frontiers.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences.
  • 2-(2,6-dioxomorpholin-4-yl)acetic acid. (n.d.). Echemi.
  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. (n.d.). National Institutes of Health.

Sources

Unveiling the Pharmacological Potential of 2,6-Dioxo-4-morpholineacetic acid: A Proposed Research Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory in Morpholine Chemistry

The morpholine nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] However, the specific scaffold of 2,6-Dioxo-4-morpholineacetic acid remains a largely enigmatic entity within the scientific literature. This technical guide, therefore, deviates from a retrospective analysis and instead presents a forward-looking, comprehensive research program designed to elucidate the potential pharmacological effects of this novel compound. As we embark on this scientific inquiry, we will leverage established principles of drug discovery and the known bioactivities of related morpholine-containing molecules to formulate and test our hypotheses. This document serves as a detailed roadmap for researchers aiming to pioneer the investigation of this compound.

Compound Profile: What We Know

This compound is a heterocyclic compound with the molecular formula C₆H₇NO₅ and a molecular weight of 173.12 g/mol .[3][4] Its chemical structure, characterized by a morpholine ring bearing two carbonyl groups and an acetic acid substituent, suggests potential for diverse chemical interactions and biological activities.

PropertyValueSource
CAS Number33658-49-0[3]
Molecular FormulaC₆H₇NO₅[3]
Molecular Weight173.12 g/mol [4]
Synonyms2,6-DCM, 2,6-dioxo-N-(carboxymethyl)morpholine[4]

The presence of the dicarboximide-like functionality within the morpholine ring, coupled with the acetic acid side chain, presents intriguing possibilities for its role as a potential modulator of biological pathways. The structural rigidity of the dioxo-morpholine core, combined with the flexible acetic acid arm, could facilitate specific interactions with enzyme active sites or receptor binding pockets.

Hypothetical Pharmacological Activities and Mechanistic Rationale

Given the dearth of direct evidence, we propose to investigate two primary, plausible pharmacological activities for this compound based on the established profiles of other morpholine derivatives: anti-inflammatory and antimicrobial effects.

Anti-Inflammatory Potential: Targeting the Cyclooxygenase (COX) Pathway

Hypothesis: this compound may exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, key mediators of prostaglandin synthesis.

Rationale: The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The overall molecular structure of this compound could potentially position the carboxyl group to interact with the active site of COX-1 and/or COX-2 in a manner analogous to known inhibitors.

Proposed Signaling Pathway Investigation:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Compound This compound Compound->COX1 Inhibition? Compound->COX2 Inhibition? PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Hypothesized inhibition of the COX pathway.

Antimicrobial Potential: Disruption of Bacterial Cell Wall Synthesis

Hypothesis: The dioxo-morpholine scaffold may interfere with key enzymatic processes involved in bacterial cell wall biosynthesis.

Rationale: Various heterocyclic compounds, including some morpholine derivatives, have demonstrated antimicrobial properties.[5] The strained ring system and the presence of two electrophilic carbonyl centers in this compound could potentially lead to covalent modification of essential bacterial enzymes, such as transpeptidases, thereby inhibiting cell wall cross-linking.

Proposed Experimental Workflows

To systematically evaluate the hypothesized pharmacological effects, a tiered experimental approach is proposed, progressing from in vitro screening to more complex cellular and biochemical assays.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Experimental Workflow Diagram:

Anti_Inflammatory_Workflow Start Start: Synthesize & Purify Compound COX_Assay COX-1 & COX-2 Inhibition Assay (in vitro) Start->COX_Assay Dose_Response Dose-Response Curve Generation COX_Assay->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 Cell_Assay LPS-stimulated Macrophage Assay IC50->Cell_Assay PGE2_Measurement Measure Prostaglandin E2 (PGE2) Levels Cell_Assay->PGE2_Measurement Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Assay->Cytotoxicity End Conclusion on Anti-Inflammatory Potential PGE2_Measurement->End Cytotoxicity->End

Caption: Workflow for anti-inflammatory screening.

Detailed Protocol: In Vitro COX Inhibition Assay

  • Reagents and Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • This compound (test compound).

    • Known COX inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2) as positive controls.

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Detection reagent (e.g., colorimetric or fluorescent probe for prostaglandin quantification).

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive controls in assay buffer.

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at the same temperature.

    • Stop the reaction (e.g., by adding a strong acid).

    • Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

In Vitro Antimicrobial Activity Assessment

Objective: To evaluate the antimicrobial activity of this compound against a panel of clinically relevant bacterial strains.

Experimental Workflow Diagram:

Antimicrobial_Workflow Start Start: Compound Synthesis MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Bacterial_Panel Panel of Gram-positive & Gram-negative Bacteria MIC_Assay->Bacterial_Panel MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Bacterial_Panel->MIC_Assay Time_Kill Time-Kill Kinetic Assay MBC_Assay->Time_Kill Conclusion Conclusion on Antimicrobial Potential Time_Kill->Conclusion

Caption: Workflow for antimicrobial screening.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

  • Reagents and Materials:

    • This compound.

    • Standard antibiotics (e.g., penicillin for Gram-positive, ciprofloxacin for Gram-negative) as positive controls.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).

  • Procedure:

    • Perform serial two-fold dilutions of the test compound and control antibiotics in CAMHB in the 96-well plates.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Concluding Remarks

The successful identification of either anti-inflammatory or antimicrobial activity in these initial screens would warrant further, more in-depth investigation. For anti-inflammatory potential, this would include studies in animal models of inflammation and detailed mechanistic studies to confirm the mode of action. For antimicrobial activity, this would involve exploring the spectrum of activity against a wider range of pathogens, including resistant strains, and elucidating the precise molecular target.

The research program outlined in this guide provides a robust framework for the initial exploration of the pharmacological potential of this compound. While the path forward is one of discovery rather than confirmation, the unique structural features of this compound, coupled with the rich pharmacological history of the morpholine scaffold, suggest that this is a journey with the potential for significant scientific reward.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences. [Link]

  • 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946. (n.d.). PubChem. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • 4-Morpholineacetic acid | C6H11NO3 | CID 438968. (n.d.). PubChem. [Link]

  • Cas 33658-49-0,2,6-dioxo-N-(carboxymethyl)morpholine. (n.d.). LookChem. [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). PubMed. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. [Link]

  • Synthesis, Characterization, In-Silico Drug Discovery And In-Vitro Biological Evaluation Of Morpholinium 2, 6-Pyridine Dicarboxylate. (2023). Journal of Pharmaceutical Negative Results. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]

Sources

The Enigmatic Core: A Technical Guide to 2,6-Dioxo-4-morpholineacetic Acid and Its Role as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dioxo-4-morpholineacetic acid, a structurally intriguing heterocyclic compound, occupies a unique position in the landscape of medicinal chemistry. While extensive biological data on this specific molecule remains nascent, its core structure represents a critical building block in the synthesis of pharmacologically active agents. This technical guide provides a comprehensive review of the known synthesis and chemical properties of this compound. Furthermore, it delves into the broader significance of the morpholine and, more specifically, the 2,6-dioxomorpholine scaffold in drug discovery. By examining the biological activities of its derivatives and related compounds, we aim to illuminate the potential therapeutic avenues that can be explored using this compound as a foundational element. This whitepaper serves as a resource for researchers looking to leverage this and similar scaffolds in the development of novel therapeutics, providing both a detailed look at the core molecule and a broader perspective on its place within medicinal chemistry.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive molecules and approved drugs.[1][2] Its advantageous physicochemical properties, including metabolic stability and favorable aqueous solubility, make it an attractive component in drug design.[2] The morpholine scaffold is a versatile and readily accessible synthetic building block, allowing for its incorporation into a diverse range of molecular architectures.[2] Appropriately substituted morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]

This guide focuses on a specific derivative, This compound (CAS 33658-49-0) . While direct and extensive biological studies on this particular compound are not widely published, its potential lies in its utility as a synthetic intermediate for more complex molecules.[5] Understanding its synthesis, chemical characteristics, and the broader context of the biological activities of related morpholine structures is therefore of significant interest to the drug development community.

Synthesis and Chemical Profile of this compound

Chemical Properties

This compound, also known by synonyms such as 2,6-DCM and 2,6-dioxo-N-(carboxymethyl)morpholine, is a heterocyclic compound with the molecular formula C₆H₇NO₅ and a molecular weight of approximately 173.12 g/mol .[6]

PropertyValueSource
CAS Number 33658-49-0[6]
Molecular Formula C₆H₇NO₅[6]
Molecular Weight 173.12 g/mol [6]
Boiling Point 427.9 °C at 760 mmHgLookChem
Density 1.521 g/cm³LookChem
Synthesis Pathway

The synthesis of this compound is not extensively detailed in readily available literature, suggesting it is often prepared as an intermediate for further chemical elaboration. A plausible synthetic route can be conceptualized based on established organic chemistry principles.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product A Diglycolic Anhydride C This compound A->C Ring opening and subsequent cyclization B Glycine B->C Nucleophilic attack Applications A This compound B Organic Synthesis A->B Building Block C Pharmaceutical Research A->C Intermediate D Chelating Agent A->D Forms Complexes E Polymer Chemistry A->E Crosslinking

Caption: Potential applications of this compound.

Biological Activities of Related Morpholine Derivatives

The morpholine nucleus is a key component in numerous drugs with diverse mechanisms of action. [3][7]Research into various morpholine-containing compounds has revealed significant potential in several therapeutic areas:

  • Anticancer Activity: Several novel 2-morpholino-4-anilinoquinoline compounds have been synthesized and evaluated for their anticancer potential against cell lines such as HepG2. [8]Some of these compounds have demonstrated the ability to induce cell cycle arrest and inhibit cell proliferation. [8]* Antimicrobial Activity: Morpholine derivatives have been explored for their antibacterial and antifungal properties. * Cholinesterase Inhibition: Certain 4-N-phenylaminoquinoline derivatives containing a morpholine group have been designed and synthesized as potential inhibitors of cholinesterases, which is relevant for the treatment of Alzheimer's disease. [9]* Broad Pharmacological Profile: The morpholine scaffold is present in drugs with a wide array of activities, including anti-diabetic, anti-emetic, and growth-stimulating properties. [1]

Experimental Protocols: A Generalized Approach

Given the lack of specific published biological assays for this compound, this section provides a generalized workflow for the initial biological evaluation of such a novel chemical entity, based on the activities observed in its derivatives.

General Workflow for Preliminary Biological Screening

Experimental_Workflow A Compound Synthesis & Purification B In vitro Cytotoxicity Assay (e.g., MTT on various cell lines) A->B C Primary Target-Based Screening (e.g., Kinase Inhibition, Receptor Binding) B->C If non-toxic at relevant concentrations D Antimicrobial Susceptibility Testing (e.g., MIC determination) B->D Parallel screening E Hit Identification & Validation C->E D->E F Lead Optimization E->F

Caption: A generalized workflow for the initial biological screening of a novel compound.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT)

This protocol describes a common method for assessing the effect of a compound on cell viability.

  • Cell Culture: Plate cells (e.g., HepG2 for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for testing.

  • Treatment: Add the different concentrations of the compound to the wells in triplicate. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

This compound stands as a compound of interest primarily due to its potential as a scaffold in medicinal chemistry. While direct evidence of its biological activity is currently scarce, the extensive research on more complex morpholine derivatives provides a strong rationale for its use in the synthesis of novel therapeutic agents. Future research should focus on the biological evaluation of this compound itself and its simple derivatives to better understand its intrinsic properties. The exploration of this and similar scaffolds could lead to the discovery of new drugs with improved efficacy and pharmacokinetic profiles. This guide serves to highlight the known aspects of this compound and to encourage further investigation into its potential as a key component in the future of drug discovery.

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • LookChem. (n.d.). 2,6-dioxo-N-(carboxymethyl)morpholine. Retrieved from [Link]

  • Brazhko, O. A., et al. (2022). Influence of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones. Regulatory Mechanisms in Biosystems, 13(2), 220-226.
  • International Journal of Health Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 2235–2244.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • E3S Web of Conferences. (2024).
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 834-843.
  • Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, 40(2), 709-752.
  • PubChem. (n.d.). 4-Morpholineacetic acid. Retrieved from [Link]

  • International Journal of Health Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar, 6(S4), 2235-2244.
  • Al-Suhaimi, K. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1637.
  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Chaloemrak, T., et al. (2024). Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit.
  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. Pharmaceuticals, 18(1), 1.
  • Li, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3356.
  • MDPI. (2023). Biological Activity of Hexaazaisowurtzitane Derivatives. International Journal of Molecular Sciences, 24(24), 17468.

Sources

Methodological & Application

Synthesis Protocol for 2,6-Dioxo-4-morpholineacetic Acid: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2,6-Dioxo-4-morpholineacetic acid, a molecule of significant interest in chemical and pharmaceutical research. As a cyclic anhydride of nitrilotriacetic acid (NTA), this compound serves as a key intermediate for the development of novel chelating agents, polymers, and specialized organic molecules.[1] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

The synthesis is achieved through the catalyzed cyclization of nitrilotriacetic acid using acetic anhydride. This application note elaborates on the causality behind the procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Overview of the Synthesis Pathway

The synthesis of this compound from nitrilotriacetic acid is an intramolecular dehydration reaction, forming a double anhydride. The reaction is facilitated by acetic anhydride, which acts as a dehydrating agent, and is catalyzed by N-methylimidazole, a nucleophilic catalyst that accelerates the formation of a reactive mixed anhydride intermediate.[2]

Reaction Scheme: A visual representation of the cyclization of Nitrilotriacetic Acid to form this compound.

Caption: Synthesis of this compound from Nitrilotriacetic Acid.

Materials and Reagents

For a successful synthesis, the use of high-purity reagents and anhydrous conditions are crucial.

Reagent/MaterialGradeSupplierNotes
Nitrilotriacetic Acid (NTA)≥99%Sigma-AldrichStarting material.[3]
Acetic AnhydrideAnhydrous, ≥99%Fisher ScientificDehydrating agent.[4]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsReaction solvent.
N-Methylimidazole (NMI)≥99%Alfa AesarCatalyst.[2]
Allyl Bromide99%TCI ChemicalsUsed to quench the catalyst.[2]
AcetoneACS GradeVWR ChemicalsFor recrystallization.
Argon (Ar)High Purity (99.998%)AirgasFor maintaining an inert atmosphere.
Standard Laboratory Glassware--Oven-dried before use.
Magnetic Stirrer with Hotplate--For controlled heating and stirring.
Short-path Distillation Apparatus--For removal of volatiles under vacuum.
Vacuum Pump--Capable of reaching pressures of ≤1 Torr.

Experimental Protocol: Step-by-Step Methodology

This protocol is based on a reported procedure for the synthesis of nitrilotriacetic acid anhydride.[2]

Step 1: Reaction Setup

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an argon inlet, and a thermometer, create a slurry of nitrilotriacetic acid (50.0 g, 261.5 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • To this slurry, add 30 mL of acetic anhydride (317 mmol).

  • Finally, add N-methylimidazole (0.21 mL, 1 mol%) to the reaction mixture using a microsyringe.

Causality Insight: DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants. An inert argon atmosphere is maintained to prevent the hydrolysis of the acetic anhydride and the product by atmospheric moisture.

Step 2: Reaction Execution

  • Heat the reaction mixture to 60°C using an oil bath and stir vigorously.

  • Maintain the reaction at this temperature for 6 hours. The mixture should gradually become a homogeneous solution.

Causality Insight: Heating to 60°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing thermal degradation of the product.[5][6] N-methylimidazole acts as a superior acylation catalyst, forming a highly reactive acetylimidazolinium intermediate that facilitates the formation of a mixed anhydride with the nitrilotriacetic acid, which then readily cyclizes.[2]

Step 3: Catalyst Quenching

  • After the 6-hour reaction period, add 0.5 mL of allyl bromide (2.2 mol%) directly to the reaction mixture.

  • Continue heating and stirring at 60°C for an additional 30 minutes.

Causality Insight: N-methylimidazole can also catalyze the hydrolysis of the anhydride product during workup and purification. Alkylating the catalyst with allyl bromide effectively "quenches" its catalytic activity, preventing product degradation and improving the final yield.[2]

Step 4: Work-up and Isolation

  • Remove the oil bath and allow the reaction mixture to cool to room temperature.

  • Set up a short-path distillation apparatus and connect the flask to a vacuum pump, with a cold trap (liquid nitrogen) to collect the volatiles.

  • Concentrate the mixture by vacuum distillation (initially at ~20 Torr, then gradually reducing to ≤1 Torr) while gently heating the flask to a maximum of 60°C.

  • Continue the distillation until most of the volatiles (DMF, excess acetic anhydride, acetic acid) are removed and the residue begins to solidify.

  • Once the distillation is complete, allow the flask to cool to room temperature under an argon atmosphere.

Step 5: Purification by Recrystallization

  • To the solid residue in the distillation flask, add 300 mL of acetone.

  • Stir the mixture at room temperature for 15 minutes to dissolve the crude product.

  • Filter the solution to remove any insoluble impurities.

  • Partially evaporate the acetone from the filtrate under reduced pressure until the solution becomes cloudy, indicating the onset of crystallization.

  • Cool the solution in an ice bath to facilitate further crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching frequencies of the cyclic anhydride groups, typically in the range of 1750-1850 cm⁻¹.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts and integration of the protons and carbons.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.

Safety and Hazard Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • N-Methylimidazole: Corrosive and toxic. Handle with care in a fume hood.

  • Allyl Bromide: Toxic, flammable, and a lachrymator. Handle with extreme caution in a fume hood.

  • Vacuum Distillation: Ensure the glassware is free of cracks or defects to prevent implosion under vacuum. Use a safety shield.

Experimental Workflow Diagram:

Experimental_Workflow A 1. Reaction Setup: - Slurry NTA in DMF - Add Acetic Anhydride - Add N-Methylimidazole B 2. Reaction: - Heat to 60°C for 6 hours - Stir under Argon A->B C 3. Catalyst Quenching: - Add Allyl Bromide - Heat for 30 min B->C D 4. Work-up: - Cool to RT - Vacuum Distillation C->D E 5. Purification: - Dissolve in Acetone - Recrystallize D->E F 6. Final Product: - Filter and Dry E->F

Caption: A streamlined workflow for the synthesis of this compound.

References

  • Wikipedia. Nitrilotriacetic acid. [Link]

  • Huang, W., et al. (2006). Facile Synthesis of Multivalent Nitrilotriacetic Acid (NTA) and NTA Conjugates for Analytical and Drug Delivery Applications.
  • Venezky, D. L., & Moniz, W. B. (1970). The Thermal Stability of Nitrilotriacetic Acid and Its Salts in Aqueous Solutions.
  • Megges, R., et al. (1997). The nitration of canrenone with acetic anhydride/nitric acid. Steroids.
  • Martell, A. E., & Motekaitis, R. J. (1986). Thermal Decomposition of EDTA, NTA, and Nitrilotrimethylenephosphonic Acid in Aqueous Solution. Canadian Journal of Chemistry.
  • Org Prep Daily. (2013). nitrilotriacetic acid anhydride. [Link]

  • Google Patents. (2016). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1990). Nitrilotriacetic Acid and its Salts. NCBI.
  • LookChem. Cas 33658-49-0, 2,6-dioxo-N-(carboxymethyl)morpholine. [Link]

  • Google Patents. (2012). Clean technique for producing nitrilotriacetic acid.
  • Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaaz
  • Fraunhofer-Publica.
  • LibreTexts Chemistry. (2020). Acid Anhydride Chemistry.
  • PubMed. (2006). Facile synthesis of multivalent nitrilotriacetic acid (NTA)
  • Government of Canada. (1989). Nitrilotriacetic Acid (NTA).
  • ResearchGate. (1986). Thermal Decomposition of EDTA, NTA, and Nitrilotrimethylenephosphonic Acid in Aqueous Solution.
  • Google Patents. (1974).
  • Nishikawa, M., & Okumura, T. (2019). A method for determining workers' exposure concentration to airborne nitrilotriacetic acid.
  • Defense Technical Information Center. (1970). The Thermal Stability of Nitrilotriacetic Acid and Its Salts in Aqueous Solutions.
  • Google Patents. (2000). Process for making cyclic imides.
  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).
  • Cardillo, P., & Girelli, A. (1997). Thermal decomposition of acetic anhydride-nitric acid mixtures. Journal of Loss Prevention in the Process Industries.
  • ResearchGate. (2017). Synthesis and Self-assembly Properties of Acylated Cyclodextrins and Nitrilotriacetic Acid (NTA)

Sources

Application Notes and Protocols for 2,6-Dioxo-4-morpholineacetic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine ring is recognized as a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[3] Within the diverse family of morpholine-containing building blocks, 2,6-Dioxo-4-morpholineacetic acid (CAS No: 33658-49-0) presents itself as a particularly intriguing starting material for drug discovery programs.[4] Also known by its synonym, 2,6-dioxo-N-(carboxymethyl)morpholine, this compound uniquely combines the beneficial features of a morpholine core with the reactivity of a cyclic anhydride and a carboxylic acid moiety.[5]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the chemical attributes of this compound for the synthesis of novel pharmaceutical agents. We will delve into its reactivity, provide detailed experimental protocols for its application, and discuss the rationale behind its use as a strategic building block in modern drug design.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 33658-49-0[5]
Molecular Formula C₆H₇NO₅[5]
Molecular Weight 173.12 g/mol [5]
Synonyms 2,6-Dioxo-N-(carboxymethyl)morpholine, Nitrilotriacetic anhydride[5]
Appearance SolidN/A
Topological Polar Surface Area 83.9 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 6[5]

Strategic Value in Medicinal Chemistry: The "Why" Behind the "How"

The unique structural features of this compound offer several strategic advantages in the synthesis of potential drug candidates:

  • Dual Functionality: The molecule possesses both a reactive anhydride and a carboxylic acid. The anhydride can be selectively opened by nucleophiles, such as amines, to form amide bonds, while the carboxylic acid provides a handle for further derivatization or for tuning the physicochemical properties of the final compound.

  • Scaffold Rigidity and Vectorial Projection: The cyclic nature of the morpholine-2,6-dione ring introduces a degree of conformational constraint. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The acetic acid side chain projects from the nitrogen atom, providing a well-defined vector for substitution.

  • Modulation of Physicochemical Properties: The morpholine core is known to enhance aqueous solubility and metabolic stability. The dione functionality and the carboxylic acid group further contribute to the polarity of the molecule, which can be strategically modified through subsequent chemical transformations to achieve the desired drug-like properties.

  • Access to Novel Chemical Space: As a less commonly employed building block compared to simple morpholine, its use can lead to the discovery of novel chemical entities with unique pharmacological profiles.

Core Application: Acylation of Amines to Synthesize Amide Derivatives

A primary application of this compound is in the acylation of primary and secondary amines. The cyclic anhydride is susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond and revealing a new carboxylic acid moiety. This reaction is typically clean and proceeds under mild conditions.

General Reaction Scheme

G cluster_0 Reaction Scheme: Amine Acylation reagents This compound + R1R2NH -> product Amide Product reagents->product

Caption: General reaction of this compound with an amine.

Experimental Workflow: A Self-Validating System

The following protocol for the reaction of this compound with a model amine, aniline, is designed to be a self-validating system. The detailed steps and analytical checkpoints ensure reproducibility and a high degree of confidence in the outcome.

G start Start: Reagent Preparation reaction_setup Reaction Setup: - Dissolve this compound in anhydrous DCM. - Add aniline dropwise at 0 °C. start->reaction_setup reaction Reaction: - Stir at room temperature for 2-4 hours. - Monitor by TLC for consumption of starting material. reaction_setup->reaction workup Aqueous Workup: - Wash with 1M HCl to remove unreacted aniline. - Wash with brine. reaction->workup extraction Extraction: - Extract aqueous layer with DCM. - Combine organic layers. workup->extraction drying Drying and Concentration: - Dry over anhydrous Na2SO4. - Concentrate under reduced pressure. extraction->drying purification Purification: - Column chromatography on silica gel. drying->purification characterization Characterization: - 1H NMR, 13C NMR, LC-MS, IR. purification->characterization end End: Pure Product characterization->end

Caption: Experimental workflow for the acylation of aniline.

Detailed Protocol: Synthesis of 2-(2-((carboxymethyl)(phenyl)carbamoyl)oxy)acetic acid

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Amine: To the cooled solution, add aniline (1.0 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of organic layer) to remove any unreacted aniline. Subsequently, wash with brine (1 x volume of organic layer).

  • Extraction: Extract the aqueous layers with DCM (2 x volume of aqueous layer). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere is crucial to prevent the hydrolysis of the anhydride starting material by ambient moisture.

  • Controlled Addition at 0 °C: Adding the aniline dropwise at a low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Acidic Wash: The 1M HCl wash is a critical step to protonate and solubilize the basic aniline in the aqueous phase, allowing for its efficient removal from the desired product in the organic phase.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity, ensuring the isolation of the product in high purity.

Potential Downstream Applications and Future Directions

The product from the initial acylation, a dicarboxylic acid derivative, is a versatile intermediate for further synthetic elaboration. The newly formed carboxylic acid can be used for:

  • Amide Bond Formation: Coupling with another amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to introduce further diversity.

  • Esterification: Conversion to an ester to modulate lipophilicity.

  • Reduction: Reduction of the carboxylic acid to an alcohol, providing another point for functionalization.

This building block is particularly well-suited for the synthesis of libraries of compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors, where the morpholine scaffold can occupy specific binding pockets and the appended functionalities can be tailored to optimize target engagement and pharmacological activity.

Conclusion

This compound is a promising, yet underutilized, building block for pharmaceutical research and development. Its unique combination of a reactive anhydride, a carboxylic acid, and a privileged morpholine scaffold provides a powerful tool for the synthesis of novel and diverse molecular architectures. The protocols and insights provided in these application notes are intended to empower researchers to explore the full potential of this versatile compound in their quest for new therapeutic agents.

References

  • LookChem. Cas 33658-49-0,2,6-dioxo-N-(carboxymethyl)morpholine. [Link]

  • National Center for Biotechnology Information. 4-Morpholineacetic acid. PubChem Compound Summary for CID 438968. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • International journal of health sciences. An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. [Link]

  • ResearchGate. Reactions of aniline with unsymmetrical acid anhydrides. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

Sources

Application Notes and Protocols for 2,6-Dioxo-4-morpholineacetic acid as a Chelating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide on the utilization of 2,6-Dioxo-4-morpholineacetic acid as a chelating agent. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide leverages its structural attributes and established principles of coordination chemistry to present its potential applications and detailed protocols for its characterization. This document is intended to serve as a foundational resource for researchers exploring the capabilities of this molecule in fields ranging from analytical chemistry to drug development.

Introduction: Unveiling the Potential of a Unique Morpholine Derivative

This compound is a heterocyclic compound featuring a morpholine ring functionalized with two carbonyl groups and an N-acetic acid moiety. Its chemical structure, particularly the presence of the carboxylic acid group in proximity to the nitrogen and oxygen atoms of the morpholine ring, suggests a strong potential for forming stable complexes with a variety of metal ions. The arrangement of these functional groups provides a multidentate coordination site, a key characteristic of effective chelating agents.

Key Structural Features and Chemical Properties:

PropertyValueSource
CAS Number 33658-49-0
Molecular Formula C₆H₇NO₅
Molecular Weight 173.12 g/mol
Appearance Off-white to yellow crystalline powder (typical)N/A
Solubility Expected to be soluble in water and polar organic solventsN/A

The morpholine scaffold itself is a prevalent motif in medicinal chemistry, known for its favorable physicochemical properties and biological activities. The addition of the dioxo and acetic acid functionalities enhances its potential for specific metal ion interactions, opening avenues for its application in areas requiring metal ion sequestration or delivery.

The Science of Sequestration: Mechanism of Chelation

The chelating activity of this compound is predicated on its ability to act as a tridentate or potentially tetradentate ligand. The primary coordination sites are the nitrogen atom of the morpholine ring, the oxygen atom of the carboxylate group, and potentially one or both of the carbonyl oxygen atoms. This multi-point attachment to a central metal ion results in the formation of a stable, five- or six-membered chelate ring, a thermodynamically favorable arrangement.

Chelation_Mechanism cluster_ligand This compound cluster_metal Metal Ion (Mⁿ⁺) cluster_complex Chelate Complex Ligand Metal Mⁿ⁺ Ligand->Metal Coordination Complex Metal->Complex Forms

Figure 1: Proposed chelation of a metal ion by this compound.

The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution (which affects the protonation state of the carboxylic acid), and the presence of competing ligands.

Foundational Protocols: Synthesis and Characterization

For researchers who wish to synthesize this compound in-house, a plausible synthetic route involves the reaction of iminodiacetic acid with a suitable cyclizing agent.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • Iminodiacetic acid

  • Acetic anhydride

  • Pyridine (catalyst)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve iminodiacetic acid in a minimal amount of pyridine.

  • Slowly add an excess of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and slowly add water to quench the excess acetic anhydride.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow start Start: Iminodiacetic Acid + Acetic Anhydride reflux Reflux with Pyridine Catalyst start->reflux workup Aqueous Workup & Acidification reflux->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Solvent Evaporation extraction->drying purification Recrystallization drying->purification characterization Characterization (NMR, IR, MS) purification->characterization end_product Pure this compound characterization->end_product

Figure 2: General workflow for the synthesis of this compound.

Quantifying a Crucial Interaction: Determination of Metal-Ligand Stability Constants

The stability constant (log K) is a critical parameter that quantifies the affinity of a chelating agent for a specific metal ion. Potentiometric titration is a robust and widely used method for its determination.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

Objective: To determine the protonation constants of this compound and its stability constants with various metal ions.

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solutions of metal salts (e.g., CuCl₂, Zn(NO₃)₂, FeCl₃)

  • Potassium nitrate (KNO₃) or another suitable background electrolyte

  • High-precision pH meter and electrode

  • Autotitrator or manual titration setup

  • Thermostated reaction vessel

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Ligand Protonation Constants: a. Prepare a solution of this compound of known concentration in a thermostated vessel. b. Add a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength. c. Bubble an inert gas through the solution to remove dissolved CO₂. d. Titrate the solution with a standardized NaOH solution, recording the pH after each addition of the titrant. e. Plot the pH versus the volume of NaOH added and analyze the data using a suitable software (e.g., Hyperquad) to calculate the protonation constants (pKa values).

  • Metal-Ligand Stability Constants: a. Prepare solutions containing the ligand and the metal ion of interest in a known molar ratio (e.g., 1:1, 1:2, 2:1). b. Maintain the same temperature and ionic strength as in the protonation constant determination. c. Titrate the metal-ligand solution with the standardized NaOH solution, recording the pH at each step. d. The displacement of the titration curve in the presence of the metal ion compared to the ligand-only titration provides the data to calculate the stability constants. e. Use specialized software to fit the titration data and determine the stability constants for the various metal-ligand species formed in solution.

Applications in Research and Development

The unique structural features of this compound suggest its utility in several scientific and industrial applications.

Heavy Metal Remediation

The ability to selectively bind to toxic heavy metal ions makes this compound a candidate for environmental remediation efforts. Its water solubility would be advantageous for treating contaminated water sources.

Drug Delivery and Imaging

As a bifunctional chelator, it could be conjugated to biomolecules (e.g., antibodies, peptides) for targeted delivery of radiometals for diagnostic imaging (e.g., PET, SPECT) or therapeutic applications (radiotherapy).

Analytical Chemistry

It can be employed as a masking agent to prevent the interference of certain metal ions in analytical assays or as a component of ion-selective electrodes.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel chelating agents. The protocols outlined in these application notes provide a solid foundation for its synthesis, characterization, and evaluation. Future research should focus on systematically determining its stability constants with a wide range of metal ions, exploring its selectivity, and validating its efficacy in the proposed applications through rigorous experimental studies.

References

  • LookChem. Cas 33658-49-0, 2,6-dioxo-N-(carboxymethyl)morpholine. [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

Application Notes and Protocols for 2,6-Dioxo-4-morpholineacetic acid as a Crosslinking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 2,6-Dioxo-4-morpholineacetic acid as a crosslinking agent in polymer chemistry. The document details the underlying chemical principles, step-by-step experimental protocols for crosslinking hydroxyl-containing polymers, and methods for characterizing the resulting polymer networks. The unique bifunctional nature of this compound, possessing both a reactive carboxylic acid and a morpholine-2,6-dione ring, offers potential for creating novel polymeric materials with tailored properties for applications in drug delivery, biomaterials, and other advanced fields.

Introduction: A Novel Crosslinking Agent

In the realm of polymer modification, crosslinking stands as a fundamental strategy to enhance the mechanical, thermal, and chemical properties of polymeric materials.[1] The formation of a three-dimensional network structure transforms soft or soluble polymers into robust, insoluble, and often stimuli-responsive materials.[1] this compound (CAS 33658-49-0) is an emerging crosslinking agent with significant potential.[1][2][3] Its molecular structure is characterized by a morpholine-2,6-dione ring and a pendant carboxylic acid group.[2][3] This carboxylic acid moiety provides a reactive site for forming covalent bonds with functional groups on polymer backbones, such as hydroxyl groups, through esterification.[1]

The morpholine-2,6-dione ring, with its polar nature, can impart hydrophilicity to the crosslinked polymer, a desirable characteristic for applications in hydrogel formation and biomaterials. This application note will focus on the use of this compound for crosslinking hydroxyl-containing polymers, such as polyvinyl alcohol (PVA), cellulose derivatives, and polysaccharides.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33658-49-0[2][3]
Molecular Formula C₆H₇NO₅[2][3]
Molecular Weight 173.12 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Mechanism of Crosslinking: Esterification Reaction

The primary mechanism by which this compound crosslinks polymers containing hydroxyl (-OH) groups is through an acid-catalyzed esterification reaction. In this reaction, the carboxylic acid group of the crosslinker reacts with the hydroxyl groups on two different polymer chains, forming ester linkages and a molecule of water as a byproduct. The reaction is typically carried out at elevated temperatures and may be catalyzed by a strong acid to increase the reaction rate.

The dione functionality within the morpholine ring is not directly involved in the primary crosslinking reaction but contributes to the overall polarity and potential for secondary interactions, such as hydrogen bonding, within the polymer network.

Crosslinking_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products P1 Polymer Chain 1 (...-CH-CH2-...)      |     OH Reaction Acid Catalyst (H+) Heat (Δ) P1->Reaction Crosslinked_Polymer Crosslinked Polymer (...-CH-CH2-...)      |      O      |     C=O      |     CH2      |     N(C=O)CH2OCH2(C=O)      |     CH2      |     C=O      |      O      | (...-CH-CH2-...) P1->Crosslinked_Polymer P2 Polymer Chain 2 (...-CH-CH2-...)      |     OH P2->Reaction P2->Crosslinked_Polymer XL This compound (HOOC-CH2-N(C=O)CH2OCH2(C=O)) XL->Reaction XL->Crosslinked_Polymer Reaction->Crosslinked_Polymer Water 2 H₂O Reaction->Water

Caption: Mechanism of esterification crosslinking of a hydroxyl-containing polymer with this compound.

Experimental Protocols

This section provides a general protocol for the crosslinking of polyvinyl alcohol (PVA) with this compound. This protocol can be adapted for other hydroxyl-containing polymers such as cellulose derivatives or polysaccharides, with adjustments to solvents and reaction conditions as necessary.

Materials and Reagents
  • Polyvinyl alcohol (PVA), 87-89% hydrolyzed, medium molecular weight

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl), concentrated (as catalyst)

  • Acetone

  • Magnetic stirrer with hotplate

  • Reaction flask with condenser

  • Petri dishes

  • Vacuum oven

Protocol for PVA Film Crosslinking
  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to deionized water at 90°C with vigorous stirring.

    • Continue stirring until the PVA is completely dissolved and the solution is clear. Allow the solution to cool to room temperature.

  • Crosslinker Solution Preparation:

    • Prepare a 5% (w/v) solution of this compound in deionized water.

  • Crosslinking Reaction:

    • In a reaction flask, combine the PVA solution and the crosslinker solution. The ratio of PVA to crosslinker can be varied to control the crosslinking density (see Table 2).

    • Add a catalytic amount of concentrated HCl (e.g., 0.1% v/v of the total solution).

    • Heat the mixture to 80°C under constant stirring and reflux for 2-4 hours.

  • Film Casting and Curing:

    • After the reaction, cast the solution into petri dishes to a desired thickness.

    • Place the cast films in an oven at 60°C for 24 hours to evaporate the solvent and further promote the crosslinking reaction.

  • Purification:

    • Immerse the dried films in a large volume of deionized water for 24 hours to remove any unreacted crosslinker and catalyst.

    • Subsequently, wash the films with acetone to remove water.

    • Dry the purified films in a vacuum oven at 40°C until a constant weight is achieved.

Table 2: Hypothetical Experimental Parameters for Varying Crosslinking Density

FormulationPVA (g)This compound (g)Molar Ratio (PVA monomer unit:Crosslinker)Expected Crosslinking Density
Low 100.5~100:1Low
Medium 101.0~50:1Medium
High 102.0~25:1High

Characterization of Crosslinked Polymers

Thorough characterization is essential to confirm the success of the crosslinking reaction and to understand the properties of the resulting polymer network.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool to identify the formation of ester bonds.

  • Expected Spectral Changes:

    • A decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) from the hydroxyl groups of the polymer.

    • The appearance of a new C=O stretching band for the ester linkage, typically around 1735 cm⁻¹.

    • The C-O stretching of the ester will also be visible in the 1200-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide detailed structural information about the crosslinked polymer.

  • Expected Spectral Changes:

    • In ¹³C NMR, the appearance of a new resonance for the ester carbonyl carbon (around 170-175 ppm).

    • Shifts in the resonances of the polymer backbone carbons adjacent to the newly formed ester linkages.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the crosslinked polymer.

  • DSC: An increase in the glass transition temperature (Tg) is expected with increasing crosslinking density, indicating reduced chain mobility.

  • TGA: Crosslinked polymers generally exhibit enhanced thermal stability, with a higher decomposition temperature compared to the uncrosslinked polymer.

Swelling Studies

The degree of crosslinking can be estimated by measuring the swelling behavior of the polymer in a suitable solvent (e.g., water for hydrophilic polymers). A lower degree of swelling indicates a higher crosslinking density.

Experimental Workflow and Troubleshooting

Workflow cluster_prep Preparation cluster_reaction Reaction & Curing cluster_post Post-Processing & Analysis A Prepare Polymer Solution (e.g., 10% PVA in H₂O) C Mix Polymer, Crosslinker, and Catalyst (HCl) A->C B Prepare Crosslinker Solution (e.g., 5% in H₂O) B->C D Heat and Stir (e.g., 80°C, 2-4h) C->D E Cast Film and Cure (e.g., 60°C, 24h) D->E F Purify Film (Water and Acetone Wash) E->F G Dry to Constant Weight (Vacuum Oven) F->G H Characterization (FTIR, NMR, DSC, TGA, Swelling) G->H

Caption: A typical experimental workflow for polymer crosslinking and characterization.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Crosslinking (Film dissolves) - Insufficient reaction time or temperature.- Inadequate amount of crosslinker or catalyst.- Deactivation of the catalyst.- Increase reaction time or temperature.- Increase the concentration of the crosslinker or catalyst.- Ensure the catalyst is active and properly dispersed.
Brittle Film - Excessive crosslinking density.- Reduce the concentration of the crosslinker.- Optimize the curing time and temperature.
Inhomogeneous Film - Poor mixing of reactants.- Premature gelation during casting.- Ensure vigorous and uniform stirring.- Cast the film quickly after the reaction or reduce the reaction time before casting.

Conclusion

This compound presents itself as a promising crosslinking agent for hydroxyl-containing polymers. The straightforward esterification chemistry allows for the formation of stable, covalently crosslinked networks. The resulting materials exhibit enhanced thermal and mechanical properties, and the inherent polarity of the morpholine-dione structure may offer advantages in applications requiring hydrophilicity and biocompatibility. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this novel crosslinker in the development of advanced polymeric materials.

References

  • LookChem. (n.d.). Cas 33658-49-0, 2,6-dioxo-N-(carboxymethyl)morpholine. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Morpholine-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Morpholine-2,5-diones

To the researchers, chemists, and pioneers in drug development, this guide serves as a technical resource for the synthesis of morpholine-2,5-diones (MDs). These six-membered heterocyclic compounds, which are analogues of cyclic dipeptides, represent a critical class of molecules at the intersection of materials science and medicinal chemistry.[1] Their true value lies in their role as monomers for the creation of biodegradable polymers known as polydepsipeptides (PDPs) or poly(ester amides).[2][3][4] These polymers, which feature a precise alternating sequence of α-hydroxy acids and α-amino acids, offer a unique combination of the degradability of polyesters and the robust thermal and mechanical properties of polyamides.[4] This makes them highly attractive for advanced applications in drug delivery systems, tissue engineering, and the development of sustainable, closed-loop recyclable materials.[1][5][6]

This document provides a detailed exploration of the primary synthetic routes to MDs, focusing on a universally applicable and optimized protocol. We will delve into the causality behind experimental choices, ensuring that each step is not merely followed, but understood.

Overview of Synthetic Strategies

The construction of the morpholine-2,5-dione ring is not a spontaneous cyclization and requires careful strategic planning.[1] The core challenge is the formation of both an amide and an ester bond within the same six-membered ring. Generally, synthetic approaches can be categorized by the final bond formation step, which dictates the nature of the linear precursor.

There are three predominant pathways for synthesizing the MD core structure:[1][7]

  • Method A: Cyclization of N-(α-haloacyl)-α-amino acid salts. This is a robust and often high-yielding method. However, it requires careful control of conditions to mitigate the risk of racemization at the C6 chiral center.[1][7]

  • Method B: Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. This method involves forming the amide bond first, followed by an esterification to close the ring.[1][7]

  • Method C: Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. In this approach, the ester linkage is pre-formed, and the final step is an intramolecular amidation.

Of these, cyclization via ester bond formation is often considered more efficient than cyclization via amide bond formation.[1] The following protocol will focus on a refined version of Method A, which offers high yields and applicability to a wide range of amino acid starting materials.[2][3]

G cluster_precursors Linear Precursors P1 N-(α-haloacyl)-α-amino acid MD Morpholine-2,5-dione P1->MD Intramolecular Esterification (Method A) P2 N-(α-hydroxyacyl)-α-amino acid ester P2->MD Intramolecular Transesterification (Method B) P3 O-(α-aminoacyl)-α-hydroxycarboxylic acid P3->MD Intramolecular Amidation (Method C)

Caption: General synthetic pathways to Morpholine-2,5-diones.

Field-Proven Experimental Protocol: Synthesis of MDs from Hydrophobic Amino Acids

This section details a universal, high-yield, two-step procedure for synthesizing morpholine-2,5-diones from common α-amino acids.[2][3] The example provided uses Leucine as the starting material, but the protocol is broadly applicable to other hydrophobic amino acids such as Valine, Isoleucine, and Phenylalanine.

Workflow Overview

The process begins with the acylation of the amino acid with an α-chloroacyl chloride to form the linear N-(α-chloroacyl)-α-amino acid (ANX) precursor. This intermediate is then subjected to a base-mediated intramolecular cyclization to yield the final morpholine-2,5-dione product.

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization AA α-Amino Acid (e.g., Leucine) ANX N-(α-chloroacyl)-α-amino acid (ANX Intermediate) AA->ANX Reagent1 α-Chloroacyl Chloride (in THF) Reagent1->ANX ANX->ANX_input Base Base (e.g., NaHCO₃) in DMF, 60°C MD Morpholine-2,5-dione (Final Product) Base->MD ANX_input->MD

Caption: Two-step workflow for Morpholine-2,5-dione synthesis.

Part I: Synthesis of N-(2-chloroacetyl)-L-leucine Intermediate

Rationale: This step forms the crucial amide bond and installs the leaving group (chloride) necessary for the subsequent ring-closing esterification. The use of tetrahydrofuran (THF) as a solvent is ideal due to its ability to dissolve the starting materials and its relative inertness under the reaction conditions. The reaction is performed at room temperature to ensure selectivity and prevent unwanted side reactions.

Materials:

  • L-Leucine

  • Chloroacetyl chloride (ClACl)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Prepare the amino acid solution (details would be specific to the starting amino acid's salt form if used).

  • Under vigorous stirring, add chloroacetyl chloride (1.0 equivalent) dissolved in THF dropwise to the amino acid solution over 20 minutes at room temperature.[3]

  • Allow the reaction to stir for an additional 5 hours at room temperature.[3]

  • Filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with deionized water (approx. 50 mL for a 70 mmol scale reaction).[3]

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous MgSO₄.[3]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(2-chloroacetyl)-L-leucine (ANX) intermediate, which can often be used in the next step without further purification.

Part II: Intramolecular Cyclization to form 6-isobutylmorpholine-2,5-dione

Rationale: This is the critical ring-closing step. Dimethylformamide (DMF) is used as the solvent due to its high boiling point and its ability to dissolve the polar ANX intermediate. Sodium bicarbonate (NaHCO₃) acts as a mild base, which is crucial for deprotonating the carboxylic acid, thereby activating it for intramolecular nucleophilic attack on the carbon bearing the chloride. The elevated temperature (60°C) provides the necessary activation energy for the cyclization to proceed at a reasonable rate.[3][8] The slow, dropwise addition of the precursor prevents intermolecular side reactions.

Materials:

  • N-(2-chloroacetyl)-L-leucine (ANX intermediate from Part I)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a large reaction vessel, prepare a solution of NaHCO₃ (approx. 3 equivalents) in DMF.

  • In a separate dropping funnel, dissolve the ANX intermediate (1.0 equivalent) in DMF.[8]

  • Heat the NaHCO₃ solution to 60°C under vigorous stirring.[8]

  • Add the ANX solution dropwise to the heated NaHCO₃ solution over a period of 8 hours.[8]

  • After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 24 hours to ensure complete cyclization.[8]

  • Cool the solution to 0°C to precipitate salts.[8]

  • Remove the solid precipitate by filtration.[8]

  • Remove the DMF from the filtrate by distillation under vacuum at 40°C.[3]

  • Wash the residue with ethyl acetate and water. Separate the organic phase, wash it again with water, and then dry over anhydrous MgSO₄.[3]

  • Concentrate the organic phase under reduced pressure to yield the crude morpholine-2,5-dione. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Example Scale)
ParameterReagent/ConditionQuantity/ValueEquivalentsRationale
Part I L-Leucine(Starting Amount)1.0Amino acid backbone
Chloroacetyl Chloride(Molar Equivalent)1.0Acylating agent
SolventTHF(Sufficient Volume)-
TemperatureRoom Temperature-Controlled acylation
Reaction Time~5 hours-Ensure complete reaction
Part II ANX Intermediate5.0 g (Leucine-derived)1.0Precursor for cyclization
Sodium Bicarbonate6.5 g~3.1Base to facilitate ring closure
SolventDMF800 mL totalHigh-boiling polar solvent
Temperature60 °C-Overcomes activation energy
Addition Time8 hours-Minimizes side reactions
Reaction Time24 hours-Drives cyclization to completion

Self-Validation and Product Characterization

To ensure the trustworthiness of this protocol, the identity and purity of the synthesized morpholine-2,5-dione must be rigorously confirmed. Standard analytical techniques provide a self-validating system for the final product.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the cyclic structure by observing the characteristic chemical shifts and coupling constants of the protons and carbons in the morpholine-2,5-dione ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful formation of the target molecule.

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the product, which should match the theoretical values for the desired morpholine-2,5-dione.[2]

Application: From Monomer to Polymer

The primary application of these synthesized MDs is their use as monomers in Ring-Opening Polymerization (ROP) to create polydepsipeptides (PDPs).[4] This process typically uses organocatalysts (such as TBD or DBU) or metal catalysts to open the heterocyclic ring and form a linear polymer chain.[4][5][9] The resulting polymers are of great interest for creating advanced biomaterials.[10]

G Monomer n (Morpholine-2,5-dione) Polymer Polydepsipeptide Chain Monomer->Polymer Ring-Opening Polymerization (ROP) [Catalyst]

Caption: ROP of MD monomers to form a polydepsipeptide.

References

  • Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. Available from: [Link]

  • Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF. ResearchGate. Available from: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available from: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health (NIH). Available from: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. ACS Publications. Available from: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Available from: [Link]

  • Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers. ACS Figshare. Available from: [Link]

  • Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Poly(α-hydroxy acid)s and poly(α-hydroxy acid-co-α-amino acid)s derived from amino acid. PubMed. Available from: [Link]

Sources

Use of 2,6-Dioxo-4-morpholineacetic acid in the development of new materials.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Prospective Development of Novel Hydrophilic and Degradable Biomaterials Using 2,6-Dioxo-4-morpholineacetic acid as a Functional Monomer.

Audience: Researchers, materials scientists, and drug development professionals.

Senior Application Scientist's Foreword: The morpholine scaffold is a cornerstone in medicinal chemistry and is increasingly recognized in materials science for imparting hydrophilicity and biocompatibility to polymers.[1][2] While derivatives like N-acryloyl morpholine have been used to create advanced hydrogels, the potential of other functionalized morpholine monomers remains largely unexplored.[2][3] This guide focuses on a novel, yet scientifically plausible, candidate: This compound (CAS 33658-49-0).[4][5] The introduction of the dione functionality into the morpholine ring presents a compelling hypothesis: the creation of polymers with inherent degradability due to the susceptibility of the internal ester/amide-like bonds to hydrolysis. The N-acetic acid side chain provides a versatile handle for polymerization.

This document serves as a prospective guide, outlining the scientific rationale and providing detailed protocols for synthesizing and characterizing new polymeric materials from this monomer. We will proceed from the fundamental properties of the monomer to its proposed polymerization, and finally, to the characterization of the resulting biomaterial, grounding our approach in established principles of polymer chemistry.

Part 1: Monomer Characterization & Rationale

The monomer, this compound, is a unique chemical entity combining several key functional groups that dictate its potential in materials science.

Molecular Structure and Functional Rationale

The structure contains three critical components:

  • Morpholine Ring Core: A heterocyclic scaffold known to enhance hydrophilicity.[1] In a polymer, this would contribute to water absorption and potential biocompatibility.

  • 2,6-Dione Functionality: These two carbonyl groups within the ring form what is essentially a cyclic imide or ester analog. These sites are predicted to be susceptible to hydrolysis, which would be the primary mechanism for material degradation. This offers a significant advantage over more stable polymer backbones for applications requiring controlled degradation, such as drug delivery or temporary tissue scaffolds.

  • N-acetic acid Group: The carboxylic acid provides a reactive site for polymerization reactions, most notably polycondensation.

G monomer monomer hydrophilicity hydrophilicity monomer:f1->hydrophilicity imparts degradability degradability monomer:f2->degradability enables reactivity reactivity monomer:f3->reactivity provides

Physicochemical Properties

A summary of the known properties of this compound is crucial for designing synthesis and purification protocols.

PropertyValueSource
CAS Number 33658-49-0[4]
Molecular Formula C₆H₇NO₅[4][5]
Molecular Weight 173.12 g/mol [4]
Boiling Point (Predicted) 427.9°C at 760 mmHg[5]
Density (Predicted) 1.521 g/cm³[5]
Topological Polar Surface Area 83.9 Ų[4]

Part 2: Proposed Synthesis of Poly(2,6-Dioxo-4-morpholineacetate)

We propose the synthesis of a novel polyester via polycondensation of the monomer with a biocompatible diol, such as 1,4-butanediol. The carboxylic acid on the monomer will react with the hydroxyl groups of the diol to form ester linkages, creating the polymer backbone.

Experimental Workflow Overview

The overall process involves monomer preparation, polymerization, purification of the resulting polymer, and subsequent characterization.

G A Monomer & Diol Preparation B Polycondensation Reaction A->B Step 1 C Polymer Purification (Precipitation) B->C Step 2 D Characterization (FTIR, NMR, GPC) C->D Step 3 E Material Property Analysis D->E Step 4

Detailed Protocol: Polycondensation Synthesis

This protocol describes a laboratory-scale synthesis. Causality: The choice of a catalyst like p-Toluenesulfonic acid (p-TSA) is critical to accelerate the esterification reaction, which would otherwise require impractically high temperatures or long reaction times. The reaction is performed under vacuum in the later stages to drive the removal of the water byproduct, shifting the equilibrium towards polymer formation according to Le Chatelier's principle.

Materials:

  • This compound (Monomer)

  • 1,4-Butanediol (Co-monomer)

  • p-Toluenesulfonic acid (p-TSA, Catalyst)

  • Toluene (for azeotropic water removal)

  • Methanol (for purification)

  • Dichloromethane (DCM, for dissolution)

  • Three-neck round-bottom flask with mechanical stirrer, Dean-Stark trap, condenser, and nitrogen/vacuum inlet.

Procedure:

  • Reactor Setup: Assemble the glassware and ensure it is completely dry by flame-drying under a nitrogen stream.

  • Charging the Reactor: To the flask, add equimolar amounts of this compound (e.g., 17.31 g, 0.1 mol) and 1,4-butanediol (9.01 g, 0.1 mol).

  • Catalyst and Solvent Addition: Add p-TSA (0.1-0.5 mol% of the monomer) and enough toluene to fill the Dean-Stark trap.

  • Initial Reaction (Atmospheric Pressure): Heat the mixture to 140-150°C with vigorous stirring under a slow nitrogen flow. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the theoretical amount of water to be collected (0.2 mol, approx. 3.6 mL).

  • High Vacuum Stage: Once water evolution ceases (typically 3-5 hours), carefully apply a vacuum (≤1 mmHg). Increase the temperature to 160-180°C to remove residual water and toluene. The viscosity of the mixture will increase significantly.

  • Reaction Completion: Continue the reaction under high vacuum for another 4-6 hours until stirring is no longer effective due to the high viscosity of the polymer melt.

  • Purification: Cool the reactor to room temperature. Dissolve the crude polymer in a minimal amount of DCM. Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Part 3: Material Characterization Protocols

Characterization is essential to confirm the polymer structure and determine its physical properties.

Protocol: Structural Verification via Spectroscopy
  • FTIR Spectroscopy:

    • Obtain a spectrum of the dry polymer.

    • Expected Result: Confirm the formation of the ester linkage by identifying a strong C=O stretch around 1735 cm⁻¹. The broad O-H peak from the monomer's carboxylic acid (~3000 cm⁻¹) should be significantly diminished. The dione carbonyls should remain visible (~1680-1710 cm⁻¹).

  • ¹H NMR Spectroscopy:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected Result: Protons adjacent to the newly formed ester group will show a characteristic downfield shift compared to their positions in the monomers. Integration of the peaks corresponding to the morpholine ring and the butanediol backbone should confirm the polymer composition.

Protocol: Hydrolytic Degradation Study

This protocol provides a self-validating system to assess the material's degradability, a key hypothesized property.

  • Sample Preparation: Prepare multiple polymer films of known weight (W_initial) and dimensions.

  • Incubation: Submerge the films in phosphate-buffered saline (PBS, pH 7.4) at 37°C in separate sealed containers.

  • Time Points: At designated time points (e.g., 1, 3, 7, 14, 28 days), remove a set of samples.

  • Analysis:

    • Mass Loss: Gently rinse the films with deionized water, dry them in a vacuum oven until a constant weight is achieved (W_final), and calculate the percentage of mass loss: [(W_initial - W_final) / W_initial] * 100.

    • Molecular Weight Reduction: Analyze the degraded polymer using Gel Permeation Chromatography (GPC) to measure the decrease in molecular weight over time.

    • pH Monitoring: Measure the pH of the PBS solution to detect the release of acidic degradation byproducts.

G cluster_workflow Degradation Analysis Logic cluster_validation Self-Validation A Polymer Film in PBS (37°C, pH 7.4) B Incubate for 't' days C Measure Mass Loss D Measure Molecular Weight (GPC) E Monitor pH of Buffer F Data Correlation V1 Mass Loss correlates with MW Decrease F->V1 V2 Acidic byproduct release (pH drop) confirms hydrolysis F->V2

Part 4: Potential Applications & Future Directions

The unique combination of hydrophilicity and inherent degradability makes polymers derived from this compound promising candidates for several biomedical applications:

  • Controlled Drug Delivery: The polymer could be formulated into nanoparticles or microparticles to encapsulate therapeutic agents. Degradation of the matrix would provide sustained drug release.

  • Temporary Medical Devices: Its properties could be suitable for creating biodegradable sutures, stents, or fixation devices that are absorbed by the body over time.

  • Tissue Engineering Scaffolds: The hydrophilic nature would support cell attachment, while the degradation rate could be tuned to match the rate of new tissue formation.

Future work should focus on copolymerization with other monomers to precisely tailor the degradation rate, mechanical properties, and hydrophilicity for specific applications. The promising role of morpholine derivatives in developing advanced materials for various sectors, including pharmaceuticals and materials science, underscores the importance of exploring such novel monomers.[6][7]

References

  • New stimuli-responsive polymers derived from morpholine and pyrrolidine. PubMed. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]

  • 4-Morpholineacetic acid | C6H11NO3 | CID 438968. PubChem, National Institutes of Health. Available at: [Link]

  • 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. ResearchGate. Available at: [Link]

  • Reversible Addition–Fragmentation Chain Transfer Synthesis and Multimodal Characterization of Poly(N-acryloylmorpholine)-Based Diblock Copolymers with Tunable Thermoresponsive Behavior and Self-Assembly Mechanisms. ACS Applied Polymer Materials. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

  • Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. MDPI. Available at: [Link]

  • Morpholine derivatives: Significance and symbolism. ScienceDirect. Available at: [Link]

Sources

Application of morpholine derivatives in agricultural chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Morpholine Derivatives in Agricultural Chemistry

Introduction: The Versatility of the Morpholine Scaffold

Morpholine, a heterocyclic compound featuring both amine and ether functional groups, serves as a crucial building block in modern agrochemical development.[1][2][3] Its unique structural properties, including polarity and the ability to form stable derivatives, have made it a "privileged pharmacophore" in the design of molecules with potent biological activity.[4] While its applications are diverse, morpholine derivatives have carved out a significant niche in crop protection, primarily as highly effective fungicides, with additional roles as herbicides and plant growth regulators.[5][6][7] This guide provides a detailed exploration of these applications, focusing on the underlying mechanisms, field-proven insights, and validated protocols for researchers and development professionals.

Part 1: Morpholine Derivatives as Potent Fungicides

The most significant contribution of morpholine chemistry to agriculture is in the development of fungicides, particularly for the control of diseases in cereals and other major crops.[1][8] These compounds are renowned for their systemic activity, allowing them to be absorbed and translocated within the plant, providing both curative and protective action against fungal pathogens.[8][9]

Mechanism of Action: Inhibition of Sterol Biosynthesis

A primary class of morpholine fungicides, including well-known active ingredients like fenpropimorph and tridemorph, functions by inhibiting ergosterol biosynthesis in fungi.[1][10][11] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animals, and is essential for maintaining membrane integrity and function.[12][13]

Unlike the widely used triazole (DMI) fungicides which inhibit the C14-demethylase enzyme, morpholines target different, multiple sites in the sterol pathway.[8][10] Specifically, fenpropimorph is known to inhibit two key enzymes:

  • Δ14-reductase

  • Δ8→Δ7-isomerase [11]

This multi-site inhibition is a critical feature. It is believed to contribute to the lower risk of resistance development compared to single-site inhibitors, a significant advantage in sustainable disease management strategies.[10] Tridemorph also disrupts membrane function and is absorbed by both leaves and roots.[14][15]

A distinct morpholine derivative, dimethomorph, exhibits a different mode of action. It primarily targets oomycete pathogens (e.g., late blight, downy mildew) by inhibiting the biosynthesis of cellulose, a key component of their cell walls, leading to cell wall lysis.[16] This unique mechanism makes it effective against pathogens that have developed resistance to other fungicide classes.[17]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitor Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates_1 Intermediates_1 Lanosterol->Intermediates_1 C14-demethylase (Target of Triazoles) Intermediates_2 Intermediates_2 Intermediates_1->Intermediates_2 Δ14-reductase Fecosterol Fecosterol Intermediates_2->Fecosterol Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol Fenpropimorph Fenpropimorph Fenpropimorph->Intermediates_1 Inhibits Fenpropimorph->Fecosterol Inhibits Efficacy_Workflow cluster_prep Phase 1: Preparation cluster_invitro Phase 2: In Vitro Assay (MIC) cluster_invivo Phase 3: In Vivo Assay (Whole Plant) cluster_analysis Phase 4: Data Analysis A Synthesize & Formulate Novel Morpholine Derivative (NMD) D Prepare serial dilutions of NMD in agar A->D G Prepare Spray Solutions: - NMD (multiple doses) - Positive Control (e.g., Fenpropimorph) - Negative Control (formulation blank) - Untreated Control A->G B Pathogen Culture (Blumeria graminis) E Inoculate plates with pathogen spores B->E I Inoculate plants with pathogen (24h post-application) B->I C Host Plant Cultivation (Barley seedlings) H Spray barley seedlings to runoff C->H D->E F Incubate & Measure mycelial growth inhibition E->F L Calculate EC50 values F->L G->H H->I J Incubate in controlled environment I->J K Assess Disease Severity (% leaf area infected) J->K K->L M Statistical Analysis (ANOVA, Tukey's HSD) L->M N Determine Minimum Effective Dose M->N

Caption: Workflow for fungicide efficacy testing.

Detailed Step-by-Step Methodology:

Objective: To determine the effective concentration (EC50) and protective efficacy of a novel morpholine derivative (NMD).

1. Preparation of Materials:

  • Test Compound: Synthesize the NMD and prepare a stock solution in a suitable solvent (e.g., acetone or DMSO). Formulate as an Emulsifiable Concentrate (EC) or Wettable Powder (WP) for spray applications.
  • Controls:
  • Positive Control: A commercial morpholine fungicide (e.g., Fenpropimorph 750 g/L EC).
  • Negative Control: The formulation blank (all components of the formulation except the active ingredient).
  • Untreated Control: Water or a water/surfactant mixture.
  • Plant Material: Grow a susceptible barley variety in pots to the two-leaf stage (GS 12). Ensure uniform growth conditions.

2. Application of Treatments:

  • Prepare spray solutions for the NMD at a range of concentrations (e.g., 1, 10, 50, 100, 250 µg/mL). Also prepare the positive and negative controls at a standard field-equivalent rate.
  • Causality: Add a non-ionic surfactant (e.g., Tween 20 at 0.02% v/v) to all spray solutions. This is crucial to reduce surface tension and ensure even coverage on the waxy leaf surface, which is fundamental for reliable and reproducible results.
  • Randomize the pots and spray each treatment group until runoff using a laboratory spray chamber to ensure uniform deposition. Allow plants to dry completely.

3. Inoculation:

  • 24 hours after treatment, inoculate the plants by shaking heavily infected source plants over the treated seedlings to distribute fresh conidia evenly.
  • Place the inoculated plants in a controlled environment chamber with conditions optimal for disease development (e.g., 20°C, high humidity, 16h photoperiod).

4. Assessment:

  • After 7-10 days, or when clear disease symptoms are visible on the untreated control plants, assess the disease severity.
  • Visually estimate the percentage of the second leaf area covered by powdery mildew pustules for each plant.
  • Calculate the percent disease control for each treatment relative to the untreated control using the formula:
  • % Control = 100 * (1 - (Severity in Treatment / Severity in Untreated Control))

5. Data Analysis:

  • Use the dose-response data to calculate the EC50 value (the concentration of the NMD required to achieve 50% disease control) via probit or logit analysis.
  • The inclusion of a positive control validates the experimental conditions, confirming the pathogen was viable and the host was susceptible. The negative control ensures that the formulation itself has no fungicidal effect.

Part 2: Broader Applications in Agrochemicals

While fungicides are the primary application, the morpholine scaffold is also utilized in other areas of crop protection and management. [4][5][7]

Herbicides

Morpholine acts as a key chemical intermediate in the synthesis of certain herbicides. [2][9]Its inclusion in a molecule can modulate physical properties like solubility and systemic movement, which are critical for a herbicide to reach its target site within a weed. By enabling the creation of molecules that selectively control weed growth, these derivatives help reduce competition for water, light, and nutrients, thereby maximizing crop yield. [9]

Plant Growth Regulators (PGRs)

Certain morpholine derivatives have been identified as possessing plant growth regulation properties. [4][5]These compounds can influence various physiological processes in plants, such as height, tillering, and stress tolerance. Research in this area focuses on developing derivatives that can, for example, prevent lodging (bending over) in cereal crops or enhance yield under specific environmental conditions.

Insecticides

The use of morpholine derivatives as insecticides is an emerging area of research. [4][5]Studies have shown that incorporating the morpholine moiety into other known insecticidal scaffolds can enhance potency or alter the spectrum of activity. For instance, analogues of the natural product luotonin A containing a morpholine ring have demonstrated activity against aphids, suggesting potential for developing new insecticidal compounds. [4]

Conclusion

Morpholine and its derivatives represent a cornerstone of modern agricultural chemistry. Their profound impact as fungicides, particularly through the inhibition of sterol biosynthesis, has provided farmers with reliable and durable tools for disease management for decades. [10]The versatility of the morpholine ring continues to inspire the development of new active ingredients, not only for fungal control but also in the broader search for innovative herbicides, insecticides, and plant growth regulators. [5][6]The protocols and mechanistic insights provided herein serve as a foundation for researchers aiming to harness the power of this privileged chemical scaffold to address current and future challenges in global food security.

References

  • Morpholine - Wikipedia. Wikipedia. [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. ResearchGate. [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. PubMed. [Link]

  • Morpholines. BCPC. [Link]

  • Morpholine (Amine) [Group 5] resistance management strategy. New Zealand Plant Protection Society. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • The Multifaceted Applications of Morpholine in Agrochemicals. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. ResearchGate. [Link]

  • Dimethomorph Group 40 Fungicide. CDMS.net. [Link]

  • Tridemorph (Ref: BAS 2205-F). AERU. [Link]

  • Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO Knowledge Repository. [Link]

  • MORPHOLINE. Kamala Chemicals. [Link]

  • Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.
  • 467 DIMETHOMORPH (225). Food and Agriculture Organization of the United Nations. [Link]

  • Guidelines for evaluation of pesticide bio efficacy trial reports. Central Insecticides Board & Registration Committee. [Link]

  • Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis. NIH. [Link]

  • Morpholine, CAS 108-91-8. Interstate Chemical. [Link]

  • Tridemorph (Ref: BAS 2205-F)-Pesticide database. University of Hertfordshire. [Link]

  • PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • DIMETHOMORPH in the product ACROBAT MZ 690 FUNGICIDE. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. US EPA. [Link]

  • Pesticides efficacy and crop safety general guideline (Part 8). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Modes of Action for Plant Disease Management Chemistries Presentation. ACIS. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • MORPHOLINE. Ataman Kimya. [Link]

  • Fungicide Modes of Action and Spectrum. CABI Digital Library. [Link]

  • Tridemorph. PubChem. [Link]

  • Dimethomorph (Ref: CME 151). AERU - University of Hertfordshire. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dioxo-4-morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-Dioxo-4-morpholineacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and achieve higher yields.

Introduction

This compound, also known as 2,6-diketo-N-carboxymethyl morpholine or nitrilotriacetic acid anhydride (NTA anhydride), is a heterocyclic compound with applications in organic synthesis and as a potential building block in pharmaceutical research. Its synthesis, most commonly achieved through the cyclization of nitrilotriacetic acid (NTA) using a dehydrating agent like acetic anhydride, can present challenges. This guide will address these challenges to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Moisture contamination: The presence of water can hydrolyze the acetic anhydride and the product. 3. Improper stoichiometry of reagents: An incorrect ratio of nitrilotriacetic acid to acetic anhydride can lead to a low yield.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). 2. Ensure anhydrous conditions: Use dry glassware and anhydrous solvents. Handle hygroscopic reagents in a glove box or under an inert atmosphere. 3. Verify reagent stoichiometry: Carefully measure and verify the molar ratios of your starting materials.
Formation of a Dark Brown or Tarry Product 1. High reaction temperature: Excessive heat can lead to the decomposition of the starting materials or the product. 2. Side reactions: Undesired side reactions can produce colored impurities.1. Precise temperature control: Use a reliable heating mantle with a temperature controller to maintain the optimal reaction temperature.[1] 2. Purification: The crude product may require purification by recrystallization or column chromatography to remove colored impurities.
Difficulty in Product Isolation and Purification 1. Product solubility: The product may be soluble in the reaction solvent, making precipitation difficult. 2. Residual DMF and acetic acid: These high-boiling point solvents can be challenging to remove completely. 3. Formation of byproducts: The presence of side products can complicate the purification process.1. Solvent selection for precipitation: Use a solvent in which the product is sparingly soluble to induce precipitation. Diethyl ether is a common choice for this purpose.[1] 2. High-vacuum evaporation: Use a high-vacuum pump to effectively remove residual solvents. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to remove impurities.
Product Hydrolyzes Back to Nitrilotriacetic Acid 1. Exposure to moisture: The anhydride is susceptible to hydrolysis in the presence of water. 2. Incomplete removal of acidic byproducts: Residual acetic acid can catalyze hydrolysis.1. Work-up under anhydrous conditions: Conduct the work-up and purification steps in a dry environment. 2. Thorough washing and drying: Ensure the isolated product is thoroughly washed to remove any acidic residue and dried completely under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in the synthesis of this compound?

A1: Pyridine acts as a base and a catalyst in this reaction. It neutralizes any acidic byproducts that may form and can facilitate the cyclization reaction.[1]

Q2: What is a suitable solvent for this reaction?

A2: Dimethylformamide (DMF) is a commonly used solvent for this synthesis as it can dissolve the starting materials and withstand the required reaction temperatures.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the expected spectroscopic data for this compound?

A4: The characterization of the final product should be done using techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected peaks should correspond to the structure of this compound.

Q5: What are the main byproducts to expect in this synthesis?

A5: The primary byproduct is acetic acid, formed from the acetic anhydride. Incomplete reaction will leave unreacted nitrilotriacetic acid. Side reactions could potentially lead to polymeric materials, especially at higher temperatures.

Experimental Protocol: Synthesis of this compound

This protocol is based on the cyclization of nitrilotriacetic acid using acetic anhydride.

Materials:
  • Nitrilotriacetic acid (NTA)

  • Acetic anhydride

  • Pyridine

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add nitrilotriacetic acid.

  • Solvent and Catalyst Addition: To the flask, add anhydrous dimethylformamide and a catalytic amount of pyridine. Stir the mixture to get a suspension.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65°C) and stir for several hours. Monitor the reaction progress.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Product Isolation: Remove the solvent and excess acetic anhydride under reduced pressure.

  • Purification: Wash the resulting crude product with diethyl ether to remove soluble impurities. The solid product can be further purified by recrystallization.

  • Drying: Dry the purified product under vacuum to obtain this compound.

Visualizing the Workflow

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification NTA Nitrilotriacetic Acid ReactionVessel Reaction at 65°C NTA->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel DMF_Pyridine DMF, Pyridine DMF_Pyridine->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Washing Washing with Diethyl Ether Evaporation->Washing Drying Drying under Vacuum Washing->Drying FinalProduct 2,6-Dioxo-4- morpholineacetic acid Drying->FinalProduct

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes Moisture Moisture Contamination? Start->Moisture No IncompleteReaction->Moisture No IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp Yes Stoichiometry Incorrect Stoichiometry? Moisture->Stoichiometry No Anhydrous Use Anhydrous Conditions Moisture->Anhydrous Yes VerifyStoichiometry Verify Reagent Amounts Stoichiometry->VerifyStoichiometry Yes Success Yield Improved IncreaseTimeTemp->Success Anhydrous->Success VerifyStoichiometry->Success

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Well-defined nanomagnetic nitrilotriacetic acid complex of Cu(ii) supported on silica-coated nanosized magnetite: a new highly efficient and magnetically separable catalyst for C–N bond formation. (2024). RSC Advances. [Link]

  • Untitled. (2018). JOPSS. [Link]

Sources

Technical Support Center: Purification of 2,6-Dioxo-4-morpholineacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,6-Dioxo-4-morpholineacetic acid (CAS 33658-49-0). This document is designed for researchers, medicinal chemists, and process development scientists who are handling this challenging molecule. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively in your own laboratory settings.

This compound is a highly polar, acidic heterocyclic compound.[1] Its physicochemical properties, particularly its low calculated partition coefficient (XLogP3: -2.9) and multiple hydrogen bond acceptors, present significant challenges for standard purification techniques.[1] This guide will address these challenges head-on, providing practical, field-tested advice.

Initial Assessment: Choosing Your Purification Strategy

Before proceeding to a specific technique, a preliminary analysis of your crude material is essential. This initial assessment will guide you to the most efficient purification path. A typical decision-making workflow is outlined below.

Purification_Decision_Workflow start Crude 2,6-Dioxo-4- morpholineacetic acid analysis Initial Analysis: - TLC (multiple eluents) - ¹H NMR of crude - LC-MS (if available) start->analysis purity_check Is crude purity >85% with few major impurities? analysis->purity_check impurity_check Are impurities structurally similar (e.g., isomers)? purity_check->impurity_check No recrys Attempt Recrystallization purity_check->recrys Yes scale_check Scale > 5g? flash_chrom Flash Column Chromatography (Normal or Reversed-Phase) impurity_check->flash_chrom No prep_hplc Preparative HPLC (Reversed-Phase) impurity_check->prep_hplc Yes final_purity_req Is >99% purity required (e.g., for biological assays)? final_purity_req->prep_hplc Yes final_product Pure Compound final_purity_req->final_product No recrys->final_purity_req flash_chrom->final_purity_req prep_hplc->final_product

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from its molecular structure:

  • High Polarity: The compound has a calculated XLogP3 of -2.9, making it extremely hydrophilic.[1] This causes poor retention on standard reversed-phase (C18) columns and strong, often irreversible, binding to normal-phase silica gel.

  • Acidity: The carboxylic acid moiety (pKa ~3-4, estimated) means the compound's ionization state is pH-dependent. In a non-buffered system, this can lead to severe peak tailing or streaking during chromatography due to simultaneous analysis of both the neutral acid and its conjugate base.[2]

  • Potential for Instability: The dioxo-morpholine ring is a cyclic ester-amide structure. It may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. This is a critical consideration during workup and purification design.[3]

Q2: What is the best all-around technique for purifying this compound?

A2: For achieving the highest purity (>99%), especially on a small to medium scale (<5g), preparative reversed-phase HPLC (prep-HPLC) is typically the most robust method. It is highly effective at separating polar compounds, and the use of an acidic modifier in the mobile phase (e.g., 0.1% formic or acetic acid) ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks.[4] For larger scales where cost is a factor, recrystallization should be the first method explored.

Q3: My crude material is a dark, intractable oil. What should I do first?

A3: An oily crude product often indicates the presence of residual high-boiling solvents (like DMF or DMSO) or polymeric impurities. Before attempting a sophisticated purification:

  • Solvent Removal: Perform a co-evaporation. Dissolve the oil in a small amount of methanol or ethanol and re-concentrate under high vacuum. Repeat this 2-3 times to azeotropically remove residual solvents.

  • Trituration: Add a solvent in which your product is expected to be poorly soluble but impurities might be (e.g., diethyl ether, ethyl acetate, or dichloromethane). Vigorously stir or sonicate the mixture. This may cause your product to precipitate or solidify, "washing away" more soluble impurities.

  • Plug Filtration: If solidification occurs, you can pass a solution of the crude material through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 5-10% methanol in dichloromethane). This can remove baseline, non-polar impurities and color, simplifying the subsequent final purification step.

Troubleshooting Guide: Recrystallization

Recrystallization is the most economical purification method for crystalline solids but can be challenging for highly polar compounds.

Q: My compound "oils out" instead of forming crystals upon cooling. What is happening and how do I fix it?

A: Oiling out occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point in the solvent system, leading to the formation of a liquid phase instead of a solid crystal lattice.[5] This is common with compounds that have strong intermolecular forces.

  • Causality: The solution has become supersaturated too quickly, or impurities are inhibiting crystal nucleation.

  • Solutions:

    • Re-heat and Add Solvent: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level, then allow it to cool much more slowly.[6]

    • Reduce Cooling Rate: Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature over several hours. Slow cooling is critical for forming well-ordered crystals.[5]

    • Induce Nucleation: If the solution remains clear upon cooling, scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[6]

Q: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A: For highly polar molecules, a binary solvent system is often required. The principle is to use a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.[5]

  • Causality: A single ideal solvent that dissolves the compound well when hot but poorly when cold may not exist. A solvent pair provides a tunable polarity range.

  • Recommended Systems to Test for this compound:

    • Methanol / Ethyl Acetate

    • Water / Ethanol

    • Water / Acetone

    • Ethanol / Diethyl Ether

  • Procedure:

    • Dissolve the crude compound in the minimum required volume of the hot "good" solvent (e.g., methanol or water).

    • While the solution is still hot, add the "poor" solvent (e.g., ethyl acetate) dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent to just redissolve the turbidity.

    • Allow the solution to cool slowly.

Troubleshooting Guide: Column Chromatography

Q: My compound streaks badly on a silica gel TLC plate and I get very poor separation in my column. Why?

A: This is a classic problem for acidic compounds on standard silica gel.

  • Causality: Silica gel is inherently acidic (pKa ~4-5) due to surface silanol groups (Si-OH). Your acidic compound can interact strongly with these sites via hydrogen bonding or deprotonation, leading to a non-ideal equilibrium between the stationary and mobile phases. This causes significant tailing or streaking.[6]

  • Solutions:

    • Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., dichloromethane/methanol/acetic acid). The added acid protonates the silanol groups and ensures your compound remains in its neutral, less polar form, minimizing strong interactions and resulting in sharper bands.

    • Use a More Polar Eluent System: For this compound, standard ethyl acetate/hexane systems will be ineffective. You must start with highly polar systems like 5-20% methanol in dichloromethane or chloroform.

    • Consider an Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase. Neutral alumina can be effective for acidic compounds. For the highest performance, consider reversed-phase flash chromatography using a C18-functionalized silica.[6]

Q: My compound seems to be irreversibly stuck on the silica column. I can't elute it even with 100% methanol. What now?

A: Your compound has adsorbed too strongly to the silica, likely due to its high polarity and acidic nature.

  • Causality: The interaction energy between your compound and the silica stationary phase is greater than the solvation energy provided by the mobile phase.

  • Solutions:

    • Emergency Elution: Try flushing the column with a mobile phase containing a competitive acid and/or base. A mixture of 80:20:1 Dichloromethane:Methanol:Acetic Acid can work. If that fails, a 5-10% solution of triethylamine in methanol can be used to deprotonate and displace the compound, but be aware this may co-elute with your product.

    • Future Prevention - Use Reversed-Phase: This is a strong indicator that normal-phase chromatography is not suitable for your compound. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is the preferred method for highly polar molecules.

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Water/Ethanol)

This protocol is a starting point and should be optimized based on your specific impurity profile.

  • Dissolution: In an Erlenmeyer flask, add 1.0 g of crude this compound. Add 5 mL of deionized water and heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Solubilization: Continue adding hot deionized water in small portions (0.5-1.0 mL) until the solid is completely dissolved. Note the total volume of water used.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Anti-Solvent Addition: To the hot, clear solution, add ethanol (95% or absolute) dropwise with swirling. Add just until the solution becomes faintly and persistently turbid.

  • Clarification: Add 1-2 drops of hot water to re-clarify the solution.

  • Crystallization: Cover the flask with a watch glass, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (4 °C) for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 1:1 water/ethanol mixture, followed by a wash with cold ethanol to aid drying.

  • Drying: Dry the crystals under high vacuum to a constant weight.

  • QC Checkpoint: Analyze the dried crystals by ¹H NMR and LC-MS to confirm purity and identity. The melting point should be sharp.

Protocol 2: Preparative Reversed-Phase HPLC

This method is designed for high-purity isolation.

HPLC_Workflow prep Prepare Sample: Dissolve crude in Mobile Phase A or DMSO (min. volume) setup HPLC Setup: - Column: C18 Prep Column - Mobile Phase A: 0.1% Formic Acid in H₂O - Mobile Phase B: 0.1% Acetonitrile prep->setup gradient Run Gradient: Start at 0-5% B, ramp to 30-50% B (Optimize based on analytical run) setup->gradient collect Collect Fractions: Monitor at 210-220 nm gradient->collect analyze Analyze Fractions: Use analytical HPLC or TLC collect->analyze pool Pool Pure Fractions analyze->pool remove_org Remove Organic Solvent: Rotary Evaporation pool->remove_org lyo Lyophilize (Freeze-Dry) Aqueous Remainder remove_org->lyo final Isolate Pure Compound as a Fluffy White Solid lyo->final

Caption: Workflow for purification by preparative HPLC.

  • System Parameters:

    • Column: A suitable preparative C18 column (e.g., 20 x 150 mm, 5-10 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% formic acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

    • Detector: UV, monitoring at 210 nm (or a wavelength determined by UV-Vis analysis).

  • Method Development: First, develop a separation method on an analytical scale HPLC to determine the optimal gradient. Due to the high polarity, you will likely need to start with a low percentage of organic solvent (e.g., 0-5% B).

  • Sample Preparation: Dissolve the crude material in Mobile Phase A. If solubility is poor, use a minimal amount of DMSO or methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification Run: Inject the sample onto the equilibrated column. Run the gradient determined from the analytical scale.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Run Analysis: Analyze the collected fractions using analytical HPLC or TLC to identify the pure fractions.

  • Workup: Combine the pure fractions. Remove the bulk of the acetonitrile using a rotary evaporator. Caution: Do not heat excessively to avoid potential degradation.

  • Isolation: The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the final product as a fluffy, solvent-free solid.

  • QC Checkpoint: Confirm the purity of the final material is >99% by analytical HPLC and confirm its identity by NMR and MS.

Data Summary: Comparison of Techniques

Purification TechniqueTypical PurityThroughput/ScaleProsCons
Recrystallization 85-98%High (grams to kgs)Economical, scalable, removes structurally different impurities effectively.Requires a crystalline solid; may not remove closely related impurities; can have yield losses.
Normal-Phase Flash 70-95%Medium (mgs to grams)Fast, relatively inexpensive equipment.Challenging for this compound; risk of streaking and irreversible binding.[6]
Reversed-Phase HPLC >99%Low (mgs to few grams)Excellent resolution for polar compounds; high purity achievable.[4]Expensive solvents and equipment; low throughput; requires solvent removal/lyophilization.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). National Institutes of Health (NIH). Available at: [Link]

  • A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid. (n.d.). Google Patents.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Blog. Available at: [Link]

  • Method for preparing morpholine derivative. (n.d.). Google Patents.
  • Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents.
  • Selectivity for Polar Acids in LC: Tips & Techniques. (2017). Phenomenex. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2025). National Institutes of Health (NIH). Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (n.d.). ResearchGate. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Acetylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-acetylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the synthesis of N-acetylmorpholine from morpholine and ethyl acetate. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and achieve high-yield, high-purity results.

Introduction: Understanding the Reaction

The synthesis of N-acetylmorpholine from morpholine and ethyl acetate is a nucleophilic acyl substitution reaction, specifically an amidation. In this process, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. This leads to the formation of a tetrahedral intermediate, which then collapses to yield N-acetylmorpholine and ethanol as a byproduct.

It is crucial to distinguish this reaction from the N-alkylation of morpholine, which would yield the isomeric compound, morpholine-N-ethyl acetate. The reaction with ethyl acetate under the conditions described herein favors acylation. The synthesis of morpholine-N-ethyl acetate typically requires a more reactive alkylating agent, such as ethyl chloroacetate[1][2].

Experimental Protocol: Synthesis of N-Acetylmorpholine

This protocol is a baseline procedure that can be optimized based on your specific laboratory setup and desired scale.

Materials:

  • Morpholine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Ionic liquid catalyst (e.g., a DBU-based ionic liquid)[3]

  • Nitrogen gas supply

  • Reactor with overhead stirrer, condenser, and temperature control

  • Distillation apparatus

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen to remove oxygen.

  • Charging Reactants: Charge the reactor with morpholine and ethyl acetate. A common molar ratio of morpholine to ethyl acetate is between 1:0.8 and 1:1.2[3].

  • Catalyst Addition: Introduce the ionic liquid catalyst. The molar ratio of the catalyst to morpholine is typically in the range of 0.002:1 to 0.005:1[3].

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the reaction mixture to a temperature between 140-160°C. The reaction is typically run at atmospheric pressure for 6-10 hours[3].

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots and analyzing them using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture.

    • The crude product will contain N-acetylmorpholine, unreacted starting materials, ethanol, and the catalyst.

    • A primary purification step involves the removal of ethanol and water (if any) via distillation.

    • Further purification to obtain high-purity N-acetylmorpholine is achieved by fractional distillation under reduced pressure[3].

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-acetylmorpholine.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Reagent quality: Presence of water in morpholine or ethyl acetate can hydrolyze the ester and deactivate the catalyst. 3. Suboptimal stoichiometry: Incorrect molar ratio of reactants.1. Optimize reaction conditions: Increase reaction time or temperature within the recommended range (140-160°C)[3]. Monitor the reaction to determine the optimal endpoint. 2. Use anhydrous reagents: Ensure both morpholine and ethyl acetate are dry. Consider using a drying agent or distilling the reagents before use. 3. Adjust stoichiometry: Experiment with the molar ratio of morpholine to ethyl acetate, starting with a 1:1 ratio and adjusting as needed[3].
Impurity Formation 1. Side reactions: At higher temperatures, side reactions may occur. 2. Decomposition: Prolonged reaction times at high temperatures can lead to product decomposition. 3. Carryover of starting materials: Inefficient purification.1. Refine reaction conditions: Lower the reaction temperature slightly and monitor for impurity formation. 2. Optimize reaction time: Determine the point of maximum conversion without significant decomposition by kinetic monitoring. 3. Improve purification: Optimize the fractional distillation parameters (pressure and temperature) to achieve better separation of the product from starting materials and byproducts.
Reaction Stalls 1. Catalyst deactivation: The ionic liquid catalyst may be sensitive to impurities. 2. Insufficient mixing: Poor agitation can lead to localized concentration gradients and slow reaction rates.1. Ensure catalyst quality: Use a high-purity ionic liquid catalyst. 2. Improve agitation: Increase the stirring speed to ensure a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is an ionic liquid catalyst used in this reaction?

A1: Ionic liquids are used as catalysts in this synthesis for several reasons. They can enhance the reaction rate and selectivity. Their negligible vapor pressure makes them safer to use at high temperatures, and they can often be recycled, making the process more environmentally friendly and cost-effective[3].

Q2: Can I perform this reaction without a catalyst?

A2: The reaction can proceed without a catalyst, but it will be significantly slower, requiring higher temperatures and longer reaction times, which can lead to lower yields and the formation of more byproducts. The use of a catalyst makes the process more efficient[3].

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Gas Chromatography (GC) is an excellent technique for monitoring the disappearance of starting materials and the appearance of the product, allowing for quantitative analysis of the reaction mixture. Thin Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress.

Q4: How can I remove the ionic liquid catalyst after the reaction?

A4: Due to their low volatility, ionic liquids typically remain in the reaction flask after the distillation of the product. Depending on the specific ionic liquid used, it may be possible to extract it from the crude product with a suitable solvent or to recycle it directly for subsequent batches.

Q5: What is the expected boiling point of N-acetylmorpholine?

A5: The boiling point of N-acetylmorpholine is approximately 246-248°C at atmospheric pressure. For purification by vacuum distillation, the boiling point will be significantly lower. For example, at a pressure of 60KPa, the rectification temperature to remove morpholine and ethyl acetate is around 138°C, and the final product is obtained at a rectification temperature of 190°C[3].

Visualizing the Process

To better understand the chemical transformation and the troubleshooting logic, the following diagrams are provided.

Reaction Mechanism

G N-Acetylmorpholine Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Morpholine Morpholine Intermediate Intermediate Morpholine->Intermediate Nucleophilic Attack Ethyl Acetate Ethyl Acetate Ethyl Acetate->Intermediate N-Acetylmorpholine N-Acetylmorpholine Intermediate->N-Acetylmorpholine Collapse Ethanol Ethanol Intermediate->Ethanol

Caption: The reaction mechanism for the synthesis of N-acetylmorpholine.

Troubleshooting Workflow

G Troubleshooting Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Impurity_Formation Impurity Formation? Low_Yield->Impurity_Formation No Check_Conditions Check Reaction Time & Temp. Low_Yield->Check_Conditions Yes Reaction_Stalls Reaction Stalls? Impurity_Formation->Reaction_Stalls No Optimize_Conditions Optimize Temp. & Time Impurity_Formation->Optimize_Conditions Yes Check_Catalyst Check Catalyst Activity Reaction_Stalls->Check_Catalyst Yes Successful_Synthesis Successful Synthesis Reaction_Stalls->Successful_Synthesis No Check_Reagents Check Reagent Purity Check_Conditions->Check_Reagents Check_Stoichiometry Check Molar Ratios Check_Reagents->Check_Stoichiometry Check_Stoichiometry->Low_Yield Improve_Purification Improve Purification Optimize_Conditions->Improve_Purification Improve_Purification->Impurity_Formation Check_Mixing Check Agitation Check_Catalyst->Check_Mixing Check_Mixing->Reaction_Stalls

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Preparation method of N-acetyl morpholine. CN110642807A.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

  • Preparation method for N-acetyl morpholine. CN103641797B.
  • Chen, X., Luo, H., & Chen, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

Sources

Technical Support Center: HPLC Method Development for 2,6-Dioxo-4-morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and systematic solutions for the HPLC analysis of 2,6-Dioxo-4-morpholineacetic acid. We will explore the unique challenges this molecule presents and provide a structured approach to method development and troubleshooting, grounded in established chromatographic principles.

Analyte at a Glance: Understanding the Challenge

This compound is a heterocyclic compound characterized by a morpholine ring with a carboxylic acid group and two carbonyl groups.[1] Its structure presents a significant analytical challenge due to its high polarity.

PropertyValueSource
Molecular Formula C₆H₇NO₅[2]
Molecular Weight 173.12 g/mol [2]
Calculated XLogP3 -2.9[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 6[2]

The very low XLogP3 value indicates high hydrophilicity, which often leads to poor retention on traditional reversed-phase (RP) C18 columns. This guide will focus on robust strategies to overcome this issue.

Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered when establishing a new analytical method for this compound.

Q1: What is the best chromatographic mode to start with: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A1: Given the analyte's high polarity (XLogP3: -2.9), Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[3] Traditional C18 columns in RP mode rely on hydrophobic interactions, which are minimal for this molecule, resulting in little to no retention. HILIC, conversely, uses a polar stationary phase (like bare silica or amide-bonded phases) and a high-organic mobile phase. This promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, providing excellent retention for compounds that are unretained in RP mode.[3][4]

Q2: How do I select an appropriate HPLC column?

A2: Your column choice is critical and depends on the selected chromatographic mode.

  • For HILIC (Recommended): An amide-phase column (e.g., BEH Amide) is an excellent first choice.[5] Amide phases offer robust performance and are particularly effective for separating polar, acidic, and neutral compounds. They provide a different selectivity compared to bare silica and are generally more resilient to pH changes.[5]

  • For Reversed-Phase (Advanced Approach): If you must use RP-HPLC, a standard C18 is unlikely to work. Instead, consider a column with a polar-embedded or polar-endcapped stationary phase.[3][6] These columns are designed to be compatible with 100% aqueous mobile phases without undergoing "phase dewetting" or collapse, which can improve retention for very polar analytes.

Q3: What are the recommended starting mobile phase conditions?

A3: The mobile phase composition is fundamental to achieving good separation.

ParameterHILIC Starting ConditionsReversed-Phase (Polar-Embedded Column)
Solvent A (Weak) Water10 mM Ammonium Acetate in Water, pH 5
Solvent B (Strong) AcetonitrileAcetonitrile or Methanol
Buffer/Additive 10 mM Ammonium Acetate or 0.1% Formic Acid in Solvent AIncluded in Solvent A to control peak shape
Initial Gradient 95% B, hold for 2 min, then ramp down to 40% B over 8 min2-5% B, hold for 2 min, then ramp up to 50% B over 8 min
Flow Rate 0.3 - 0.5 mL/min (for a typical 2.1 or 3.0 mm ID column)0.4 - 0.6 mL/min (for a typical 2.1 or 3.0 mm ID column)
  • Causality: In HILIC, water is the strong, eluting solvent. The high initial concentration of acetonitrile (weak solvent) ensures the analyte is retained.[4] In RP, the opposite is true; water is the weak solvent, and acetonitrile is strong.[7] The use of a buffer like ammonium acetate is crucial for controlling the ionization state of the carboxylic acid group on your analyte, which ensures consistent retention and symmetric peak shape.[8]

Q4: What is the most suitable detection method?

A4: The choice of detector depends on the required sensitivity and specificity.

  • Mass Spectrometry (MS): This is the preferred method. An electrospray ionization (ESI) source in negative ion mode is ideal for detecting the deprotonated carboxylic acid ([M-H]⁻). MS provides high sensitivity and specificity, which is essential for analyzing complex matrices like biological fluids.

  • UV Detection: this compound lacks a strong chromophore, so UV detection will likely offer poor sensitivity. If MS is unavailable, detection at a low wavelength (e.g., 200-210 nm) may be possible, but expect a high baseline and low signal.

Q5: How should I prepare my samples for analysis?

A5: Proper sample preparation is key to preventing column clogging and matrix interference.[9]

  • For HILIC: The final sample solvent must be compatible with the initial mobile phase. This means it should have a high organic content (ideally ≥80% acetonitrile).[4] Injecting a sample dissolved in a high-aqueous solvent will cause severe peak distortion.

  • Recommended Protocol (Protein Precipitation): This protocol is suitable for removing proteins from plasma or cell culture media.

    • To 100 µL of sample, add 400 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for injection. This ensures the sample is in a high-organic solvent, perfect for HILIC.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Problem: Poor or No Retention of the Analyte

Potential Cause Explanation Recommended Solution
Incorrect Mode Selection The analyte is too polar for the selected reversed-phase column.Switch to HILIC mode. This is the most common reason for failure.[3]
High Water Content in HILIC Mobile Phase/Sample In HILIC, water is the strong eluting solvent. Too much water in the starting mobile phase or sample solvent will cause the analyte to elute at or near the void volume.[4]1. Increase Initial Acetonitrile: Ensure your starting condition is at least 90-95% acetonitrile. 2. Match Sample Solvent: Re-dissolve your sample in a solvent that matches the initial mobile phase (e.g., 95:5 Acetonitrile:Water).
Insufficient Column Equilibration HILIC columns require extended equilibration times to establish the aqueous layer on the stationary phase surface. Insufficient equilibration leads to unstable, poor retention.Equilibrate the HILIC column for at least 20-30 column volumes with the initial mobile phase before the first injection.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

// Node Definitions start [label="Poor Peak Shape\n(Tailing, Fronting, Split)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Causes cause1 [label="Injection Solvent Mismatch\n(HILIC)", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Column Overload", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Secondary Interactions\n(Silanol Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Blocked Column Frit", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol1 [label="Re-dissolve sample in\n>80% Acetonitrile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Reduce injection volume\nor sample concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Adjust mobile phase pH\naway from analyte pKa\n(Use buffer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Reverse flush column.\nIf fails, replace column.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> cause1 [label=" Is sample solvent\nstronger than mobile phase?"]; start -> cause2 [label=" Does peak shape\nimprove with dilution?"]; start -> cause3 [label=" Is peak tailing\nasymmetric?"]; start -> cause4 [label=" Are ALL peaks\nsplit or distorted?[11]"];

cause1 -> sol1; cause2 -> sol2; cause3 -> sol3; cause4 -> sol4; }

Caption: Troubleshooting workflow for poor peak shape.

  • Peak Tailing: This is often caused by secondary interactions between the analyte's acidic group and active silanol sites on the silica support.

    • Solution: Ensure your mobile phase is adequately buffered. Using 10 mM ammonium acetate or formate helps to suppress silanol activity and maintain a consistent ionization state for the analyte, leading to a more symmetrical peak.

  • Peak Fronting: This typically indicates column overload.

    • Solution: Reduce the mass of analyte injected onto the column by either lowering the sample concentration or decreasing the injection volume.

  • Split or Doubled Peaks: If all peaks in the chromatogram are affected, it often points to a problem at the column inlet.[11]

    • Solution: This may be caused by a partially blocked column inlet frit or a void in the column packing. First, try reversing and flushing the column (check manufacturer's instructions). If this does not resolve the issue, the column may need to be replaced.[11]

Problem: Drifting or Unstable Retention Times

Potential Cause Explanation Recommended Solution
Insufficient Column Equilibration (HILIC) HILIC separations are highly sensitive to the water content of the mobile phase and stationary phase. Drifting retention is a classic sign that the column has not reached equilibrium.[4]1. Extend Equilibration Time: Always include a post-run equilibration step in your gradient that is at least 10 column volumes long. 2. Check for Leaks: A small leak in the pump or connections can alter the mobile phase composition and cause drift.
Mobile Phase pH Instability If using a buffer near its pKa, small changes in composition can lead to significant pH shifts, affecting the ionization and retention of your analyte.Select a buffer system with a pKa within +/- 1 pH unit of your desired mobile phase pH. For example, acetate is effective around pH 4.75, and formate is effective around pH 3.75.
Temperature Fluctuations Chromatography is a temperature-dependent process. Changes in ambient lab temperature can cause retention times to shift.Use a thermostatted column compartment and set it to a stable temperature, typically between 30-40°C, to ensure run-to-run reproducibility.

Problem: Low Sensitivity or Poor Signal-to-Noise (MS Detection)

Potential Cause Explanation Recommended Solution
Poor Ionization Efficiency The mobile phase composition significantly impacts the efficiency of the ESI process. High buffer concentrations or incompatible additives can suppress the signal.1. Use Volatile Buffers: Stick to volatile buffers like ammonium acetate or ammonium formate at concentrations of 5-10 mM. Avoid non-volatile salts like phosphate.[8] 2. Optimize pH: Adjust the mobile phase pH to ensure the analyte is in its ionized form (for this acidic analyte, a slightly basic pH would favor the [M-H]⁻ ion, but this must be balanced with chromatographic performance).
Matrix Effects Co-eluting compounds from the sample matrix can compete with the analyte for ionization, suppressing its signal.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, like Solid-Phase Extraction (SPE), to remove interferences.[9] 2. Adjust Chromatography: Modify the gradient to better resolve the analyte from the interfering matrix components.
Suboptimal MS Source Parameters The voltages, gas flows, and temperatures of the ESI source are not optimized for your analyte.Perform a systematic optimization of the MS source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) by infusing a standard solution of your analyte directly into the mass spectrometer.

This guide provides a foundational framework for developing and troubleshooting your HPLC method for this compound. A systematic, evidence-based approach is crucial for success. All methods should be properly validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[12][13]

References

  • LookChem. (n.d.). Cas 33658-49-0, 2,6-dioxo-N-(carboxymethyl)morpholine. Retrieved from [Link]

  • LCGC International. (2008). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Google Patents. (2019). WO2019058132A1 - Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase.
  • PubChem. (n.d.). 2,6-dioxo-N-(carboxymethyl)morpholine. Retrieved from [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubMed. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PMC - NIH. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2021). HPLC based procedure development for monitoring acetic acid in daclatasvir drug. Retrieved from [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

Sources

Troubleshooting side reactions in the amidation of amino acids.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amidation of Amino Acids

A Senior Application Scientist's Guide to Troubleshooting Common Side Reactions

Welcome to the technical support center for the amidation of amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate, troubleshoot, and resolve common side reactions. This resource is built on the pillars of scientific integrity, providing you with expert, trustworthy, and well-referenced information to ensure the success of your experiments.

Part 1: Troubleshooting Guide - Common Side Reactions

This section addresses the most frequently encountered side reactions during the amidation of amino acids. Each issue is presented in a question-and-answer format, providing a direct and actionable solution to specific experimental challenges.

Racemization: "Why is my peptide showing diastereomeric impurities?"

The Problem: You've successfully synthesized your peptide, but analytical data (e.g., chiral HPLC, NMR) reveals the presence of diastereomers, indicating that racemization has occurred at one or more chiral centers.

The Underlying Cause: Racemization in peptide synthesis, particularly during the activation of the carboxylic acid, is a significant challenge that can compromise the biological activity of the final product. The most common mechanism involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The Cα proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amine on the achiral oxazolone ring results in a racemic mixture at that amino acid residue.

Troubleshooting & Prevention:

  • Choice of Coupling Reagent: The selection of the coupling reagent is paramount in minimizing racemization.

    • Carbodiimides (e.g., DCC, EDC): While effective, these can be prone to causing racemization, especially when used alone. The addition of a racemization-suppressing additive is crucial.

    • Additives: Reagents like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often used in conjunction with carbodiimides. They act as activated ester intermediates that are less prone to racemization than the O-acylisourea intermediate formed by the carbodiimide alone.

    • Uronium/Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally considered to be less racemizing than carbodiimides, as they proceed through an activated ester intermediate. HATU, in particular, is often recommended for sterically hindered couplings and for amino acids that are prone to racemization.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. A weak, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is generally preferred over stronger bases like triethylamine (TEA). Use the minimum amount of base necessary to neutralize any acid formed during the reaction.

    • Solvent: Polar, aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard in peptide synthesis. However, the choice of solvent can influence the rate of racemization. It is essential to ensure all reagents are fully dissolved to avoid side reactions.

    • Temperature: Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the rate of racemization.

Experimental Protocol: Assessing Racemization

A common method to assess the degree of racemization is to couple the peptide to a chiral amino acid of known configuration and then analyze the resulting diastereomers by HPLC or NMR.

Table 1: Comparison of Coupling Reagents and Racemization

Coupling ReagentAdditiveTypical Racemization (%)Reference
DCCNoneHigh
DCCHOBtLow
EDCOxymaPure®Very Low
HBTU-Low
HATU-Very Low

Diagram 1: Racemization Mechanism via Oxazolone Formation

racemization cluster_chiral Chiral Amino Acid Derivative cluster_activation Activation cluster_oxazolone Oxazolone Formation cluster_racemic Racemic Product chiral_aa R-CH(NHP)-COOH activated_ester Activated Ester (e.g., with HATU) chiral_aa->activated_ester Coupling Reagent oxazolone 5(4H)-Oxazolone (Achiral Intermediate) activated_ester->oxazolone Base-catalyzed cyclization racemic_product Racemic Peptide activated_ester->racemic_product Direct Aminolysis (Desired Pathway) oxazolone->racemic_product Nucleophilic Attack by Amine

Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.

Diketopiperazine (DKP) Formation: "Why is my dipeptide cyclizing?"

The Problem: You are attempting to synthesize a linear dipeptide or deprotect a dipeptide ester, but you are isolating a significant amount of a cyclic dipeptide, known as a diketopiperazine (DKP).

The Underlying Cause: DKP formation is an intramolecular side reaction that is particularly prevalent in dipeptides. It occurs when the N-terminal amino group of a dipeptide ester attacks the C-terminal ester carbonyl, leading to the formation of a stable six-membered ring and the loss of the linear peptide. This is especially problematic during the deprotection of the N-terminal protecting group of a dipeptide ester.

Troubleshooting & Prevention:

  • Protecting Group Strategy:

    • N-terminal Protection: If you are synthesizing a dipeptide that will be further elongated, it is advisable to keep the N-terminal protecting group on until after the dipeptide is coupled to the next amino acid. This prevents the free N-terminal amine from cyclizing.

    • C-terminal Protection: The choice of C-terminal protecting group can also influence DKP formation. Bulky esters, such as tert-butyl esters, can sterically hinder the cyclization reaction.

  • Reaction Sequence:

    • Stepwise Elongation: When building a peptide, it is generally recommended to add amino acids sequentially to the N-terminus of the growing chain (C- to N-terminal synthesis). This minimizes the risk of DKP formation as the growing peptide is always N-protected.

    • Dipeptide Coupling: If you must use a dipeptide fragment, ensure that the N-terminal amino group is protected until it is coupled to the next fragment.

Experimental Protocol: Minimizing DKP Formation during Fmoc Deprotection

  • Standard Fmoc Deprotection: Treat the Fmoc-protected dipeptide resin with a solution of 20% piperidine in DMF for 20 minutes.

  • Immediate Coupling: After deprotection and washing, immediately proceed with the coupling of the next amino acid. Do not allow the deprotected dipeptide to stand for an extended period, as this will increase the likelihood of DKP formation.

Diagram 2: Diketopiperazine (DKP) Formation Pathway

dkp_formation cluster_dipeptide N-deprotected Dipeptide Ester cluster_cyclization Intramolecular Cyclization cluster_dkp Diketopiperazine Product dipeptide H₂N-CHR¹-CO-NH-CHR²-COOR³ cyclization Nucleophilic Attack of N-terminal Amine dipeptide->cyclization Base or Heat dkp Cyclic Dipeptide (DKP) cyclization->dkp

Caption: Pathway of diketopiperazine (DKP) formation from a dipeptide ester.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am seeing incomplete coupling in my reaction. What should I do?

A1: Incomplete coupling can be due to several factors. Here's a troubleshooting checklist:

  • Steric Hindrance: If you are coupling a bulky amino acid, consider using a more powerful coupling reagent like HATU and extending the reaction time.

  • Solubility: Ensure that all your reagents, including the amino acid and the growing peptide chain, are fully dissolved in the reaction solvent. If solubility is an issue, you might need to try a different solvent system, such as NMP or a mixture of DMF and dichloromethane (DCM).

  • Reagent Purity: Verify the purity and activity of your coupling reagents and amino acids. Old or improperly stored reagents can degrade and become less effective.

  • Monitoring the Reaction: Use a qualitative test, such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines), to monitor the progress of the reaction. If the test remains positive, the coupling is incomplete, and you should perform a second coupling.

Q2: How can I avoid side reactions related to the Boc protecting group during deprotection?

A2: The tert-butyl cation generated during the acidic deprotection of the Boc group can cause side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. To prevent this, it is essential to use a scavenger in your deprotection cocktail. A common cocktail is trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., 95:2.5:2.5 TFA/TIS/H₂O). TIS will quench the tert-butyl cation, preventing it from reacting with your peptide.

Q3: My final peptide is showing a mass corresponding to the peptide plus an unknown adduct. What could be the cause?

A3: This is often due to side reactions with reactive intermediates.

  • Carbodiimide Adducts: If you are using a carbodiimide like DCC or EDC, the O-acylisourea intermediate can rearrange to an N-acylurea, which is a common byproduct that can sometimes attach to the peptide. Using an additive like HOBt or OxymaPure® can help to prevent this.

  • Solvent Adducts: In some cases, reactive species can be generated from the solvent. For example, the use of dimethylformamide (DMF) at elevated temperatures can lead to formylation of free amines. Ensure you are using high-purity solvents and avoid excessive heating.

References

  • Albericio, F., & Carpino, L. A. (1997). Peptide Synthesis. Methods in Enzymology, 289, 104–126. [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201–203. [Link]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720. [Link]

Technical Support Center: Purification of Morpholine-Based Compounds via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the recrystallization of morpholine-based compounds. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to empower you to overcome common challenges and achieve high-purity crystalline products.

Introduction: The Nuances of Recrystallizing Morpholine Derivatives

The morpholine moiety is a cornerstone in modern medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates. Its unique structure, featuring both an ether and an amine group, imparts a desirable balance of hydrophilicity and lipophilicity.[1] However, these same features can present challenges during purification by recrystallization. The nitrogen atom's basicity and the oxygen's hydrogen-bonding capability significantly influence a molecule's solubility and crystal packing behavior.[2] This guide will provide a systematic approach to navigating these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when developing a recrystallization protocol for morpholine-containing compounds.

Q1: How do I select an appropriate solvent for my morpholine derivative?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For morpholine derivatives, a good starting point is to consider the overall polarity of your molecule.

  • For polar morpholine derivatives (e.g., those with additional hydrogen bond donors/acceptors): Protic solvents like ethanol, methanol, or isopropanol, often in combination with water, are excellent candidates. For instance, the anti-cancer drug Gefitinib can be recrystallized from an ethanol-water mixture.[3][4]

  • For less polar morpholine derivatives (e.g., those with large hydrophobic substituents): Aromatic hydrocarbons like toluene or esters such as ethyl acetate might be more suitable.[5]

  • Solvent Mixtures: A two-solvent system can be highly effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is much less soluble. Common combinations include ethanol/water, acetone/water, and dichloromethane/hexane.[6][7][8]

A systematic approach to solvent screening is highly recommended. Test the solubility of a small amount of your compound in a range of solvents at both room temperature and at their boiling points.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree.[9] Oiled-out products are often impure, as the liquid droplets can readily dissolve impurities.[9]

To address this, you can:

  • Lower the crystallization temperature: If using a high-boiling point solvent, try a lower-boiling one.

  • Use a larger volume of solvent: This will decrease the saturation level of the solution.

  • Employ a solvent mixture: Start by dissolving your compound in a good solvent and then slowly add an anti-solvent at a slightly elevated temperature until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the oil and allow the solution to cool slowly.

  • Seed the solution: The introduction of a pure crystal of your compound can provide a template for crystal growth and bypass the formation of an oil.

Q3: How can I improve the yield of my recrystallization?

A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound. After dissolution, allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap more of your compound in the mother liquor. Finally, when washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q4: The purity of my compound does not improve after recrystallization. What is happening?

A4: This can occur for several reasons:

  • The impurity has very similar solubility properties to your compound: In this case, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary.[10]

  • The impurity is co-crystallizing with your product: Structurally similar impurities can sometimes be incorporated into the crystal lattice of the desired compound.[7] If this is suspected, trying a different solvent system may alter the crystal packing and exclude the impurity.

  • The initial material is too impure: Recrystallization is most effective for removing small amounts of impurities. If your starting material is very crude, a preliminary purification step, such as column chromatography, may be required.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.3. The compound has a high kinetic barrier to nucleation.1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.2. If using a solvent mixture, add more of the anti-solvent.3. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Crystals form too quickly. 1. The solution is too concentrated.2. The cooling rate is too fast.1. Reheat the solution and add a small amount of additional solvent.2. Ensure the solution cools slowly. Insulate the flask to slow down the cooling process.
The recrystallized product is colored. 1. The colored impurity is soluble in the hot solvent and co-precipitates upon cooling.2. The impurity is adsorbed onto the surface of the crystals.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.2. Ensure the crystals are washed thoroughly with a small amount of cold, fresh solvent after filtration.
"Oiling out" occurs. 1. The melting point of the compound is below the boiling point of the solvent.2. The solution is highly supersaturated.1. Switch to a lower-boiling point solvent.2. Use a larger volume of solvent.3. Employ a two-solvent system, adding the anti-solvent slowly.4. Seed the solution at a temperature just below the point of oiling out.
Low recovery of the purified compound. 1. Too much solvent was used.2. The compound is significantly soluble in the solvent even at low temperatures.3. Premature crystallization during hot filtration.4. Excessive washing of the collected crystals.1. Use the minimum amount of hot solvent for dissolution.2. Choose a solvent in which the compound has lower solubility at cold temperatures.3. Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly.4. Wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocols & Methodologies

Protocol 1: General Recrystallization from a Single Solvent

This protocol outlines the fundamental steps for purifying a morpholine-based compound using a single solvent system.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude compound. Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is not suitable. If the compound is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point. If the compound dissolves completely, the solvent is a good candidate. Allow the solution to cool to room temperature and then in an ice bath to ensure crystal formation.

  • Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Recrystallization from a Mixed Solvent System

This method is particularly useful when no single solvent has the ideal solubility characteristics.

  • Solvent Pair Selection: Choose a "good" solvent that readily dissolves your compound at all temperatures and a "poor" (anti-solvent) in which your compound is insoluble or sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve your crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from Protocol 1.

Visualizing the Workflow

General Recrystallization Workflow

The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.

RecrystallizationWorkflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis start Crude Morpholine Compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration Insoluble impurities present? cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration & Washing cooling->vacuum_filtration drying Drying vacuum_filtration->drying analysis Purity Analysis (e.g., mp, NMR) drying->analysis end Success analysis->end Pure Product

Caption: A flowchart of the general recrystallization process.

Troubleshooting "Oiling Out"

This decision tree provides a logical path for addressing the common issue of a compound oiling out.

OilingOutTroubleshooting start Compound 'Oils Out' check_mp Is Compound MP < Solvent BP? start->check_mp change_solvent Select Lower Boiling Point Solvent check_mp->change_solvent Yes reduce_saturation Reduce Supersaturation check_mp->reduce_saturation No success Successful Crystallization change_solvent->success add_solvent Add More Solvent reduce_saturation->add_solvent High Concentration use_antisolvent Use Anti-Solvent System reduce_saturation->use_antisolvent Single Solvent Fails seed_solution Seed the Solution reduce_saturation->seed_solution Nucleation Issue add_solvent->success use_antisolvent->success seed_solution->success

Caption: A decision tree for troubleshooting "oiling out".

Data Summary: Solvent Selection for Morpholine Derivatives

Polarity of Morpholine DerivativeExample SubstituentsRecommended Single SolventsRecommended Solvent Mixtures
High Polarity -OH, -COOH, -NH2Water, Methanol, EthanolEthanol/Water, Methanol/Water, Acetonitrile/Water
Intermediate Polarity Phenyl, substituted phenyl, amideIsopropanol, Acetone, Ethyl Acetate, AcetonitrileToluene/Heptane, Ethyl Acetate/Hexane, Dichloromethane/Hexane
Low Polarity Long alkyl chains, bulky non-polar groupsToluene, Heptane, HexaneDichloromethane/Hexane, Toluene/Hexane

Note: This table provides general guidelines. Experimental verification is crucial for selecting the optimal solvent system for a specific compound.

References

  • Bruns, S., & Perner, A. (2021). Morpholine as a Privileged Scaffold in Drug Discovery. Journal of Medicinal Chemistry, 64(15), 10896-10945.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2684-2708.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2022). The Journal of Organic Chemistry, 87(5), 3469-3483.
  • Pharmaceutical salts of reboxetine. (2007). Google Patents.
  • Novel crystalline form of gefitinib and a process for its preparation. (2006). Google Patents.
  • fenpropimorph (188). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • The crystal structure of morpholine. (n.d.). ResearchGate. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics, 1-22.
  • Cocrystallization of Gefitinib Potentiate Single-Dose Oral Administration for Lung Tumor Eradication via Unbalancing the DNA Damage/Repair. (2023). Advanced Science, 10(25), e2301615.
  • Process for making crystalline form a of gefitinib. (2017). Google Patents.
  • Methods for preparing n-substituted morpholine compounds. (2009). Google Patents.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2023). ResearchGate. Retrieved from [Link]

  • PHARMACEUTICAL SALTS OF REBOXETINE. (2005). European Patent Office. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2021). Molecules, 26(14), 4265.
  • Morpholine. (n.d.). PubChem. Retrieved from [Link]

  • Enantioseparation of the antidepressant reboxetine. (2008). Journal of Pharmaceutical and Biomedical Analysis, 48(3), 856-860.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry, 88(9), 6182-6191.
  • MORPHOLINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013). ResearchGate. Retrieved from [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). Organic Letters, 19(3), 658-661.
  • Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. (2021). Pharmaceutics, 13(7), 1069.
  • Reboxetine. (n.d.). T3DB. Retrieved from [Link]

  • Morpholine - Processing. (n.d.). USDA. Retrieved from [Link]

  • Morpholine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2021). Journal of Molecular Structure, 1244, 130931.
  • Solubility of Ethane in N Formyl Morpholine. (2010).
  • Process for purification of acrylic acid by fractional crystallization. (1980). Google Patents.
  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

Sources

How to remove impurities from 2,6-Dioxo-4-morpholineacetic acid preparations.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,6-Dioxo-4-morpholineacetic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, in-lab application. The purification of this compound presents a common yet significant challenge due to its high polarity and susceptibility to certain side reactions. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively. We will move from frequently encountered issues to detailed, validated protocols for achieving high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound preparation?

A: The impurity profile is intrinsically linked to the synthetic route. However, based on common syntheses of N-substituted morpholines and related structures, impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the pathway, this could include precursors like diglycolic acid, aminoacetic acid (glycine), or nitrilotriacetic anhydride.[1] If synthesized from a pre-formed morpholine ring, residual morpholine and alkylating agents (e.g., chloroacetic acid derivatives) may be present.[2][3]

  • Side-Reaction Products: High reaction temperatures can lead to undesired condensation or polymerization reactions.[4] Incomplete cyclization can also result in linear amide intermediates.

  • Reagents and Solvents: Residual acids (HCl), bases (triethylamine, NaOH), and high-boiling point solvents (like DMF) used during the synthesis and workup are common culprits that can interfere with crystallization and downstream applications.[2][4]

Q2: My final product is an oil or a discolored, sticky solid with a low melting point. What is the likely cause?

A: An oily or non-crystalline final product is almost always indicative of significant impurities. The most common causes are:

  • Residual Solvents: High-boiling point solvents like DMF or DMSO are notoriously difficult to remove and will prevent your product from solidifying.

  • Hygroscopic Impurities: The presence of water-soluble salts (e.g., triethylamine hydrochloride) can attract atmospheric moisture, resulting in a sticky or gummy solid.

  • Mixture of Products: A broad melting range or failure to crystallize suggests your product is not a single compound but a mixture, which disrupts the formation of a crystal lattice.

Q3: How do I choose the right purification strategy for my specific impurity profile?

A: The optimal strategy depends on the nature of both your target compound and the impurities. A logical approach is as follows:

  • If water-soluble reagents (salts, acids, bases) are suspected: Begin with an Acid-Base Liquid-Liquid Extraction . This is highly effective at removing non-acidic and water-soluble contaminants.

  • If the crude product is a solid but purity is low: Recrystallization is the most powerful and scalable technique for removing closely related structural impurities and residual solvents.

  • If the product is resistant to crystallization or contains multiple, highly polar impurities: An advanced chromatographic method like Hydrophilic Interaction Liquid Chromatography (HILIC) is necessary. Standard silica or reversed-phase chromatography is often ineffective for this highly polar molecule.[5][6]

Q4: What are the best analytical methods for assessing the purity of this compound?

A: Due to the compound's properties, a multi-faceted approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Given the high polarity, a HILIC method is often most reliable.[6] Specialized reversed-phase columns designed for polar analytes can also be effective.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structural integrity of your compound and identifying any major organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[8]

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step instructions for the primary purification techniques.

Issue 1: Crude product is contaminated with salts, residual bases (e.g., triethylamine), or other water-soluble reagents.

Methodology: Acid-Base Liquid-Liquid Extraction

Causality: This technique exploits the acidic nature of the carboxylic acid group on your target molecule. By manipulating the pH of the aqueous phase, we can control the solubility of the compound, forcing it into an organic layer while water-soluble impurities remain in the aqueous phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the deprotonated (salt) form of your product is insoluble, but the protonated (acid) form is soluble. Ethyl acetate is a good starting point. Use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Wash (Optional): Transfer the solution to a separatory funnel and wash with a saturated NaCl solution (brine). This can help break up emulsions and remove some highly water-soluble impurities.

  • Base Wash: Add an equal volume of a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral and basic organic impurities will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Discard the organic layer (which contains the impurities).

  • Re-acidification: Cool the collected aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is ~1-2 (verify with pH paper). Your protonated product will become less water-soluble and may precipitate out or become extractable.

  • Product Extraction: Add a fresh portion of ethyl acetate to the acidified aqueous solution. Shake vigorously to extract your purified product back into the organic phase. Repeat this extraction two more times with fresh ethyl acetate to ensure complete recovery.

  • Final Wash and Drying: Combine the organic extracts. Wash once with brine to remove residual water and acid. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Issue 2: General purification is needed to improve purity and achieve a crystalline solid.

Methodology: Recrystallization

Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A carefully chosen solvent will dissolve the target compound and impurities at a high temperature, but upon cooling, the target compound will crystallize out in a pure form, leaving the impurities behind in the solution.

Experimental Protocol:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. The ideal solvent should dissolve your product poorly at room temperature but completely at its boiling point. See Table 1 for starting suggestions.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent—just enough to fully dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (If Necessary): If there are insoluble impurities (dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Issue 3: Standard purification methods fail due to the compound's extreme polarity.

Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is a chromatographic technique ideal for separating highly polar compounds that show little to no retention in reversed-phase chromatography.[5] It typically uses a polar stationary phase (like bare silica or an amine-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). The polar analyte is retained by partitioning into a water-enriched layer on the surface of the stationary phase.[6]

Preparative HILIC Protocol:

  • Column Selection: Choose a preparative HILIC column. An amine-functionalized or bare silica column is a common choice.

  • Sample Preparation: Dissolve the crude product in a solvent mixture that is as close as possible to the initial mobile phase conditions, but ensures complete dissolution. A mixture of Acetonitrile/Water/Methanol is often a good starting point.

  • Method Development: First, develop an analytical-scale method to determine the optimal mobile phase composition and gradient. See Table 2 for typical starting conditions. The goal is to achieve good separation between your product and the major impurities.

  • Scale-Up: Scale the optimized analytical method to your preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect the fractions corresponding to the peak of your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization (freeze-drying) may be necessary to remove the final traces of water without heating the sample.

Section 3: Visualization & Data Tables

Purification Strategy Decision Tree

Purification_Decision_Tree Start Crude Product Analysis Problem1 Oily / Sticky Solid (Suspect Salts / Solvent) Start->Problem1 Issue Problem2 Solid Product (Low Purity) Start->Problem2 Issue Problem3 Complex Mixture (Multiple Polar Impurities) Start->Problem3 Issue Action1 Perform Acid-Base Liquid-Liquid Extraction Problem1->Action1 Action2 Perform Recrystallization Problem2->Action2 Action3 Use HILIC Purification Problem3->Action3 CheckPurity Assess Purity (HPLC, NMR) Action1->CheckPurity Action2->CheckPurity Action3->CheckPurity CheckPurity->Action2 Purity < 98% (Solid) CheckPurity->Action3 Purity < 98% (Complex) End Pure Product CheckPurity->End Purity > 98%

Caption: Decision tree for selecting the appropriate purification method.

General Purification Workflow

General_Workflow cluster_0 Primary Purification cluster_1 Purity Verification A Crude Product B Acid-Base Extraction (Removes Salts/Bases) A->B Step 1 C Recrystallization (Removes Organic Impurities) B->C Step 2 D HPLC Analysis (Purity Check) C->D Step 3 E NMR Analysis (Structural Confirmation) D->E Step 4 F High-Purity Product (>98%) E->F Final

Caption: Recommended sequential workflow for purification and analysis.

Data Tables

Table 1: Recrystallization Solvent Screening Guide

Solvent/SystemRationaleProcedure Notes
Water The compound is polar and likely has moderate water solubility, which may decrease significantly when cold.May require a large volume. Cooling to 0-4 °C is essential.
Ethanol/Water A versatile system. The compound is likely very soluble in ethanol and poorly soluble in water.Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy.
Isopropanol A good single-solvent option that is less polar than water but still highly polar.Test solubility on a small scale first.
Acetonitrile A polar aprotic solvent that can be effective for compounds with both polar and non-polar character.Ensure the compound is fully anhydrous, as water can significantly alter solubility.

Table 2: Starting Conditions for Analytical HILIC Method Development

ParameterRecommended Starting Condition
Column Amide or Amino-propyl bonded silica, 2.1 x 100 mm, < 3 µm particle size
Mobile Phase A 95:5 Acetonitrile:Water + 0.1% Formic Acid
Mobile Phase B 50:50 Acetonitrile:Water + 0.1% Formic Acid
Gradient Start with 100% A for 1 min, then ramp to 100% B over 8-10 minutes. Hold for 2 min, then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Column Temp 30 - 40 °C
Detection UV at 210 nm (for the carbonyls) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) if UV response is poor.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024).
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
  • 4-Morpholineacetic acid | C6H11NO3. (2025). PubChem, National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
  • 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3. (2025). PubChem, National Institutes of Health (NIH). [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). PMC, National Institutes of Health (NIH). [Link]

  • Method for preparing morpholine derivative. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. (n.d.).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2025). National Institutes of Health (NIH). [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaazatetracyclo[5.5.0.03,11.05,9]dodecane. (n.d.). ResearchGate. [Link]

  • Selectivity for Polar Acids in LC: Tips & Techniques. (2017). Phenomenex. [Link]

  • Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. (2010). Asian Journal of Research in Chemistry. [Link]

Sources

Technical Support Center: Scaling Up the Production of 2,6-Dioxo-4-morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,6-Dioxo-4-morpholineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and efficiently scale your production.

I. Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of a morpholine-2,6-dione precursor, followed by hydrolysis of an ester to yield the final carboxylic acid. Understanding the nuances of this pathway is critical for successful scale-up.

Synthesis_Pathway Morpholine-2,6-dione Morpholine-2,6-dione Intermediate_Ester Ethyl 2-(2,6-dioxomorpholin-4-yl)acetate Morpholine-2,6-dione->Intermediate_Ester N-Alkylation (Base, Solvent) Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Acid or Base Hydrolosis

Caption: General synthesis pathway for this compound.

II. Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound, based on established procedures for similar morpholine derivatives.[1][2]

Step 1: Synthesis of Ethyl 2-(2,6-dioxomorpholin-4-yl)acetate
  • Reaction Setup: In a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add morpholine-2,6-dione and a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF).

  • Base Addition: While stirring under a nitrogen atmosphere, add a non-nucleophilic base (e.g., potassium carbonate or triethylamine). The base should be finely powdered to ensure a large surface area for reaction.

  • Reagent Addition: Slowly add ethyl chloroacetate to the reaction mixture at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Heat the mixture to reflux (typically 60-80°C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2,6-dioxomorpholin-4-yl)acetate.

Step 2: Hydrolysis to this compound
  • Hydrolysis: Dissolve the crude intermediate ester in a suitable solvent (e.g., a mixture of ethanol and water). Add an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH).[3]

  • Reaction: Heat the mixture to reflux (80-100°C) and stir for 2-4 hours. Monitor the disappearance of the ester by TLC or LC-MS.

  • Isolation and Purification:

    • Acidic Hydrolysis: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure. The crude product can then be purified by recrystallization.

    • Basic Hydrolysis: After completion, cool the mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3. The product will precipitate out of the solution.[4] Filter the solid, wash with cold water, and dry under vacuum.

III. Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (N-Alkylation) Incomplete reaction.- Ensure the base is anhydrous and finely powdered. - Increase reaction time or temperature. - Use a higher boiling point solvent like DMF for better solubility and higher reaction temperature.
Side reactions (e.g., dialkylation).- Add ethyl chloroacetate slowly to the reaction mixture to maintain a low concentration. - Use a slight excess of morpholine-2,6-dione.
Low Yield in Step 2 (Hydrolysis) Incomplete hydrolysis.- Increase the concentration of the acid or base. - Extend the reaction time or increase the temperature.
Product degradation.- If using strong basic conditions, consider using a milder base or performing the reaction at a lower temperature for a longer duration.
Product is an Oil or Fails to Crystallize Presence of impurities.- Purify the crude product by column chromatography before crystallization. - Try a different recrystallization solvent or a solvent pair.[5]
Incorrect solvent system.- The ideal solvent should dissolve the compound at high temperatures but not at low temperatures.[5] Experiment with different solvents like ethanol, isopropanol, or water-alcohol mixtures.
Cooling too rapidly.- Allow the solution to cool slowly to room temperature, then place it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[6]
High Impurity Profile in Final Product Incomplete reaction in either step.- Re-evaluate the reaction monitoring to ensure full conversion.
Inefficient purification.- Optimize the recrystallization process. Consider a second recrystallization if necessary. - For persistent impurities, consider a charcoal treatment during recrystallization to remove colored impurities.[4]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation step?

A1: For laboratory scale, triethylamine is a good choice as it is a liquid and easy to handle. For larger scale production, potassium carbonate is often preferred due to its lower cost and ease of removal by filtration. Ensure it is anhydrous and finely powdered for optimal reactivity.

Q2: How can I effectively monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes for the ester and a more polar system for the acid). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[7]

Q3: My final product is slightly off-white. How can I improve the color?

A3: A common method to remove colored impurities is to perform a charcoal treatment during the recrystallization process. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated charcoal, and reflux for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal and then allow the filtrate to cool and crystallize.[4]

Q4: What are the key safety precautions when working with the reagents involved?

A4: Ethyl chloroacetate is a lachrymator and should be handled in a well-ventilated fume hood. Strong acids and bases used for hydrolysis are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always add acid to water, not the other way around, to manage any exothermic reactions.

Q5: What is the expected solubility of this compound?

A5: As an organic acid, its solubility will be pH-dependent. It is expected to have low solubility in non-polar organic solvents and acidic aqueous solutions. Its solubility will increase significantly in basic aqueous solutions due to the formation of the carboxylate salt. For recrystallization, polar protic solvents like ethanol or isopropanol, or mixtures with water, are good starting points.[8]

Troubleshooting_Workflow Start Synthesis Issue (e.g., Low Yield, Impurities) Check_Reaction Verify Reaction Completion (TLC, LC-MS) Start->Check_Reaction Check_Purity Assess Purity of Starting Materials Check_Reaction->Check_Purity Reaction Incomplete Purification Improve Purification (Recrystallization, Chromatography) Check_Reaction->Purification Reaction Complete Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Success Problem Resolved Optimize_Conditions->Success Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

V. References

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 438968, 4-Morpholineacetic acid. Available from: [Link].

  • Kiełczewska, U., et al. (2014). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 50(6), 775-801. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Available from:

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available from: [Link]

  • Academia.edu. Recent progress in the synthesis of morpholines. Available from: [Link]

  • National Center for Biotechnology Information. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Available from: [Link]

  • UCT Science. SOP: CRYSTALLIZATION. Available from: [Link]

  • Taylor & Francis. Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17750946, 2-(Morpholin-4-yl)acetic acid hydrochloride. Available from: [Link].

  • Google Patents. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)). Available from:

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • MDPI. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]

Sources

Validation & Comparative

Comparing the biological activity of 2,6-Dioxo-4-morpholineacetic acid with other morpholine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Morpholine Derivatives: Profiling 2,6-Dioxo-4-morpholineacetic acid Against Established Bioactive Scaffolds

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

Morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties—including advantageous metabolic profiles, aqueous solubility, and the ability to form key hydrogen bonds—have cemented its status as a "privileged structure."[2][3] This versatile scaffold is a component of numerous approved drugs and experimental agents, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[3][4][5][6]

This guide provides a comparative analysis of the biological activity of a specific derivative, this compound, against other well-characterized morpholine compounds. While extensive biological data for this compound is not widely published, its distinct structural features—a dione system and a carboxymethyl group—provide a compelling basis for predicting its potential activities and comparing it to derivatives with established pharmacological profiles. This analysis is designed for researchers and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the therapeutic potential of this important chemical class.

Profiling the Core Compound: this compound

This compound (CAS 33658-49-0) is a unique morpholine derivative characterized by two carbonyl groups at the 2 and 6 positions and an acetic acid moiety attached to the nitrogen atom.[7][8]

  • Structural Features:

    • Morpholine Core: Provides the fundamental heterocyclic framework.

    • 2,6-Dioxo Groups: These electron-withdrawing groups introduce significant polarity and potential for strong hydrogen bonding interactions with biological targets.

    • N-acetic acid Moiety: The carboxylic acid group provides a site for ionic interactions or further derivatization and can enhance water solubility.

While its primary documented use is as a chemical intermediate or building block in organic synthesis,[9] its structure suggests potential as a bioactive molecule. The presence of the carboxylic acid and carbonyl groups makes it a potential chelating agent for metal ions, which can be a mechanism for certain enzymatic inhibitions.

Caption: Chemical structures of the target compound and representative bioactive derivatives.

Comparative Analysis with Bioactive Morpholine Derivatives

To understand the potential of this compound, we compare its structural features to derivatives with proven efficacy in three key therapeutic areas.

Anticancer Activity

The morpholine ring is a key pharmacophore in many anticancer agents, often enhancing potency and improving pharmacokinetic profiles.[1][3]

  • Established Derivatives & Mechanism: Many morpholine-containing compounds target critical cell signaling pathways. For instance, derivatives have been designed to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1] Others, like the approved drug Gefitinib, incorporate a morpholine ring to improve solubility and target the epidermal growth factor receptor (EGFR). A series of morpholine-substituted quinazolines has shown significant cytotoxicity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines, inducing apoptosis and cell cycle arrest.[10]

  • Structure-Activity Relationship (SAR): For PI3K/mTOR inhibitors, the morpholine ring often interacts with the hinge region of the kinase domain. For quinazoline derivatives, the morpholine moiety typically serves as a solubilizing group that projects into the solvent-exposed region of the ATP-binding pocket.[10]

  • Comparative Insight for this compound: The highly polar dioxo- and carboxylic acid functionalities of our target compound differ significantly from the often bulky, lipophilic substituents seen in many potent anticancer morpholines.[11] While its small size might allow it to fit into certain enzymatic pockets, its activity would likely be governed by different mechanisms, possibly through chelation of metal cofactors essential for enzymes like topoisomerase II, a target for some morpholine derivatives.[12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Morpholine-Based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: PI3K/AKT/mTOR pathway, a target for anticancer morpholine derivatives.

Anti-inflammatory Activity

Morpholine derivatives have been successfully developed as potent anti-inflammatory agents.

  • Established Derivatives & Mechanism: A key mechanism is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a pro-inflammatory mediator. Novel morpholine-capped β-lactam derivatives have been synthesized and shown to be potent iNOS inhibitors, with some compounds exceeding the activity of the reference drug dexamethasone.[13] Additionally, morpholine-containing Mannich bases have demonstrated anti-inflammatory effects by interacting with cyclooxygenase (COX) enzymes.[14]

  • Structure-Activity Relationship (SAR): In the β-lactam series, the specific substitutions on the phenyl rings attached to the lactam core, in combination with the morpholine moiety, dictate the potency of iNOS inhibition.[13] The morpholine ring is thought to contribute to binding affinity and favorable pharmacokinetic properties.

  • Comparative Insight for this compound: The acidic nature of the N-acetic acid group could potentially mimic the carboxylic acid moiety of non-steroidal anti-inflammatory drugs (NSAIDs) that interact with the active site of COX enzymes. Its compact and polar structure is distinct from the larger β-lactam derivatives, suggesting that if it possesses anti-inflammatory activity, it would likely be through a different binding mode or target.

Antimicrobial Activity

The morpholine scaffold is present in several antimicrobial agents, including the antibiotic Linezolid and the antifungal Amorolfine.[15][16]

  • Established Derivatives & Mechanism: The mechanisms are diverse. Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[17] Amorolfine inhibits ergosterol biosynthesis, which is essential for the integrity of the fungal cell membrane.[16] Other novel morpholine derivatives have shown broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria.[18][19]

  • Structure-Activity Relationship (SAR): The biological activity is highly dependent on the substituents. For instance, in a series of morpholine derivatives containing an azole nucleus, the specific type of azole and its substitution pattern were critical for both antimicrobial and antiurease activities.[17]

  • Comparative Insight for this compound: The structure of this compound does not immediately resemble common antimicrobial pharmacophores like Linezolid. However, its potential to chelate metal ions could be a viable antimicrobial mechanism, as many bacterial enzymes rely on metallic cofactors for their function. This remains a speculative but logical avenue for investigation.

Methodologies for Biological Evaluation

To empirically determine the biological activity of this compound and compare it to other derivatives, standardized in vitro assays are essential.

Experimental Protocol 1: Anticancer Activity (MTT Assay for Cytotoxicity)

This protocol assesses a compound's ability to inhibit cell proliferation.

  • Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM). Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Morpholine Compounds A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4-hour incubation) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Values F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Experimental Protocol 2: Antimicrobial Activity (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of Data and Comparative Summary

The following table summarizes the known activities of representative morpholine derivatives, providing a benchmark against which this compound could be evaluated.

Derivative Class Example Compound(s) Mechanism of Action Reported Activity (IC50 / Inhibition) Reference
Anticancer Morpholine-Quinazolines (AK-10)Apoptosis induction, cell cycle arrestIC50: 3.15 µM (MCF-7), 8.55 µM (A549)[10]
Anticancer PI3K/mTOR InhibitorsInhibition of PI3K/AKT/mTOR pathwayVaries; potent inhibition reported[1]
Anti-inflammatory Morpholine-β-Lactams (6f)iNOS InhibitionAnti-inflammatory ratio: 99 (vs. 32 for Dexamethasone)[13]
Antimicrobial Azole-Morpholines (10)Urease InhibitionIC50 = 2.37 µM[17]
Antimicrobial LinezolidInhibition of bacterial protein synthesisClinically effective antibiotic[15]
Target Compound This compound Hypothesized: Enzyme inhibition via chelation or polar interactions To Be Determined (TBD) N/A

Conclusion and Future Directions

The morpholine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics. While established derivatives demonstrate potent and specific activities through well-defined interactions with targets like kinases and bacterial ribosomes, the biological profile of This compound is currently undefined.

Based on a comparative structural analysis, its unique combination of a dione system and a carboxylic acid moiety sets it apart from more extensively studied lipophilic derivatives. We hypothesize that its potential bioactivity may stem from different mechanisms, such as metal ion chelation or targeted polar interactions within an enzyme active site.

Future research should focus on subjecting this compound to a broad panel of in vitro screening assays, including those for anticancer, anti-inflammatory, and antimicrobial activity outlined in this guide. The results of such studies will be crucial in determining whether this particular derivative is a promising new lead compound or a valuable, yet biologically inert, synthetic building block.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-823. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Putri, D. D., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs. Journal of Applied Pharmaceutical Science, 8(05), 019-025. [Link]

  • LookChem. (n.d.). 2,6-dioxo-N-(carboxymethyl)morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. [Link]

  • Hahn, V., et al. (2009). Synthesis of model morpholine derivatives with biological activities by laccase-catalysed reactions. Biochemical Society Transactions, 37(Pt 6), 1292-1296. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(53), 33501-33513. [Link]

  • Jafari, A. A., et al. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 25, 1456-1463. [Link]

  • Abdel-Ghaffar, A. R., et al. (2018). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 81, 349-360. [Link]

  • ResearchGate. (n.d.). Some active anti-parasitic agents of morpholine derivatives. [Link]

  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1645-1661. [Link]

  • MDPI. (2023). Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. [Link]

  • ResearchGate. (n.d.). morpholine antimicrobial activity. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(02), 2235–2244. [Link]

  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Journal of Molecular Structure. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Assay for 2,6-Dioxo-4-morpholineacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of preclinical and clinical success. This guide provides an in-depth, experience-driven walkthrough for the validation of an analytical assay for 2,6-Dioxo-4-morpholineacetic acid, a compound of interest in pharmaceutical development. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy analytical method. This guide will compare the performance of a hypothetical, yet scientifically rigorous, High-Performance Liquid Chromatography (HPLC) assay against the stringent acceptance criteria set forth by major regulatory bodies.

The Analytical Challenge: Quantifying this compound

This compound (Molecular Formula: C6H7NO5, Molecular Weight: 173.12 g/mol ) is a small molecule whose accurate quantification in biological matrices is presumed critical for pharmacokinetic and toxicokinetic studies.[1][2] The development of a reliable analytical method is therefore a pivotal step in its progression through the drug development pipeline.

This guide will focus on the validation of a reversed-phase HPLC method with UV detection, a common and robust technique for the analysis of polar small molecules. While other techniques such as LC-MS/MS could offer higher sensitivity, a well-validated HPLC-UV method can be sufficient for many applications and is often more accessible.[3]

Pillar 1: Assay Specificity and Selectivity - The Foundation of Confidence

The first and most critical validation parameter is specificity. We must demonstrate that the signal we measure is unequivocally from our analyte of interest and not from any endogenous components of the biological matrix or other potential interferents.

Experimental Protocol for Specificity Assessment
  • Matrix Screening: Obtain at least six different lots of the target biological matrix (e.g., human plasma) from individual donors.

  • Blank Analysis: Process and analyze each blank matrix sample using the developed HPLC method to assess for any interfering peaks at the retention time of this compound.

  • Spiked Sample Analysis: Spike the lowest concentration standard (Lower Limit of Quantification, LLOQ) into each of the six blank matrix lots.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be less than 20% of the response of the LLOQ. The analyte peak in the spiked samples should be identifiable and free from significant co-elution.

Causality in Experimental Design:
  • Why six different lots? Biological matrices are inherently variable. Using multiple lots from different individuals provides a more comprehensive assessment of potential interferences and ensures the method's robustness across a diverse population.

  • Why focus on the LLOQ? The LLOQ is the most challenging concentration to measure accurately and is where the impact of any interference will be most pronounced. Ensuring specificity at this level provides high confidence in the method's overall selectivity.

Pillar 2: Linearity and Range - Defining the Analytical Boundaries

Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

Experimental Protocol for Linearity and Range Determination
  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound into the biological matrix. A typical curve consists of a blank, a zero standard (matrix with internal standard), and 6-8 non-zero concentrations spanning the expected in-study concentration range.

  • Triplicate Analysis: Analyze each calibration standard in triplicate.

  • Linear Regression Analysis: Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the non-zero standards must meet this criterion, including the LLOQ and the highest concentration standard (Upper Limit of Quantification, ULOQ).

Visualizing the Validation Workflow

Assay_Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Stability Assessment Dev Assay Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision FreezeThaw Freeze-Thaw Stability Precision->FreezeThaw BenchTop Bench-Top Stability FreezeThaw->BenchTop LongTerm Long-Term Stability BenchTop->LongTerm StockSolution Stock Solution Stability LongTerm->StockSolution Final_Report Validation Report StockSolution->Final_Report Final Validation Report

Caption: High-level workflow for the validation of the this compound analytical assay.

Pillar 3: Accuracy and Precision - The Cornerstones of Reliability

Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. These are evaluated using Quality Control (QC) samples at multiple concentration levels.

Experimental Protocol for Accuracy and Precision
  • QC Sample Preparation: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of ULOQ).

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria (based on FDA and EMA guidelines): [4][5]

    • Accuracy: The mean value should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.

    • Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.

Data Summary: A Comparative Overview
Validation Parameter Performance Metric Acceptance Criteria (FDA/EMA) Hypothetical Assay Performance Pass/Fail
Specificity Interference at Analyte RT< 20% of LLOQ Response< 5%Pass
Linearity Correlation Coefficient (r²)≥ 0.990.998Pass
Back-calculated Standards±15% (±20% for LLOQ)All within ±10%Pass
Intra-day Accuracy Mean % Nominal±15% (±20% for LLOQ)-5.2% to 8.5%Pass
Intra-day Precision %CV≤ 15% (≤ 20% for LLOQ)4.1% to 9.8%Pass
Inter-day Accuracy Mean % Nominal±15% (±20% for LLOQ)-7.8% to 6.3%Pass
Inter-day Precision %CV≤ 15% (≤ 20% for LLOQ)6.5% to 11.2%Pass

Pillar 4: Stability - Ensuring Sample Integrity

The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage.

Experimental Protocols for Stability Assessment
  • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (typically three) before analysis.

  • Bench-Top Stability: QC samples are kept at room temperature for a period that simulates the expected sample handling time.

  • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage period.

  • Stock Solution Stability: The stability of the analyte in the solvent used for stock solutions is assessed.

For all stability experiments, the mean concentration of the stability samples is compared to that of freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Logical Relationship of Stability Studies

Stability_Assessment_Logic cluster_handling Sample Handling cluster_storage Sample Storage & Processing Analyte_in_Matrix Analyte in Biological Matrix BenchTop Bench-Top Stability Analyte_in_Matrix->BenchTop FreezeThaw Freeze-Thaw Stability Analyte_in_Matrix->FreezeThaw LongTerm Long-Term Storage Stability Analyte_in_Matrix->LongTerm Stock_Solution Analyte Stock Solution Stock_Solution->Analyte_in_Matrix Spiking

Caption: Interrelationship of stability assessments for the analytical assay.

Conclusion: A Validated Method Ready for Application

This guide has outlined a comprehensive, scientifically-grounded approach to the validation of an analytical assay for this compound. By adhering to the principles of specificity, linearity, accuracy, precision, and stability, and by rigorously comparing the assay's performance against regulatory standards, we can establish a high degree of confidence in the data generated. The hypothetical HPLC-UV method presented here meets all acceptance criteria, demonstrating its suitability for the reliable quantification of this compound in a research or drug development setting.

References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. (n.d.).
  • CAS 33658-49-0 this compound - Alfa Chemistry. (n.d.).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022-03-31).
  • 33658-49-0, 2-(2,6-dioxomorpholin-4-yl)acetic acid Formula - Echemi. (n.d.).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011-07-21).
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - ResearchGate. (2025-08-06).
  • 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem - NIH. (n.d.).
  • Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023-03-07).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - TGA Consultation Hub. (2022-05-24).
  • Bioanalytical Method Validation. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023-01-25).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7QTvPIxIkpL4adF6HSyjdXzQ6GH9eKqSM5SHOHxJ9u_cVK1UrWV5VliHykEOjhm8AlAV15HV-koYIQ9IxFp_NdeW697pZavYMpdZrnLfHAwQtpYgrib5Jf0oPOcjrYPKASkUM1q4MksvNAcvKsjPxkAPgU3q-kR75Hs_XG8QMfeoywcr6Fbyl9nIJfbDL71_11. vg9KZx0fP52Fxbi0rWBP53NMozlx2RjSJXwYQ7AVDgZUSDPl4fv2EOIZ0wUBZe9Lc8DxcIGaO2mDaOPMwPa80TrMjMPYvk02ZYZXww==](. vg9KZx0fP52Fxbi0rWBP53NMozlx2RjSJXwYQ7AVDgZUSDPl4fv2EOIZ0wUBZe9Lc8DxcIGaO2mDaOPMwPa80TrMjMPYvk02ZYZXww==)

Sources

A Comparative Benchmarking of Morpholine-Based Compounds in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational flexibility, favorable physicochemical properties, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules with a wide range of therapeutic applications, including potent anti-inflammatory agents.[1][2][3][4] This guide provides a comparative analysis of the anti-inflammatory properties of various morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the landscape of morpholine-based anti-inflammatory agents and to provide a practical framework for their evaluation.

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[5] While acute inflammation is a crucial component of the innate immune system, chronic and unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is, therefore, a significant focus of modern drug discovery. Morpholine derivatives have shown considerable promise in this area by targeting key enzymatic and signaling pathways that propagate the inflammatory cascade.

Mechanistic Insights: How Morpholine Compounds Modulate Inflammation

The anti-inflammatory effects of morpholine derivatives are diverse and multifaceted, primarily stemming from their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. This section will explore the primary mechanisms of action, supported by experimental evidence.

Inhibition of Pro-Inflammatory Enzymes

A major strategy in anti-inflammatory drug design is the inhibition of enzymes responsible for the synthesis of pro-inflammatory mediators.

  • Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[6] The selective inhibition of COX-2 over its constitutive isoform, COX-1, is a key objective to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have demonstrated the potential of morpholine-containing compounds as selective COX-2 inhibitors.[7][8] The morpholine moiety can be strategically incorporated into various molecular scaffolds to enhance binding affinity and selectivity for the COX-2 active site.

  • Inducible Nitric Oxide Synthase (iNOS): iNOS is another crucial enzyme in the inflammatory process, responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator.[9] Overproduction of NO contributes to tissue damage in chronic inflammatory conditions. Certain morpholine-capped β-lactam derivatives have been shown to be potent inhibitors of iNOS, highlighting another avenue through which these compounds can exert their anti-inflammatory effects.[9]

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, morpholine derivatives can interfere with the intricate signaling cascades that orchestrate the inflammatory response.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10][11][12] The inhibition of NF-κB activation is a highly sought-after therapeutic strategy. Evidence suggests that certain quinoline and other heterocyclic compounds incorporating a morpholine moiety can effectively inhibit the NF-κB pathway, thereby downregulating the production of a wide array of inflammatory mediators.[11][13][14]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38 MAPK, plays a critical role in the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][16][17] The p38 MAPK pathway, in particular, is a key target for anti-inflammatory drug development.[18][19] Morpholine-containing compounds have been investigated as inhibitors of p38 MAPK, demonstrating their potential to suppress the upstream signaling events that lead to cytokine production.[15]

Below is a diagram illustrating the key inflammatory signaling pathways targeted by morpholine derivatives.

Inflammatory_Pathways cluster_stimuli Inflammatory Stimuli (LPS, Cytokines) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cox Prostaglandin Synthesis cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β Receptor TLR4 / TNFR Stimuli->Receptor MAPK_Activation Upstream Kinases Receptor->MAPK_Activation IKK IKK Complex Receptor->IKK p38 p38 MAPK MAPK_Activation->p38 IκBα IκBα IKK->IκBα phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 degrades, releasing NFκB_translocation NF-κB (p65/p50) NFκB_p65_p50->NFκB_translocation translocates AA Arachidonic Acid COX2 COX-2 AA->COX2 substrate PGs Prostaglandins COX2->PGs Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_translocation->Gene_Expression activates Morpholine_MAPK Morpholine Derivatives Morpholine_MAPK->p38 inhibit Morpholine_NFkB Morpholine Derivatives Morpholine_NFkB->IKK inhibit Morpholine_COX2 Morpholine Derivatives Morpholine_COX2->COX2 inhibit

Caption: Key inflammatory pathways targeted by morpholine compounds.

Comparative Analysis of Anti-inflammatory Activity

A direct comparison of the anti-inflammatory potency of different morpholine derivatives is crucial for identifying promising lead compounds. The following table summarizes the in vitro inhibitory activities of selected morpholine-containing compounds against key inflammatory targets. It is important to note that variations in experimental conditions can influence the absolute values, hence comparisons should be made with caution.

Compound ClassSpecific DerivativeTargetIC50 ValueReference CompoundIC50 of Ref.Citation
Morpholino-β-lactamsCompound 5ciNOS0.12 ± 0.00 mMDexamethasone-[9]
Morpholino-β-lactamsCompound 3hiNOS0.51 ± 0.01 mMDexamethasone-[9]
Morpholino-β-lactamsCompound 3kiNOS0.22 ± 0.02 mMDexamethasone-[9]
Indolin-2-one DerivativesCompound 4eCOX-22.35 ± 0.04 µM--[6]
Indolin-2-one DerivativesCompound 9hCOX-22.422 ± 0.10 µM--[6]
Indolin-2-one DerivativesCompound 9iCOX-23.34 ± 0.05 µM--[6]
Quinoline DerivativesQIN5COX-20.1 µMCelecoxib-[8]
Quinoline DerivativesQIN6COX-20.11 µMCelecoxib-[8]
Quinoline DerivativesQIN7COX-20.11 µMCelecoxib-[8]
Ibuprofen DerivativesIA-Gd ComplexCOX-21.9 µMIbuprofen31.4 µM[20]
Ibuprofen DerivativesIA-Sm ComplexCOX-21.9 µMIbuprofen31.4 µM[20]

Structure-Activity Relationship (SAR) Insights:

The data presented in the table and from various studies reveal several key structure-activity relationships for morpholine-based anti-inflammatory agents:

  • Nature of the Core Scaffold: The core heterocyclic system to which the morpholine ring is attached plays a crucial role in determining the potency and selectivity. Quinoline, indolin-2-one, and β-lactam scaffolds have all been successfully utilized to generate potent anti-inflammatory compounds.[6][8][9]

  • Substitution on the Morpholine Ring: Modifications to the morpholine ring itself can influence activity. However, in many reported examples, the morpholine ring remains unsubstituted, suggesting its primary role is to impart favorable physicochemical properties and act as a key pharmacophoric element.[4][7]

  • Linker and Substituents on the Core Scaffold: The nature and position of substituents on the core aromatic or heterocyclic ring system are critical for activity. For instance, in quinoline derivatives, specific substitutions on the phenyl ring attached to the pyrazole moiety significantly impact COX-2 inhibitory potency.[8] Similarly, for indolin-2-one derivatives, substitutions on the indole ring are key determinants of anti-inflammatory and COX-2 inhibitory activity.[6]

Experimental Protocols for Assessing Anti-inflammatory Properties

To ensure the reliability and reproducibility of findings, standardized and validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory properties of morpholine compounds.

In Vitro Assay: COX-2 Inhibitor Screening

Causality Behind Experimental Choice: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2, a primary target for many anti-inflammatory drugs. It provides a quantitative measure of potency (IC50 value) and can be adapted to assess selectivity over COX-1.

Experimental Workflow Diagram:

COX2_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compounds - Assay Buffer start->prepare_reagents plate_setup Plate Setup (96-well): - Add Test Compounds - Add Controls (Vehicle, Reference Inhibitor) prepare_reagents->plate_setup add_enzyme Add COX-2 Enzyme to Wells plate_setup->add_enzyme incubate1 Incubate Briefly add_enzyme->incubate1 add_substrate Add Arachidonic Acid to Initiate Reaction incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Stop Reaction (e.g., with HCl) incubate2->stop_reaction measure_product Measure Prostaglandin Production (e.g., ELISA, Fluorometric Assay) stop_reaction->measure_product calculate_ic50 Calculate % Inhibition and IC50 Values measure_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided buffer to the desired concentration. Keep on ice.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Dissolve test morpholine compounds and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Plate Preparation:

    • In a 96-well microplate, add the diluted test compounds to the respective wells.

    • Include control wells:

      • Vehicle Control: Contains only the solvent used to dissolve the compounds.

      • Positive Control: Contains a known COX-2 inhibitor.

      • No Enzyme Control: Contains all reagents except the COX-2 enzyme.

  • Enzyme Addition and Incubation:

    • Add the diluted COX-2 enzyme solution to all wells except the "No Enzyme Control" wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit or a fluorometric method according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Causality Behind Experimental Choice: This is a classic and well-established in vivo model of acute inflammation that allows for the evaluation of the overall anti-inflammatory effect of a compound in a living organism. It assesses the compound's ability to reduce edema, a cardinal sign of inflammation.

Experimental Workflow Diagram:

Paw_Edema_Assay start Start animal_acclimatization Acclimatize Rats to Laboratory Conditions start->animal_acclimatization grouping Divide Rats into Groups: - Control (Vehicle) - Test Compound Groups (Different Doses) - Reference Drug Group (e.g., Indomethacin) animal_acclimatization->grouping baseline_measurement Measure Initial Paw Volume (Plethysmometer) grouping->baseline_measurement drug_administration Administer Test Compounds and Controls (e.g., Oral Gavage, IP Injection) baseline_measurement->drug_administration carrageenan_injection Inject Carrageenan into the Subplantar Region of the Right Hind Paw drug_administration->carrageenan_injection paw_volume_measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) carrageenan_injection->paw_volume_measurement data_analysis Calculate Paw Edema Volume and Percentage Inhibition of Edema paw_volume_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Handling and Grouping:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (n=6-8 per group):

      • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

      • Test Groups: Receive different doses of the morpholine compound.

      • Reference Group: Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

  • Baseline Paw Volume Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the vehicle, test compounds, or reference drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The morpholine scaffold has unequivocally established its importance in the development of novel anti-inflammatory agents. The versatility of this heterocyclic ring allows for its incorporation into a wide array of molecular frameworks, leading to compounds with diverse mechanisms of action, including the inhibition of key pro-inflammatory enzymes like COX-2 and iNOS, and the modulation of critical signaling pathways such as NF-κB and MAPK.

The comparative data presented in this guide highlight the potential of several classes of morpholine derivatives as potent anti-inflammatory candidates. However, to advance this field further, future research should focus on:

  • Head-to-Head Comparative Studies: Conducting comprehensive studies that directly compare the anti-inflammatory profiles of different morpholine-containing scaffolds against a panel of inflammatory targets will be crucial for identifying the most promising lead compounds.

  • Elucidation of Detailed Mechanisms: Further investigation into the precise molecular interactions between morpholine derivatives and their biological targets will facilitate rational drug design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in relevant in vivo models of inflammatory diseases to assess their therapeutic potential and safety profiles.

By leveraging the insights from structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of morpholine-based compounds in the fight against inflammatory diseases.

References

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • In vitro benchmarking of NF-κB inhibitors - PMC - PubMed Central - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.). Retrieved January 28, 2026, from [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Pharmacological profile of morpholine and its derivatives Several... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed. (2020). Retrieved January 28, 2026, from [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - MDPI. (2022). Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - MDPI. (2023). Retrieved January 28, 2026, from [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed. (2012). Retrieved January 28, 2026, from [Link]

  • Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC - NIH. (2024). Retrieved January 28, 2026, from [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW - ijprems. (n.d.). Retrieved January 28, 2026, from [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. (2021). Retrieved January 28, 2026, from [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases - SciSpace. (2014). Retrieved January 28, 2026, from [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI. (2023). Retrieved January 28, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023). Retrieved January 28, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (2016). Retrieved January 28, 2026, from [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed Central. (2023). Retrieved January 28, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020). Retrieved January 28, 2026, from [Link]

  • Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - MDPI. (2024). Retrieved January 28, 2026, from [Link]

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of 2,6-Dioxo-4-morpholineacetic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Potential of a Morpholine Scaffold

In the landscape of contemporary drug discovery, the morpholine ring stands out as a privileged scaffold, particularly in the design of kinase inhibitors. Its inherent physicochemical properties often confer improved solubility, metabolic stability, and crucial interactions with the hinge region of the kinase ATP-binding pocket. The compound 2,6-Dioxo-4-morpholineacetic acid (PubChem CID: 169531) presents an intriguing, yet uncharacterized, structure featuring this key morpholine core. While its specific biological targets remain to be elucidated, its structural resemblance to known bioactive molecules warrants a thorough investigation into its potential as a kinase inhibitor.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the biological activity and, critically, the cross-reactivity of this compound. Probing for off-target effects is not merely a precautionary measure; it is a fundamental aspect of preclinical drug development that can unveil novel therapeutic opportunities or foreshadow potential toxicities.[1][2] We will delineate a logical, multi-tiered experimental approach, from broad-based screening to specific cellular validation, to construct a robust selectivity profile for this compound.

For the purpose of this illustrative guide, we will operate under the hypothesis that this compound is a putative kinase inhibitor. This allows us to select relevant comparator compounds and design a suite of assays to rigorously test this hypothesis and map its selectivity across the human kinome.

Comparator Compounds: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of this compound, it is essential to benchmark its performance against well-characterized kinase inhibitors with varying selectivity profiles.

CompoundPrimary Target(s)Mechanism of ActionRationale for Inclusion
Wortmannin PI3K family, DNA-PKcs, ATMCovalent, irreversible inhibitorA potent but relatively non-selective PI3K inhibitor, useful for assessing broad activity against the PI3K family.[3][4][5]
Gefitinib EGFRReversible, ATP-competitive inhibitorA highly selective inhibitor of a receptor tyrosine kinase, representing a benchmark for high target specificity.[6][7]
Dasatinib BCR-ABL, Src family kinases, c-KIT, PDGFRβMulti-targeted, ATP-competitive inhibitorA clinically approved multi-kinase inhibitor, illustrating a broader but defined spectrum of activity.[8][9]

Experimental Design for Comprehensive Cross-Reactivity Profiling

A tiered approach is recommended to efficiently and comprehensively assess the cross-reactivity of this compound.

Tier 1: Broad Kinome Profiling

The initial step is to screen the compound against a large, representative panel of purified protein kinases to identify potential primary targets and off-targets. This provides an unbiased overview of its inhibitory activity across the kinome.

Workflow for Biochemical Kinase Profiling

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound This compound (Test Compound) Reaction Incubate Compound, Kinase, Substrate, and [γ-33P]-ATP Compound->Reaction Kinase_Panel Kinase Panel (>300 kinases) Kinase_Panel->Reaction ATP [γ-33P]-ATP ATP->Reaction Substrate Generic or Specific Peptide Substrate Substrate->Reaction Stop_Reaction Stop Reaction & Spot on Filter Membrane Reaction->Stop_Reaction Wash Wash to Remove Unincorporated [γ-33P]-ATP Stop_Reaction->Wash Scintillation Quantify Radioactivity (Scintillation Counting) Wash->Scintillation Analysis Calculate % Inhibition vs. Control Scintillation->Analysis

Caption: Workflow for a radioactive biochemical kinase profiling assay.

Protocol: Radioactive Filter-Binding Kinase Assay

This method is considered a gold standard for its direct measurement of enzymatic activity.[10]

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, the specific kinase, and its corresponding peptide substrate.

  • Compound Addition: Add this compound at a fixed concentration (e.g., 10 µM) to the reaction wells. Include appropriate controls (DMSO vehicle and a known inhibitor).

  • Initiate Reaction: Start the kinase reaction by adding a solution of MgCl2 and [γ-33P]-ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.

  • Washing: Wash the filter membrane extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Detection: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Tier 2: Potency and Affinity Determination

For the "hits" identified in the primary screen (e.g., >50% inhibition), the next step is to determine the potency (IC50) and binding affinity (Ki).

Protocol: Competitive Binding Assay

This assay measures the ability of the test compound to displace a known, high-affinity labeled ligand from the kinase's ATP-binding site.

  • Reagent Preparation: Prepare a solution of the target kinase, a fluorescently labeled tracer ligand, and the test compound at various concentrations.

  • Incubation: Mix the components and incubate to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence polarization or FRET signal.[10] Displacement of the tracer by the test compound will result in a change in the signal.

  • Data Analysis: Plot the signal change against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the tracer ligand.

Workflow for Competitive Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Test_Compound This compound (Serial Dilutions) Incubation Incubate Kinase, Tracer, and Test Compound to Equilibrium Test_Compound->Incubation Target_Kinase Purified Target Kinase Target_Kinase->Incubation Tracer Fluorescently Labeled Tracer Ligand Tracer->Incubation Measure_Signal Measure Fluorescence (e.g., Fluorescence Polarization) Incubation->Measure_Signal Plot_Data Plot Signal vs. [Compound] Measure_Signal->Plot_Data Calculate_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a fluorescence-based competitive binding assay.

Tier 3: Cellular Activity and Target Engagement

Biochemical assays are essential, but it is crucial to validate the findings in a more physiologically relevant cellular context.

Hypothetical Signaling Pathway (e.g., PI3K/Akt/mTOR)

cluster_pathway Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Test_Compound 2,6-Dioxo-4- morpholineacetic acid Test_Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Protocol: Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

  • Cell Seeding: Seed a cancer cell line known to be dependent on the hypothesized target kinase (e.g., a PI3K-mutant cell line) in a 96-well plate.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound and the comparator compounds.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the EC50 (half-maximal effective concentration) for cell growth inhibition.

Protocol: Western Blot for Phospho-Protein Analysis

This technique directly assesses whether the compound inhibits the phosphorylation of downstream substrates of the target kinase in cells.[12]

  • Cell Treatment: Treat the selected cell line with the test compound and comparators at various concentrations for a short period (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a key downstream substrate (e.g., phospho-Akt for PI3K inhibition) and the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein level.

Data Interpretation and Comparative Analysis

The data generated from these assays should be compiled into clear, comparative tables to build a comprehensive selectivity profile.

Table 1: Mock Kinase Profiling Data (% Inhibition at 10 µM)

KinaseThis compoundWortmanninGefitinibDasatinib
PI3Kα8598515
mTOR7595220
EGFR1089945
Src4015395
Abl3510198
... (and 300+ other kinases)............

Table 2: Mock Potency and Cellular Activity Data (IC50/EC50 in µM)

AssayThis compoundWortmanninGefitinibDasatinib
Biochemical IC50
PI3Kα0.150.005>102.5
mTOR0.500.020>101.8
EGFR>10>100.0150.8
Src2.5>10>100.008
Cellular EC50
PI3K-mutant cell line1.20.05>103.0
EGFR-dependent cell line>10>100.051.5

Conclusion: Building a Foundation of Trustworthiness

The systematic evaluation of a novel compound's cross-reactivity is a cornerstone of rigorous drug discovery. By employing a tiered approach encompassing broad kinome scanning, quantitative affinity measurements, and cell-based functional assays, researchers can build a comprehensive and reliable selectivity profile for this compound. This guide, predicated on the hypothesis of kinase inhibition, provides a robust and self-validating framework. The comparison with well-defined inhibitors like Wortmannin, Gefitinib, and Dasatinib allows for a nuanced interpretation of the data, distinguishing between promiscuous, selective, and multi-targeted inhibition profiles. Ultimately, this detailed characterization is indispensable for making informed decisions about the future development of this and other novel chemical entities.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., Hochhaus, A., & Griffin, J. D. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia.
  • Shultz, M. D. (2011). Fluorescent Peptide Assays For Protein Kinases. Methods in molecular biology (Clifton, N.J.), 795, 143–153.
  • Vidal, D., Garcia-Serna, R., & Betti, C. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(2), 799–809.
  • Ventura, A., & Nebreda, A. R. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS Letters, 590(19), 3369–3377.
  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139.
  • Wymann, M. P., Bulgarelli-Leva, G., Zvelebil, M. J., Pirola, L., Vanhaesebroeck, B., Waterfield, M. D., & Panayotou, G. (1996). Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. Molecular and Cellular Biology, 16(4), 1722–1733.
  • Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Methods in molecular biology (Clifton, N.J.), 1647, 1–7.
  • Akca, H., Demiray, A., Aki-Yalcin, E., & Yalcin, I. (2019). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. Journal of Cellular Biochemistry, 120(10), 17768–17779.
  • Apperley, J. F. (2007). Targeted treatment of imatinib-resistant chronic myeloid leukemia: Focus on dasatinib. Therapeutics and Clinical Risk Management, 3(4), 633–640.
  • Amaro, R. E., Swift, R. V., Votapka, L., Li, W. W., & Walker, R. C. (2012). Strategy toward Kinase-Selective Drug Discovery.
  • Wikipedia. (n.d.). Wortmannin. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2017). Direct, indirect and off-target effects of kinase inhibitors.
  • Ischenko, I., Petrenko, O., & Hayman, M. J. (2016). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. Oncology Letters, 13(2), 945–952.
  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Konig, H., Holtz, M., & Hehlmann, R. (2008). Effects of Dasatinib on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. Clinical Cancer Research, 14(23), 7761–7771.
  • Ciardiello, F., & Tortora, G. (2001). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical Cancer Research, 7(10), 2958–2970.
  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Li, Y., & Zhang, J. (2009). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 393(5), 1431–1443.
  • Wymann, M. P., & Pirola, L. (1998). Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. Molecular and Cellular Biology, 18(4), 2313–2315.
  • Bio-Rad. (n.d.). Western Blotting of Phospho-Proteins Protocol. Retrieved from [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 36(6), 336–346.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Egorin, M. J., Shah, D. D., Christner, S. M., & Scher, N. S. (2010). Drug interactions with the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib. Blood, 115(11), 2167–2175.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Herbst, R. S. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4314s–4319s.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors.
  • ResearchGate. (n.d.). Chemical structures of the PI3K inhibitors wortmannin, LY294002,.... Retrieved from [Link]

  • Grégoire, F. M., de Clairefontaine, T., & de Macédo, P. (2016). The use of novel selectivity metrics in kinase research.
  • Kreutzman, A., Porkka, K., & Mustjoki, S. (2013). TARGETS OF IMATINIB, NILOTINIB, AND DASATINIB. ResearchGate. Retrieved from [Link]

Sources

Benchmarking 2,6-Dioxo-4-morpholineacetic Acid: A Comparative Guide for Crosslinking Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that can profoundly impact the stability, functionality, and biocompatibility of bioconjugates, hydrogels, and drug delivery systems. This guide provides an in-depth technical comparison of 2,6-Dioxo-4-morpholineacetic acid (D-MA) as a crosslinking agent against established alternatives, with a focus on providing actionable insights and supporting data for your research and development endeavors.

Introduction to this compound (D-MA)

This compound is a heterocyclic compound featuring a morpholine-2,6-dione core and a reactive carboxylic acid moiety.[1] This unique structure presents D-MA as a potentially valuable tool in the bioconjugation toolkit. The carboxylic acid group allows for the formation of stable amide bonds with primary amines, a common target on proteins and other biomolecules.[1] The morpholine scaffold is a well-recognized pharmacophore in medicinal chemistry, often associated with favorable physicochemical and metabolic properties.[2]

Key Properties of this compound:

PropertyValueReference
CAS Number 33658-49-0[3]
Molecular Formula C₆H₇NO₅[3]
Molecular Weight 173.12 g/mol [3]
Reactive Group Carboxylic Acid[1]
Target Functional Group Primary Amines[1]

The Mechanism of Action: Carboxyl-Amine Crosslinking

The primary mechanism of action for D-MA as a crosslinker involves the activation of its carboxylic acid group to react with a primary amine, forming a stable amide bond. This reaction is analogous to the well-established chemistry of carbodiimide crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Crosslinking Mechanism cluster_activation Activation Step cluster_coupling Coupling Step DMA This compound (D-MA) Activated_DMA Activated D-MA Ester DMA->Activated_DMA Activation Activator Activating Agent (e.g., EDC/NHS) Activator->Activated_DMA Crosslinked_Product Crosslinked Product (Stable Amide Bond) Activated_DMA->Crosslinked_Product Nucleophilic Attack Protein2 Molecule 2 (-NH2) Protein2->Crosslinked_Product Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Conjugation cluster_purification Purification start Start prep_A Prepare Protein A in Activation Buffer start->prep_A prep_B Prepare Protein B in Coupling Buffer start->prep_B add_EDC_NHS Add EDC and NHS to Protein A prep_A->add_EDC_NHS mix_proteins Mix activated Protein A with Protein B prep_B->mix_proteins incubate_activation Incubate 15-30 min at RT add_EDC_NHS->incubate_activation desalt Desalt to remove excess crosslinker incubate_activation->desalt desalt->mix_proteins incubate_coupling Incubate 1-2 hours at RT or overnight at 4°C mix_proteins->incubate_coupling quench Quench reaction incubate_coupling->quench purify Purify conjugate (e.g., SEC) quench->purify end End purify->end Synthesis_Pathway cluster_reactants Starting Materials AminoAcid Amino Acid Intermediate N-(chloroacetyl)amino acid AminoAcid->Intermediate ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate Product Morpholine-2,5-dione derivative Intermediate->Product Cyclization

Sources

Comparative Analysis of 2,6-Dioxo-4-morpholineacetic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous clinically approved drugs.[1][2] Within this privileged heterocyclic family, the 2,6-dioxo-4-morpholineacetic acid core represents a compelling, yet underexplored, template for the design of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing insights from structurally related compounds to illuminate pathways for future drug discovery efforts. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, by examining analogous structures such as 2,6-diketopiperazines and other cyclic imides, we can extrapolate key principles to guide the rational design of potent and selective analogs.[3]

The this compound Scaffold: A Platform for Therapeutic Innovation

The this compound scaffold combines several key features that make it an attractive starting point for drug design. The cyclic imide moiety can participate in hydrogen bonding interactions with biological targets, while the acetic acid side chain provides a handle for further chemical modification and can influence the pharmacokinetic properties of the molecule. The morpholine ring itself, with its inherent polarity and metabolic stability, offers a robust framework for building molecular complexity.[4]

The core structure of this compound is presented below:

Figure 1: Core structure of this compound.

Extrapolating Structure-Activity Relationships from Analogous Scaffolds

In the absence of extensive direct research, we turn to closely related chemical series to infer potential SAR trends for this compound analogs.

Insights from 2,6-Diketopiperazine Analogs

2,6-Diketopiperazines, which share the same cyclic diketo-imide core but with a second nitrogen atom in the ring, have been investigated for their anticancer properties. Studies on these compounds have revealed that substitutions at the nitrogen atoms and the carbon backbone significantly impact their biological activity.

For instance, a study on 2,6-diketopiperazines derived from α-amino acids demonstrated that the nature of the amino acid side chain plays a crucial role in their antiproliferative effects against triple-negative breast cancer cells (MDA-MB-231).[1] This suggests that modifications at the carbon atoms of the morpholine ring in our target scaffold could be a fruitful avenue for optimization.

SAR_Insights cluster_scaffold This compound Analog cluster_modifications Potential Modification Sites cluster_activity Predicted Impact on Activity Scaffold Core Scaffold R1 R1: Acetic Acid Side Chain Scaffold->R1 Modification R2 R2 & R3: Morpholine Ring Carbons Scaffold->R2 Modification Activity Biological Activity (e.g., Anticancer, Enzyme Inhibition) R1->Activity Influences Pharmacokinetics & Target Binding R2->Activity Influences Potency & Selectivity

Figure 2: Potential sites for modification and their predicted impact on biological activity.

Learning from Cyclic Imide Derivatives as Anticancer Agents

Cyclic imides are a broad class of compounds that have shown a wide range of pharmacological activities, including anticancer effects.[3] The imide functionality is a key pharmacophore that can interact with various biological targets. The SAR of cyclic imides often revolves around the nature of the substituents on the imide nitrogen and the cyclic backbone. For example, in a series of naphthalimide derivatives, the substituents on the imide nitrogen were found to be critical for their DNA binding affinity and anticancer activity.[5] This highlights the importance of exploring modifications to the acetic acid moiety at the N-4 position of our scaffold.

Potential Biological Targets and Therapeutic Applications

Based on the activities of related compounds, this compound analogs could be investigated for a variety of therapeutic applications, with a primary focus on oncology.

Anticancer Activity

The structural similarity to 2,6-diketopiperazines and other cyclic imides with demonstrated anticancer effects suggests that this class of compounds could inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or arresting the cell cycle.[1][6]

Enzyme Inhibition

The cyclic imide and carboxylic acid functionalities present in the scaffold make it a potential candidate for enzyme inhibition. For instance, many enzyme inhibitors incorporate these features to interact with the active sites of their targets. Potential enzyme targets could include:

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is implicated in cancer and other diseases. While no direct evidence links our scaffold to MMP inhibition, the presence of a carboxylic acid group, a common zinc-binding group in MMP inhibitors, warrants investigation.[7][8]

  • Kinases: The morpholine ring is a common feature in many kinase inhibitors.[4] It is plausible that derivatives of the this compound scaffold could be designed to target specific kinases involved in cancer signaling pathways.

Experimental Protocols for Evaluation

To elucidate the SAR of novel this compound analogs, a systematic approach to synthesis and biological evaluation is essential.

General Synthesis of this compound Analogs

A potential synthetic route to these analogs could involve the N-alkylation of a pre-formed 2,6-dioxomorpholine ring or the cyclization of an appropriate N-substituted precursor. A generalized synthetic scheme is proposed below.

Synthesis_Workflow Start Starting Materials (e.g., Bromoacetic acid ester, Amino alcohol) Step1 Step 1: N-Alkylation/ Cyclization Precursor Synthesis Start->Step1 Step2 Step 2: Cyclization to form 2,6-Dioxomorpholine Ring Step1->Step2 Step3 Step 3: Ester Hydrolysis Step2->Step3 Final Final Product: 2,6-Dioxo-4-morpholineacetic Acid Analog Step3->Final

Figure 3: A generalized synthetic workflow for this compound analogs.

In Vitro Anticancer Activity Screening

A standard and robust method for initial anticancer screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[6][10]

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Enzyme Inhibition Assays

If a specific enzyme target is hypothesized, a corresponding inhibition assay should be performed. For example, if MMPs are being investigated, a fluorogenic substrate-based assay can be employed to measure the enzyme's activity in the presence and absence of the test compounds.

Comparative Data and Future Directions

To facilitate a clear comparison of the synthesized analogs, the biological data should be summarized in a structured table.

Table 1: Hypothetical Comparative Data for this compound Analogs

Compound IDR1 (Substitution on Acetic Acid)R2, R3 (Substitution on Morpholine Ring)Anticancer Activity (IC50, µM) vs. MDA-MB-231MMP-9 Inhibition (IC50, µM)
Parent HH, H>100>100
Analog 1 CH3H, H50.285.1
Analog 2 HPhenyl, H15.822.5
Analog 3 PhenylH, H32.445.7
Analog 4 H4-Chlorophenyl, H8.912.3

This table presents hypothetical data for illustrative purposes.

The limited availability of direct SAR studies on this compound analogs underscores a significant opportunity for research in this area. Future work should focus on the systematic synthesis and evaluation of a diverse library of these compounds to build a robust SAR database. Key areas for exploration include:

  • Modification of the Acetic Acid Side Chain: Introducing different substituents on the acetic acid moiety to modulate polarity, lipophilicity, and potential interactions with target proteins.

  • Substitution on the Morpholine Ring: Exploring the impact of various substituents at the C-3 and C-5 positions of the morpholine ring to enhance potency and selectivity.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific biological targets and molecular mechanisms through which these compounds exert their effects.

By leveraging the insights from related scaffolds and employing rigorous experimental evaluation, the therapeutic potential of this compound analogs can be systematically unlocked, paving the way for the development of novel and effective therapeutic agents.

References

  • Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. (2025). NIH. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed. [Link]

  • Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents. (2018). NIH. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC. [Link]

  • Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. (2019). PubMed. [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (n.d.). Journal of Cardiovascular Disease Research. [Link]

  • Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents. (2018). Semantic Scholar. [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (2023). MDPI. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2022). MDPI. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

  • Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. (2005). PubMed. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). PMC. [Link]

  • Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. (2024). MDPI. [Link]

  • Synthesis, Biological Evaluation and Molecular Modelling of 2'-Hydroxychalcones as Acetylcholinesterase Inhibitors. (2018). PubMed. [Link]

  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (n.d.). Bhat. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]

  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. (2019). PubMed Central. [Link]

  • Metal Complexes as Promising Matrix Metalloproteinases Regulators. (2023). PMC. [Link]

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. (2020). MedChemComm (RSC Publishing). [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). ResearchGate. [Link]

  • New Anticancer Agents: Design, Synthesis and Evaluation. (2023). PMC. [Link]

  • Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. (n.d.). Request PDF - ResearchGate. [Link]

  • Synthesis of Novel Cyclic Imide-containing Thiazole and Benzothiazoles for Antimicrobial Evaluation and Computational Docking Studies. (2025). Bentham Science Publishers. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). PMC. [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (2022). MDPI. [Link]

Sources

Advanced Applications & Derivatives

Application Notes and Protocols: Development of 2,6-Dioxo-4-morpholineacetic acid-based Polymers with Novel Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Biodegradable Polymers

The field of biomedical materials is in constant pursuit of polymers with finely tunable properties for advanced applications in drug delivery, tissue engineering, and beyond.[1][2] This document outlines the rationale and experimental protocols for the synthesis and characterization of a novel class of polymers based on the monomer 2,6-Dioxo-4-morpholineacetic acid. The unique structure of this monomer, incorporating a morpholine-2,6-dione ring and a pendant carboxylic acid group, presents a compelling opportunity to develop biodegradable polymers with tailored functionalities.[3]

Morpholine and its derivatives have a rich history in medicinal chemistry, often imparting favorable pharmacokinetic properties to therapeutic agents.[4][5] Furthermore, polymers derived from related morpholine-2,5-diones, known as polydepsipeptides, are recognized for their biodegradability and potential in medical applications.[6][7] By integrating a carboxylic acid moiety directly into the monomer structure, we hypothesize the resulting polymers will exhibit pH-responsive behavior, enhanced hydrophilicity, and the capacity for straightforward conjugation of therapeutic agents or targeting ligands. These properties are highly desirable for the creation of advanced, "smart" drug delivery systems.[8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore this promising new polymer platform. We will detail the synthesis of the monomer, its subsequent polymerization, and a suite of analytical techniques to characterize the resulting materials. The causality behind each experimental choice is explained to provide a deep understanding of the underlying chemical principles.

I. Monomer Synthesis: this compound

The synthesis of the monomer is a critical first step. While the compound is commercially available (CAS 33658-49-0), for scalability and research purposes, an in-house synthesis may be desirable.[3] The proposed synthetic route is a modification of established methods for N-substituted morpholine derivatives.

Proposed Synthetic Pathway

Monomer_Synthesis A Iminodiacetic Acid C Intermediate A A->C + B Chloroacetyl Chloride B->C D Cyclization (Base) C->D E This compound D->E

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the acylation of iminodiacetic acid followed by an intramolecular cyclization.

Materials:

  • Iminodiacetic acid

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Acylation:

    • Dissolve iminodiacetic acid in a 1M solution of sodium bicarbonate in deionized water at 0°C.

    • Slowly add chloroacetyl chloride dropwise to the stirring solution, maintaining the temperature at 0°C. The reaction is exothermic and produces HCl, which is neutralized by the bicarbonate base.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidification and Extraction:

    • Acidify the reaction mixture to a pH of approximately 2 using 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the N-(chloroacetyl)iminodiacetic acid intermediate.

  • Cyclization:

    • Dissolve the intermediate in a large volume of DMF.

    • Add the DMF solution dropwise to a heated (e.g., 60°C) suspension of sodium bicarbonate in DMF over several hours. This high-dilution condition favors intramolecular cyclization over intermolecular polymerization.

    • After the addition is complete, continue stirring at 60°C for 24 hours.[6]

  • Purification:

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Remove the DMF under high vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Self-Validation: The structure and purity of the monomer should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

II. Polymerization of this compound

The presence of both an ester and an amide linkage within the morpholine-2,6-dione ring suggests that ring-opening polymerization (ROP) will be an effective method for polymer synthesis. ROP is a well-established technique for producing biodegradable polyesters and related polymers with controlled molecular weights and low dispersity.[7]

Proposed Polymerization Scheme

Polymerization Monomer 2,6-Dioxo-4- morpholineacetic acid Polymer Poly(2,6-Dioxo-4- morpholineacetic acid) Monomer->Polymer Ring-Opening Polymerization Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Polymer Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polymer

Caption: Ring-opening polymerization of the monomer.

Protocol 2: Ring-Opening Polymerization

Materials:

  • This compound (monomer)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Benzyl alcohol (initiator)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (cold)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • Add the monomer, Sn(Oct)₂, and benzyl alcohol to a reaction flask equipped with a magnetic stir bar. The monomer-to-initiator ratio will determine the target molecular weight.

    • Add anhydrous toluene via cannula.

  • Polymerization:

    • Heat the reaction mixture to a specified temperature (e.g., 110-130°C) under a nitrogen atmosphere.

    • Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the monomer peaks.

  • Purification:

    • Once the desired conversion is reached, cool the reaction to room temperature.

    • Dissolve the crude polymer in a minimal amount of DCM.

    • Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.

Causality of Experimental Choices:

  • Sn(Oct)₂: A widely used and effective catalyst for the ROP of cyclic esters. It is generally considered biocompatible at low residual concentrations.

  • Benzyl Alcohol: A common initiator for ROP that provides a hydroxyl group to start the polymer chain growth. The resulting polymer will have a benzyl ester end-group.

  • Anhydrous Conditions: Water can act as a competing initiator and lead to a broader molecular weight distribution. Therefore, stringent anhydrous conditions are necessary for controlled polymerization.

  • Precipitation in Methanol: This step is crucial for removing unreacted monomer, catalyst, and low molecular weight oligomers.

III. Characterization of the Polymer

A thorough characterization of the synthesized polymer is essential to understand its properties and potential applications.

Property Analytical Technique Information Obtained
Chemical Structure ¹H NMR, ¹³C NMR, FT-IRConfirmation of polymer structure, end-group analysis, and monomer conversion.
Molecular Weight and Dispersity Gel Permeation Chromatography (GPC)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determination of glass transition temperature (Tg), melting temperature (Tm) (if crystalline), and thermal decomposition temperature (Td).
pH-Responsiveness Dynamic Light Scattering (DLS), UV-Vis SpectroscopyMeasurement of changes in hydrodynamic radius or turbidity as a function of pH.
Biodegradability In vitro degradation studies in PBS bufferAssessment of the rate of polymer degradation by monitoring changes in mass loss and molecular weight over time.
Biocompatibility Cell viability assays (e.g., MTT assay)Evaluation of the cytotoxicity of the polymer and its degradation products on relevant cell lines.

IV. Novel Properties and Applications

The unique chemical structure of poly(this compound) is expected to confer several novel properties, making it a strong candidate for advanced biomedical applications.

pH-Responsive Drug Delivery

The pendant carboxylic acid groups are expected to be deprotonated at physiological pH, rendering the polymer more hydrophilic. In the acidic environment of a tumor or endosome, these groups will become protonated, leading to a change in the polymer's solubility and conformation. This pH-triggered change can be harnessed for targeted drug release.

Workflow for pH-Responsive Nanoparticle Formulation and Drug Release:

Drug_Delivery_Workflow cluster_0 Nanoparticle Formulation cluster_1 Targeted Drug Release A Polymer + Hydrophobic Drug in Organic Solvent B Nanoprecipitation in Aqueous Buffer (pH 7.4) A->B C Drug-loaded Nanoparticles B->C D Systemic Circulation (pH 7.4) C->D E Tumor Microenvironment or Endosome (Acidic pH) D->E F Polymer Swelling/ Destabilization E->F G Drug Release F->G

Caption: Workflow for pH-responsive drug delivery.

Protocol 3: Formulation and In Vitro Drug Release from pH-Responsive Nanoparticles

Materials:

  • Poly(this compound)

  • A model hydrophobic drug (e.g., Doxorubicin)

  • Acetone or Tetrahydrofuran (THF)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Formulation:

    • Dissolve the polymer and the hydrophobic drug in a water-miscible organic solvent like acetone or THF.

    • Add this organic solution dropwise to a vigorously stirring aqueous buffer (pH 7.4).

    • The polymer will self-assemble into nanoparticles, encapsulating the drug.

    • Stir for several hours to allow the organic solvent to evaporate.

  • Characterization of Nanoparticles:

    • Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

    • Assess the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

  • In Vitro Drug Release:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 and pH 5.5) at 37°C with gentle shaking.

    • At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative drug release as a function of time for both pH conditions.

Expected Outcome: A significantly faster drug release profile is anticipated at the lower pH due to the protonation of the carboxylic acid groups, leading to increased hydrophobicity and potential destabilization of the nanoparticles.

V. Conclusion and Future Directions

The development of polymers based on this compound represents a promising avenue for the creation of next-generation biodegradable materials. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the synthesis, characterization, and application of these novel polymers. Future work should focus on optimizing the polymerization conditions to achieve a range of molecular weights, exploring the copolymerization with other cyclic monomers to further tune the material properties, and conducting in vivo studies to validate the biocompatibility and therapeutic efficacy of drug delivery systems based on this platform.

VI. References

  • Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). Degradable Poly(Ester Amide)s for Biomedical Applications. Polymers, 3(1), 65–99. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Heller, J. (1980). Biodegradable polymers in controlled drug delivery. CRC critical reviews in therapeutic drug carrier systems, 1(1), 39-90. [Link]

  • Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces, 75(1), 1-18. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Puiggalí, J., Franco, L., & Rodriguez-Galan, A. (2011). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • MDPI. (n.d.). Special Issue : Biodegradable Polymers for Controlled Drug Release and Delivery. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Biocompatible Polymers and Processing Techniques in Drug Delivery and Tissue Engineering. ResearchGate. [Link]

  • Sonawane, G. (2025). Biodegradable Polymers in Drug Delivery: A Detailed Review. ResearchGate. [Link]

  • ResearchGate. (2021). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. ResearchGate. [Link]

  • MDPI. (2023). Biocompatible Polymers for 3D-Printed Drug Delivery: Materials Innovation for Sustainable Therapies. MDPI. [Link]

  • Lepa, H. (2024). Advances in Biodegradable Polymers for Sustainable Drug Release Mechanisms. Journal of Chemical and Pharmaceutical Research, 16(11), 215. [Link]

  • MDPI. (2018). Synthesis of Multifunctional Polymersomes Prepared by Polymerization-Induced Self-Assembly. MDPI. [Link]

  • ResearchGate. (2010). Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate. [Link]

  • Chemistry For Everyone. (2023, July 28). How Are Biocompatible Polymers Used In Drug Delivery? YouTube. [Link]

  • Wiley Online Library. (2016). Synthesis of pH- and Thermoresponsive Poly(2-n-propyl-2-Oxazoline) Based Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 54(5), 657-665. [Link]

  • Kamaly, N., Yameen, B., Wu, J., & Farokhzad, O. C. (2016). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Chemical Reviews, 116(4), 2602–2663. [Link]

  • MDPI. (2023). Biomaterials for Drug Delivery and Human Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 24(11), 5126–5137. [Link]

  • Google Patents. (n.d.). CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid. Retrieved from

Sources

Exploring the Potential of 2,6-Dioxo-4-morpholineacetic Acid in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Candidate for Neurotherapeutic Discovery

The quest for novel therapeutic agents to combat the growing burden of neurological disorders is a paramount challenge in modern medicine. Within this landscape, the morpholine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1] Notably, certain morpholine-containing compounds exhibit the ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs. This has led to their investigation in the context of neurological disorders.

This document introduces 2,6-Dioxo-4-morpholineacetic acid (also known as 2,6-DCM or nitrilotriacetic anhydride) , a compound whose potential in neuroscience remains largely unexplored. Its unique chemical architecture, featuring a dioxo-morpholine ring coupled to an acetic acid moiety, presents an intriguing starting point for the discovery of new neuroactive agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the potential of this compound. We will outline a strategic, multi-tiered approach, beginning with fundamental in vitro characterization and progressing to more complex in vivo studies and mechanistic elucidation. The protocols provided herein are designed to be self-validating, with clear explanations for experimental choices, ensuring scientific rigor and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the bedrock of any pharmacological investigation. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 33658-49-0[2]
Molecular Formula C6H7NO5[2][3]
Molecular Weight 173.12 g/mol [3]
XLogP3 -2.9[3]
Topological Polar Surface Area 83.9 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 6[3]

The low XLogP3 value suggests high hydrophilicity, which may present a challenge for passive diffusion across the blood-brain barrier. However, the presence of multiple hydrogen bond acceptors and a donor could facilitate interactions with transporters. Therefore, experimental validation of its blood-brain barrier permeability is a critical first step.

Tier 1: In Vitro Characterization - Assessing Fundamental Neurobiological Activities

The initial phase of investigation focuses on establishing the foundational neurobiological profile of this compound using established in vitro assays. These assays will determine its neurotoxic or neuroprotective potential, its influence on neuronal morphology, and its impact on synaptic integrity.

Neurotoxicity and Neuroprotection Assays

Rationale: The primary objective is to determine a safe and effective concentration range for subsequent experiments. These assays will also provide the first indication of whether the compound possesses protective properties against common cellular stressors implicated in neurodegenerative diseases.[4][5]

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assessment SHSY5Y Plate SH-SY5Y neuroblastoma cells Treat_Dose Treat with this compound (Dose-response: 0.1 µM - 100 µM) SHSY5Y->Treat_Dose 24h incubation Treat_Stress Co-treat with stressor (e.g., H₂O₂ or glutamate) and compound SHSY5Y->Treat_Stress 24h incubation MTT MTT Assay for cell viability Treat_Dose->MTT LDH LDH Assay for cytotoxicity Treat_Dose->LDH Treat_Stress->MTT Treat_Stress->LDH

Figure 1. Workflow for assessing neurotoxicity and neuroprotection.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment:

    • Neurotoxicity: Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control.

    • Neuroprotection: Pre-treat cells with the compound for 2 hours, then add a known neurotoxin (e.g., 100 µM hydrogen peroxide or 5 mM glutamate) and co-incubate. Include a toxin-only control and a vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

Rationale: Neurite outgrowth is a fundamental process in neuronal development and regeneration. This assay will determine if this compound can promote or inhibit the formation of neurites, providing insights into its potential role in neural repair.[6][7][8]

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Differentiation & Treatment cluster_2 Analysis PC12 Plate PC12 cells on collagen-coated plates NGF Induce differentiation with NGF PC12->NGF Treat Treat with this compound NGF->Treat Co-treatment Fix_Stain Fix and stain for β-III tubulin Treat->Fix_Stain After 48-72h Image Image acquisition (High-content imaging) Fix_Stain->Image Quantify Quantify neurite length and branching Image->Quantify

Figure 2. Workflow for the neurite outgrowth assay.

Detailed Protocol: Neurite Outgrowth in PC12 Cells

  • Cell Plating: Plate PC12 cells on collagen-coated 96-well plates at a density of 5 x 10³ cells/well.

  • Differentiation and Treatment: After 24 hours, replace the medium with a low-serum medium containing a suboptimal concentration of Nerve Growth Factor (NGF) (e.g., 25 ng/mL) and the desired concentrations of this compound. Include a positive control (optimal NGF concentration) and a negative control (suboptimal NGF without the compound).

  • Incubation: Incubate for 48-72 hours.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain for neuronal-specific β-III tubulin using a primary antibody followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length, number of neurites per cell, and branching points using appropriate software.[8]

Assessment of Synaptic Plasticity Markers

Rationale: Synaptic plasticity is the cellular basis of learning and memory. Analyzing the expression of key pre- and post-synaptic proteins can reveal if the compound modulates synaptic structure and function.[9][10][11][12]

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis Primary_Neurons Culture primary cortical neurons Treat Treat with this compound Primary_Neurons->Treat 72h incubation Lysate Prepare cell lysates Treat->Lysate Western Western Blot for synaptic proteins Lysate->Western Densitometry Densitometric analysis Western->Densitometry

Figure 3. Workflow for analyzing synaptic plasticity markers.

Detailed Protocol: Western Blotting for Synaptic Proteins

  • Cell Culture and Treatment: Culture primary cortical neurons for 10-14 days in vitro to allow for synapse formation. Treat the neurons with a non-toxic, effective concentration of this compound (determined from the viability assays) for 72 hours.

  • Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pre-synaptic markers (e.g., Synaptophysin, SNAP-25) and post-synaptic markers (e.g., PSD-95, GluR1).[11] Incubate with a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Tier 2: In Vivo Evaluation - From Bench to Biological System

Positive and promising results from the in vitro assays warrant progression to in vivo studies to assess the compound's effects in a whole-organism context. This tier will focus on blood-brain barrier permeability and preliminary behavioral assessments in rodent models of neurological disorders.[3][13][14][15]

Blood-Brain Barrier Permeability

Rationale: A compound's ability to reach its target in the central nervous system is a prerequisite for its therapeutic efficacy. In vitro and in vivo models are essential to determine if this compound can cross the blood-brain barrier.[2][16][17][18][19][20]

In Vitro Protocol: Transwell BBB Model

  • Model Setup: Co-culture brain endothelial cells with astrocytes on a Transwell insert to form a tight barrier, mimicking the BBB.[18]

  • Permeability Assay: Add this compound to the apical (blood side) chamber. At various time points, collect samples from the basolateral (brain side) chamber.

  • Quantification: Analyze the concentration of the compound in the basolateral chamber using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

In Vivo Protocol: Rodent Pharmacokinetic Study

  • Administration: Administer this compound to rodents via intravenous (IV) or intraperitoneal (IP) injection.

  • Sample Collection: At designated time points, collect blood and brain tissue.

  • Analysis: Homogenize the brain tissue and extract the compound. Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Interpretation: Calculate the brain-to-plasma concentration ratio (logBB) to assess BBB penetration.[19]

Assessment of Cognitive Function in Rodent Models

Rationale: Should the compound demonstrate neuroprotective effects and BBB permeability, the next logical step is to evaluate its impact on cognitive function in relevant animal models of neurodegenerative diseases (e.g., scopolamine-induced amnesia model for Alzheimer's disease).[21][22][23][24][25]

Behavioral Testing Paradigms:

  • Morris Water Maze: To assess spatial learning and memory.[21]

  • Y-Maze: To evaluate short-term spatial working memory.[22][24]

  • Novel Object Recognition: To test recognition memory.[24]

General Protocol for Behavioral Testing:

  • Animal Model: Induce the desired neurological phenotype in rodents.

  • Compound Administration: Treat the animals with this compound at various doses for a specified duration.

  • Behavioral Testing: Conduct the chosen behavioral tests, recording relevant parameters (e.g., escape latency in the Morris water maze, spontaneous alternations in the Y-maze).

  • Data Analysis: Compare the performance of the compound-treated group with the vehicle-treated and control groups.

Tier 3: Mechanistic Elucidation - Unraveling the "How"

Identifying the molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action and for further drug development. Based on its chemical structure, several plausible targets can be hypothesized and investigated.

Receptor Binding and Enzyme Inhibition Assays

Rationale: The morpholine and acetic acid moieties suggest potential interactions with neurotransmitter systems. A panel of receptor binding and enzyme inhibition assays will be employed to screen for such interactions.

Hypothesized Signaling Pathways and Targets:

G cluster_0 GABAergic System cluster_1 Glutamatergic System cluster_2 Cholinergic System cluster_3 Monoaminergic System Compound This compound GABA_R GABA-A Receptor Compound->GABA_R Binding? Glu_R Glutamate Receptors (NMDA, AMPA) Compound->Glu_R Modulation? AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition? MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition? GABA_Pathway Neuronal Inhibition GABA_R->GABA_Pathway Glu_Pathway Excitotoxicity Modulation Glu_R->Glu_Pathway ACh_Pathway Increased Acetylcholine AChE->ACh_Pathway MAO_Pathway Modulation of Neurotransmitters MAO->MAO_Pathway

Figure 4. Hypothesized molecular targets and pathways for this compound.

Recommended Screening Assays:

  • GABA-A Receptor Binding Assay: To determine if the compound binds to the GABA-A receptor complex, potentially modulating inhibitory neurotransmission.[1][26][27][28][29]

  • Glutamate Receptor Activity Assay: To assess if the compound modulates the activity of NMDA or AMPA receptors, which are crucial for synaptic plasticity and implicated in excitotoxicity.[30][31][32]

  • Acetylcholinesterase (AChE) Inhibition Assay: To investigate if the compound inhibits AChE, an enzyme that degrades acetylcholine, a key neurotransmitter for memory and cognition.[4][33][34][35][36]

  • Monoamine Oxidase (MAO) Inhibition Assay: To determine if the compound inhibits MAO-A or MAO-B, enzymes involved in the metabolism of monoamine neurotransmitters like serotonin and dopamine.[37][38][39][40][41]

Protocol Example: Acetylcholinesterase (AChE) Inhibitor Screening

  • Assay Principle: This colorimetric assay is based on the Ellman method, where thiocholine produced from the hydrolysis of acetylthiocholine by AChE reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow product.[33][34]

  • Procedure:

    • In a 96-well plate, add AChE enzyme, DTNB, and different concentrations of this compound.

    • Include a known AChE inhibitor as a positive control and a no-inhibitor control.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Measure the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the compound and determine the IC₅₀ value.

Conclusion and Future Directions

The systematic approach outlined in these application notes provides a robust framework for the initial exploration of this compound as a potential candidate for neuroscience research and neurotherapeutic development. The tiered progression from in vitro characterization to in vivo validation and mechanistic studies ensures a comprehensive and data-driven evaluation.

Should this compound exhibit promising neuroprotective, neuritogenic, or cognitive-enhancing properties, further investigations would be warranted. These could include more extensive in vivo studies in various models of neurological disorders, detailed structure-activity relationship (SAR) studies to optimize its properties, and advanced electrophysiological and neuroimaging studies to further elucidate its mechanism of action. The journey from a novel compound to a potential therapeutic is long and challenging, but the foundational protocols detailed here provide the essential first steps on that path.

References

  • Behavioral Model for Assessing Cognitive Decline - PMC - NIH. (n.d.). Retrieved from [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2023). MDPI. Retrieved from [Link]

  • Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC. (n.d.). Retrieved from [Link]

  • Animal Models of Neurodegenerative Diseases - PMC. (n.d.). Retrieved from [Link]

  • Characterization of GABA Receptors - PMC. (n.d.). Retrieved from [Link]

  • Increased levels of synaptic proteins involved in synaptic plasticity after chronic intraocular pressure elevation and modulation by brain-derived neurotrophic factor in a glaucoma animal model - PMC. (n.d.). Retrieved from [Link]

  • Neurite Outgrowth and Cell Health Analysis Protocol | Sartorius. (n.d.). Retrieved from [Link]

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Retrieved from [Link]

  • Cognition, Learning, and Memory Tests in Rodents - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved from [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). Frontiers. Retrieved from [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2022). MDPI. Retrieved from [Link]

  • GABA - PDSP. (n.d.). Retrieved from [Link]

  • Glutamate Assay Kit (Fluorometric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. (2023). MDPI. Retrieved from [Link]

  • Synaptic Markers | Antibodies.com. (n.d.). Retrieved from [Link]

  • Blood Brain Barrier Permeability Assay Background. (n.d.). Neuromics. Retrieved from [Link]

  • In vitro neurology assays. (n.d.). InnoSer. Retrieved from [Link]

  • High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. (2018). NIH. Retrieved from [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021). Emulate. Retrieved from [Link]

  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? (2016). Frontiers. Retrieved from [Link]

  • Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved from [Link]

  • Changes in Synaptic Proteins Precede Neurodegeneration Markers in Preclinical Alzheimer's Disease Cerebrospinal Fluid*. (n.d.). e-Repositori UPF. Retrieved from [Link]

  • Neurodegenerative Disease Models | InVivo Biosystems. (n.d.). Retrieved from [Link]

  • QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Spandidos Publications. Retrieved from [Link]

  • Assessing Cognition in Mice. (2015). PubMed. Retrieved from [Link]

  • A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. (2016). PubMed Central. Retrieved from [Link]

  • Animal models of neurodegenerative diseases. (n.d.). Broad Institute. Retrieved from [Link]

  • Acetylcholinesterase (AchE) Activity Assay Kit (E-BC-K174-M). (n.d.). Elabscience. Retrieved from [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. Retrieved from [Link]

  • Markers of Synaptic Transmission: A Review. (2022). Acta Scientific. Retrieved from [Link]

  • Exploring the activation mechanism of metabotropic glutamate receptor 2. (2024). PNAS. Retrieved from [Link]

  • In vivo and in vitro neuroprotective effects of maca polysaccharide. (n.d.). IMR Press. Retrieved from [Link]

  • Methods used for the measurement of blood-brain barrier integrity. (2021). ResearchGate. Retrieved from [Link]

  • Western blot analysis of synaptic plasticity-related protein levels.... (n.d.). ResearchGate. Retrieved from [Link]

  • Cognition Models in Rats and Mice. (n.d.). Inotiv. Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. Retrieved from [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. Retrieved from [Link]

Sources

Application Notes and Protocols: 2,6-Dioxo-4-morpholineacetic Acid Derivatives as Versatile Scaffolds for Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and chemical biology, the development of sophisticated chemical probes is paramount for elucidating complex biological processes and for the identification of novel therapeutic agents.[1] A promising, yet underexplored, scaffold for the generation of such probes is the 2,6-dioxo-4-morpholineacetic acid core. This heterocyclic system presents a unique combination of features: a rigid morpholine ring, two reactive carbonyl groups, and a carboxylic acid handle suitable for a variety of chemical modifications. These characteristics make it an ideal starting point for the rational design of a diverse range of probes for various biochemical assays.

This comprehensive guide provides a forward-looking perspective on the potential applications of this compound derivatives. While direct, extensive literature on this specific scaffold as a probe is emerging, the principles of chemical biology allow us to project its utility. Here, we present detailed, albeit conceptual, protocols and application notes grounded in established assay methodologies. Our aim is to empower researchers to harness the potential of this versatile scaffold in their own experimental settings.

Part 1: The this compound Scaffold - A Platform for Probe Development

The core structure of this compound offers several strategic advantages for probe design:

  • The Acetic Acid Handle: The carboxylic acid at the 4-position is a prime site for conjugation. Through standard amide bond formation chemistries, a wide array of functional moieties can be attached, including fluorophores, quenchers, affinity tags (like biotin), or fragments of known ligands.

  • The 2,6-Dione System: The two carbonyl groups within the morpholine ring can influence the molecule's polarity and hydrogen bonding capacity. Furthermore, these sites could potentially be involved in interactions with biological targets or could be chemically modified to introduce further diversity.

  • Structural Rigidity: The cyclic nature of the morpholine ring provides a degree of conformational constraint, which can be advantageous in designing probes with high specificity and affinity for their targets.

Below, we explore three potential classes of biochemical probes derived from this scaffold, complete with detailed protocols for their application.

Part 2: Application I - Fluorescence Polarization (FP) Assays for Competitive Binding Analysis

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution. It is particularly well-suited for high-throughput screening (HTS) to identify inhibitors of protein-protein or protein-ligand interactions. We hypothesize the development of a fluorescently labeled this compound derivative as a tracer for a competitive FP assay.

Principle of the Assay

A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon binding to a larger molecule (e.g., a protein), the tracer's tumbling is restricted, leading to a higher polarization value. In a competitive assay format, a library of unlabeled compounds can be screened for their ability to displace the fluorescent tracer from the protein, resulting in a decrease in fluorescence polarization.

Probe Design and Synthesis

The synthesis would involve coupling a suitable fluorophore (e.g., fluorescein, rhodamine) to the carboxylic acid of this compound via an amide linkage. The choice of fluorophore would depend on the available excitation and emission wavelengths of the plate reader.

FP_Probe_Synthesis Scaffold This compound EDC_NHS EDC/NHS Scaffold->EDC_NHS Activation of Carboxylic Acid Fluorophore Amine-reactive Fluorophore (e.g., Fluorescein-amine) FP_Probe Fluorescent Probe (FP-Tracer) Fluorophore->FP_Probe EDC_NHS->FP_Probe Amide Coupling

Caption: Synthetic scheme for the fluorescent probe.

Detailed Protocol for a Competitive FP Assay

Objective: To screen a compound library for inhibitors of the interaction between "Protein X" and our hypothetical fluorescent probe.

Materials:

  • Fluorescent Probe (FP-Tracer): Synthesized this compound derivative, dissolved in DMSO.

  • Protein X: Purified protein of interest in a suitable buffer (e.g., PBS, HEPES).

  • Assay Buffer: e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20.

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • 384-well, low-volume, black, flat-bottom plates.

  • A plate reader capable of measuring fluorescence polarization.

Protocol Steps:

  • Determination of Optimal FP-Tracer Concentration:

    • Prepare a serial dilution of the FP-Tracer in assay buffer.

    • Add a fixed, saturating concentration of Protein X to half of the wells.

    • Add assay buffer only to the other half (for baseline fluorescence).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence intensity. The optimal FP-Tracer concentration is typically the Kd of its interaction with the protein, which can be determined from a saturation binding curve.

  • Assay Setup for High-Throughput Screening:

    • Dispense 10 µL of assay buffer to all wells.

    • Add 50 nL of test compounds (or DMSO for controls) to the appropriate wells.

    • Add 5 µL of Protein X at a concentration twice the final desired concentration.

    • Add 5 µL of FP-Tracer at a concentration twice the final desired concentration.

    • Final volume: 20 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader.

Data Analysis:

The data is typically normalized to the controls:

  • High mP control (0% inhibition): Protein X + FP-Tracer + DMSO.

  • Low mP control (100% inhibition): FP-Tracer + DMSO (no protein).

The percentage of inhibition for each test compound is calculated as:

% Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])

Table 1: Example FP Assay Data

CompoundConcentration (µM)mP Value% Inhibition
DMSO (0% Inh)-3500
No Protein (100% Inh)-50100
Compound A1015066.7
Compound B103403.3

Part 3: Application II - Enzyme Inhibition Assays

The this compound scaffold can be elaborated to design enzyme inhibitors. The morpholine-2,6-dione moiety can be considered a potential pharmacophore that could interact with the active site of various enzymes, such as proteases or hydrolases.

Principle of the Assay

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[1][2] A common method involves using a fluorogenic or chromogenic substrate that produces a detectable signal upon cleavage by the enzyme. The presence of an inhibitor will lead to a decrease in the rate of signal generation.

Hypothetical Probe Design

For this application, the this compound derivative would not be the probe itself, but rather the inhibitor being tested. The assay would utilize a known fluorogenic substrate for the enzyme of interest.

Enzyme_Inhibition_Assay Enzyme Enzyme Product Fluorescent Product Enzyme->Product Catalysis No_Reaction Inhibited Reaction Enzyme->No_Reaction Substrate Fluorogenic Substrate Substrate->Product Inhibitor 2,6-Dioxo-4-morpholineacetic acid derivative Inhibitor->No_Reaction Binding

Caption: Principle of the enzyme inhibition assay.

Detailed Protocol for an Enzyme Inhibition Assay

Objective: To determine the IC50 of a this compound derivative against "Enzyme Y".

Materials:

  • Enzyme Y: Purified enzyme in a suitable buffer.

  • Fluorogenic Substrate: Specific for Enzyme Y, dissolved in DMSO.

  • Test Inhibitor: this compound derivative, serially diluted in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2, 0.01% Brij-35.

  • 384-well, black, flat-bottom plates.

  • A kinetic fluorescence plate reader.

Protocol Steps:

  • Assay Setup:

    • Dispense 10 µL of assay buffer into all wells.

    • Add 50 nL of the serially diluted test inhibitor (or DMSO for controls).

    • Add 5 µL of Enzyme Y at a concentration twice the final desired concentration.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction and Kinetic Measurement:

    • Add 5 µL of the fluorogenic substrate at a concentration twice the final desired concentration (typically at or below the Km).

    • Immediately place the plate in a kinetic fluorescence plate reader pre-set to the reaction temperature (e.g., 37°C).

    • Measure the fluorescence intensity every 60 seconds for 30 minutes.

Data Analysis:

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Determine IC50:

    • Plot the reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

Table 2: Example Enzyme Inhibition Data

Inhibitor Conc. (log M)Average Rate (RFU/min)% Inhibition
-89851.5
-7.59505.0
-775025.0
-6.550050.0
-625075.0
-5.55095.0
-51598.5

Part 4: Application III - FRET-Based Assays for Protease Activity

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules.[3][4] A FRET-based assay can be designed to measure protease activity by using a substrate that contains a FRET pair (a donor and an acceptor fluorophore) separated by a protease cleavage site.

Principle of the Assay

In the intact substrate, the donor and acceptor are in close proximity, and excitation of the donor results in energy transfer to the acceptor, which then emits light. Upon cleavage of the substrate by a protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.

Probe Design and Synthesis

A peptide substrate containing the recognition sequence for a specific protease would be synthesized. A donor fluorophore (e.g., Cy3) would be attached to one end of the peptide, and the this compound derivative, functionalized with an acceptor/quencher (e.g., Cy5 or a dark quencher), would be attached to the other end.

FRET_Protease_Assay cluster_0 Intact Probe cluster_1 Cleaved Probe Donor Donor (e.g., Cy3) Peptide Peptide Cleavage Site Donor->Peptide Acceptor Acceptor/Quencher (on Morpholine Scaffold) Peptide->Acceptor Protease Protease Acceptor->Protease Cleavage Donor_Cleaved Donor Acceptor_Cleaved Acceptor/Quencher Protease->Donor_Cleaved Protease->Acceptor_Cleaved

Caption: Principle of a FRET-based protease assay.

Detailed Protocol for a FRET-Based Protease Assay

Objective: To measure the activity of "Protease Z" using a FRET substrate based on the this compound scaffold.

Materials:

  • FRET Substrate: Synthesized as described above, dissolved in DMSO.

  • Protease Z: Purified enzyme in a suitable buffer.

  • Assay Buffer: e.g., 20 mM Tris, pH 7.5, 150 mM NaCl.

  • 96-well, black, flat-bottom plates.

  • A fluorescence plate reader capable of measuring dual-emission spectra.

Protocol Steps:

  • Assay Setup:

    • Add 80 µL of assay buffer to each well.

    • Add 10 µL of the FRET substrate to each well.

    • Add 10 µL of either assay buffer (for baseline) or a known inhibitor (for control).

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of Protease Z to each well.

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence of the donor (e.g., Ex/Em for Cy3: 550/570 nm) and the acceptor (e.g., Ex/Em for Cy5: 650/670 nm) over time.

Data Analysis:

The activity of the protease is often expressed as the ratio of donor to acceptor fluorescence over time. An increase in this ratio indicates substrate cleavage. The initial rate of the reaction can be calculated from the linear phase of the ratio change.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the development of novel biochemical probes. While the applications and protocols detailed herein are based on established principles of probe design and assay development, they provide a solid framework for researchers to begin exploring the potential of this chemical entity. The true power of this scaffold lies in the vast chemical space that can be explored through derivatization of its acetic acid handle and potential modifications of the morpholine ring itself. Future work should focus on the synthesis of libraries of these derivatives and their screening against a wide range of biological targets to uncover new and exciting tools for chemical biology and drug discovery.

References

  • Holt, A., & Palcic, M. M. (2006). A peroxidase-coupled continuous absorbance plate-reader assay for flavin monoamine oxidases, copper-containing amine oxidases and related enzymes. Nature Protocols, 1(5), 2498–2505. [Link]

  • Inoue, H., Castagnoli, K., Van der Schyf, C., Mabic, S., Igarashi, K., & Castagnoli, N. (1999). Species-dependent differences in monoamine oxidase A and B-catalyzed oxidation of various C4 substituted 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridinyl derivatives. The Journal of Pharmacology and Experimental Therapeutics, 291(2), 856–864. [Link]

  • Krueger, M. J., & Singer, T. P. (1993). An Examination of the reliability of the radiochemical assay for monoamine oxidase-A and oxidase-B. Analytical Biochemistry, 214(1), 116–123. [Link]

  • Meyerson, L. R., McMurtrey, K. D., & Davis, V. E. (1978). A rapid and sensitive potentiometric assay for monoamine oxidase using an ammonia-selective electrode. Analytical Biochemistry, 86(1), 287–297. [Link]

  • Valley, M. P., Zhou, W., Hawkins, E. M., Shultz, J., Cali, J. J., Worzella, T., Bernad, L., Good, T., Good, D., & Riss, T. L. (2006). A bioluminescent assay for monoamine oxidase activity. Analytical Biochemistry, 359(2), 238–246. [Link]

  • Edmundson, A. B., & Hirs, C. H. W. (1962). On the structure of ribonuclease. Journal of Molecular Biology, 5(6), 683-707.
  • Weissbach, H., Smith, T. E., Daly, J. W., Witkop, B., & Udenfriend, S. (1960). A rapid spectrophotometric assay of Monoamine Oxidase based on the rate of disappearance of kynuramine. Journal of Biological Chemistry, 235(4), 1160–1163. [Link]

  • Yan, Z. Y., Caldwell, G. W., & Zhao, B. Y. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(8), 834–840. [Link]

  • Zhou, J. J., Zhong, B., & Silverman, R. (1996). Direct continuous fluorometric assay for monoamine oxidase B. Analytical Biochemistry, 234(1), 9–12. [Link]

  • Unsoeld, T., Pirzer, T., & Gaub, H. E. (2013). A FRET-based screening assay for nucleic acid ligands. Methods, 59(3), 329-334.
  • Copeland, R. A. (2000).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Roy, R., Hohng, S., & Ha, T. (2008). A practical guide to single-molecule FRET. Nature Methods, 5(6), 507–516. [Link]

  • A general method to generate biosensors for user-defined molecules could provide detection tools for a wide range of biological applications. Here, we describe an approach for the rapid engineering of biosensors using PYR1 (Pyrabactin Resistance 1), a plant abscisic acid (ABA) receptor with a malleable ligand-binding pocket and a requirement for ligand-induced heterodimerization, which facilitates the construction of sense–response functions.
  • Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules. This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules. Molecules, 25(5), 1156.
  • The actions of many drugs involve enzyme inhibition. This is exemplified by the inhibitors of monoamine oxidases (MAO) and the cholinsterases (ChE) that have been used for several pharmacological purposes. This review describes key principles and approaches for the reliable determination of enzyme activities and inhibition as well as some of the methods that are in current use for such studies with these two enzymes. International Journal of Molecular Sciences, 18(7), 1529.
  • The fluorescence properties of selected derivatives of 6-methoxyanthracene-2-carboxylic acid were studied. The corresponding ester and oxazoline derivatives exhibit a moderate solvatochromism, which is caused by the donor-acceptor interplay. The Journal of Organic Chemistry, 68(13), 5199-5206.
  • Anti-angiogenic therapies are effective for the treatment of cancer, a variety of ocular diseases, and have potential benefits in cardiovascular disease, arthritis, and psoriasis. We have previously shown that anthrax protective antigen (PA), a non-pathogenic component of anthrax toxin, is an inhibitor of angiogenesis, apparently as a result of interaction with the cell surface receptors capillary morphogenesis gene 2 (CMG2) protein and tumor endothelial marker 8 (TEM8). Journal of Biomolecular Screening, 13(1), 37-45.

Sources

Application Notes & Protocols: Functionalization of 2,6-Dioxo-4-morpholineacetic acid for Specific Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocyclic motif is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1] This guide provides a comprehensive framework for the functionalization of a specific, underexplored scaffold: 2,6-Dioxo-4-morpholineacetic acid. We present detailed strategies and step-by-step protocols for modifying this molecule's key reactive handles. The overarching goal is to enable researchers and drug development professionals to generate diverse libraries of compounds for screening against a wide array of biological targets, including those implicated in cancer, neurodegenerative diseases, and inflammatory conditions.[2] This document emphasizes the chemical rationale behind experimental design, offering insights into creating derivatives such as targeted protein degraders (PROTACs), kinase inhibitors, and modulators of protein-protein interactions.

Introduction: The Potential of the this compound Scaffold

The morpholine ring is a privileged structure in drug discovery, appearing in numerous clinically approved drugs.[3][4] Its presence often confers favorable properties such as improved solubility and metabolic stability.[5] The this compound scaffold presents a unique combination of a rigidified morpholine-2,6-dione core and a flexible N-acetic acid side chain. While the morpholine-2,5-dione and its derivatives are known for their biological activities and as precursors to biodegradable polymers, the 2,6-dione isomer remains a less-explored chemical space.[6][7]

This scaffold offers two primary points for chemical diversification:

  • The Carboxylic Acid: A versatile functional group that serves as a prime handle for conjugation to various bioactive moieties, linkers, or targeting ligands through stable amide or ester bonds.[8]

  • The Morpholine-2,6-dione Ring: While more inert, the positions alpha to the carbonyl groups may offer opportunities for more advanced functionalization under specific conditions.

This guide will focus primarily on the strategic exploitation of the carboxylic acid moiety, as it represents the most direct and reliable route to generating diverse and targeted molecular entities.

Structural Analysis and Key Reactive Sites

To effectively functionalize the this compound scaffold, a clear understanding of its chemical reactivity is paramount. The molecule's structure dictates the available strategies for modification.

cluster_0 This compound cluster_1 Reactive Sites mol key1 Carboxylic Acid (-COOH) Primary site for amide/ester formation. key1->mol key2 α-Carbons Potential for enolization/alkylation. key2->mol Secondary Site start Start: 2,6-Dioxo-4- morpholineacetic acid dissolve 1. Dissolve Scaffold in Anhydrous Solvent (e.g., DMF, DCM) start->dissolve add_reagents 2. Add Coupling Agent (e.g., HATU) & Base (e.g., DIPEA) dissolve->add_reagents activate 3. Stir for Activation (Formation of Active Ester) add_reagents->activate add_amine 4. Add Amine Nucleophile (Targeting Moiety-NH2) activate->add_amine react 5. Reaction at RT (Monitor by TLC/LC-MS) add_amine->react workup 6. Aqueous Workup (e.g., wash with NaHCO3, brine) react->workup purify 7. Purify Product (Column Chromatography) workup->purify end_node End: Functionalized Product purify->end_node

Figure 2: General experimental workflow for amide bond formation.

Application Note: Designing PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). [9]They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. [10]Our scaffold is an excellent starting point for creating the "linker" component of a PROTAC.

Conceptual Design

The N-acetic acid group can be coupled to an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands). The remaining part of the PROTAC—the linker and the POI ligand—is then built out from the E3 ligase ligand.

cluster_scaffold Scaffold Core cluster_e3 E3 Ligase Ligand cluster_poi POI Ligand scaffold 2,6-Dioxo-4-morpholine (as part of linker) e3_ligand e.g., Thalidomide Derivative scaffold->e3_ligand Amide Bond linker Linker (e.g., PEG chain) e3_ligand->linker Attachment poi_ligand e.g., Kinase Inhibitor linker->poi_ligand Attachment

Sources

Application Notes and Protocols: Metal Complexes of 2,6-Dioxo-4-morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Morpholine-Based Ligands in Coordination Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry and material science, owing to its unique physicochemical properties that can enhance solubility, bioavailability, and receptor interaction.[1] The incorporation of a 2,6-dioxo-4-morpholineacetic acid framework presents a compelling ligand system for the chelation of metal ions. The presence of multiple coordination sites—the carboxylate group and the oxygen atoms of the morpholine ring—suggests the potential for forming stable metal complexes with diverse geometries and electronic properties.[2][3]

Transition metal complexes, in particular, offer a vast design space for developing novel therapeutic agents and catalysts.[4] The coordination of a ligand to a metal center can significantly modulate its biological activity, often leading to enhanced efficacy compared to the free ligand.[4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from this compound, with a focus on their therapeutic and catalytic prospects. While specific literature on the metal complexes of this exact ligand is emerging, the protocols and applications detailed herein are based on well-established methodologies for analogous morpholine-containing compounds and related metal complexes.

Part 1: Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be approached through standard coordination chemistry techniques. The general strategy involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system.

Protocol 1: General Synthesis of Transition Metal Complexes of this compound

Objective: To synthesize metal complexes of this compound with transition metals such as Copper(II), Zinc(II), and Cobalt(II).

Materials:

  • This compound (Ligand, L)

  • Metal(II) chloride or acetate salts (e.g., CuCl₂, Zn(OAc)₂, CoCl₂)

  • Ethanol (absolute)

  • Methanol

  • Diethyl ether

  • Deionized water

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N) for pH adjustment

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Ligand Solution Preparation: Dissolve 1 mmol of this compound in 20 mL of ethanol in a 100 mL round-bottom flask. Stir the solution gently until the ligand is completely dissolved. A slight warming of the solution may be necessary.

  • pH Adjustment (Deprotonation of Carboxylic Acid): Add a stoichiometric amount of a base (e.g., ethanolic NaOH or Et₃N) dropwise to the ligand solution to deprotonate the carboxylic acid group, facilitating coordination. Monitor the pH to be in the range of 7-8.

  • Metal Salt Solution Preparation: In a separate flask, dissolve 0.5 mmol of the desired metal(II) salt in 10 mL of ethanol or a mixture of ethanol and water (if the salt has low solubility in pure ethanol).

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or the formation of a precipitate is often indicative of complex formation.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically around 60-80°C) for 2-4 hours to ensure the completion of the reaction.

  • Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by vacuum filtration using a Büchner funnel. If no precipitate forms, the volume of the solvent can be reduced under vacuum, followed by the addition of a less polar solvent like diethyl ether to induce precipitation.

  • Washing and Drying: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for these reactions as it can dissolve both the ligand and many metal salts, and it can be easily removed.

  • Base Addition: The deprotonation of the carboxylic acid is crucial as the carboxylate anion is a much stronger coordinating group than the neutral carboxylic acid.

  • Reflux: Heating under reflux provides the necessary activation energy for the ligand substitution reaction on the metal center to proceed to completion.

Characterization of the Synthesized Complexes

A thorough characterization of the newly synthesized complexes is essential to confirm their structure and purity.

Technique Purpose
Elemental Analysis (C,H,N) To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
FT-IR Spectroscopy To identify the coordination sites of the ligand. A shift in the stretching frequency of the C=O (carboxylate) and C-O-C (ether) bands upon complexation provides evidence of coordination.
UV-Vis Spectroscopy To study the electronic transitions within the complex. For transition metal complexes, d-d transitions can provide information about the geometry of the metal center.
¹H and ¹³C NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II)), NMR can provide detailed structural information in solution. Shifts in the proton and carbon signals of the ligand upon coordination can confirm the binding mode.
Mass Spectrometry To determine the molecular weight of the complex and confirm its composition.
Molar Conductivity To determine if the complex is an electrolyte or non-electrolyte in a given solvent, which helps in understanding the nature of the counter-ions.[5]
Magnetic Susceptibility To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center for paramagnetic complexes (e.g., Cu(II), Co(II)).

Part 2: Application Notes and Protocols

Based on the extensive research on morpholine-based metal complexes, the primary applications are anticipated in the biomedical field, particularly as anticancer and antimicrobial agents. Catalytic applications are also a possibility.

Application 1: Anticancer Activity

Metal complexes can exhibit anticancer activity through various mechanisms, including DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes.[6]

Objective: To determine the cytotoxicity of the synthesized metal complexes against human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293) for selectivity assessment.[4]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Synthesized metal complexes and the free ligand.

  • Dimethyl sulfoxide (DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Phosphate Buffered Saline (PBS).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds (metal complexes and free ligand) in DMSO. Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations (e.g., 1 to 100 µM).

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of the test compounds and incubate for 24 or 48 hours. Include a vehicle control (DMSO treated) and a positive control (a known anticancer drug like cisplatin).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation and Causality:

  • Controls: The use of both vehicle and positive controls is essential for validating the assay results.

  • Normal Cell Line: Testing against a non-cancerous cell line helps to determine the selectivity of the compounds, a crucial aspect of a potential therapeutic agent.[7]

  • Dose-Response: A clear dose-dependent effect strengthens the evidence for the cytotoxic activity of the compounds.

Diagram: Workflow for Anticancer Activity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plates C Treat Cells with Complexes (24-48h incubation) A->C B Prepare Serial Dilutions of Metal Complexes B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate % Cell Viability F->G H Determine IC50 Values G->H

Caption: Workflow for evaluating the in vitro anticancer activity of metal complexes using the MTT assay.

Application 2: Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Metal complexes of morpholine derivatives have shown promise in this area.[8]

Objective: To qualitatively assess the antimicrobial activity of the synthesized complexes against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi).

  • Sterile Petri dishes.

  • Sterile cork borer.

  • Stock solutions of test compounds in DMSO.

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs.

Procedure:

  • Media Preparation and Inoculation: Prepare the agar media and pour them into sterile Petri dishes. Once solidified, spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter (e.g., 6 mm) in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL) into each well.

  • Controls: Use a well with pure DMSO as a negative control and place a standard antibiotic/antifungal disc on the agar as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Objective: To quantitatively determine the lowest concentration of the complexes that inhibits the visible growth of a microorganism.

Procedure: This is typically done using a broth microdilution method in 96-well plates, where a standardized inoculum is added to wells containing serial dilutions of the test compounds. The MIC is the lowest concentration at which no visible growth is observed after incubation.

Application 3: DNA Interaction Studies

Understanding the interaction of metal complexes with DNA is crucial for elucidating their mechanism of action, especially for anticancer agents.

Objective: To investigate the binding mode and affinity of the metal complexes with Calf-Thymus DNA (CT-DNA).[6][9]

Procedure:

  • Prepare a stock solution of CT-DNA in a suitable buffer (e.g., Tris-HCl).

  • Keep the concentration of the metal complex constant while varying the concentration of CT-DNA.

  • Record the UV-Vis spectra of the complex at each DNA concentration.

  • Changes in the absorbance (hyperchromism or hypochromism) and shifts in the wavelength of the absorption maxima (red or blue shift) indicate interaction with DNA. These changes can be used to calculate the binding constant (Kb).

Application 4: Catalytic Activity

Metal complexes with dioxo ligands are known to catalyze various organic transformations.[1][10]

Objective: To evaluate the potential of the synthesized metal complexes as catalysts for oxidation reactions.[1]

Procedure:

  • In a reaction vial, dissolve benzoin (substrate) and the metal complex (catalyst, e.g., 1-5 mol%) in a suitable solvent like DMSO.

  • Heat the reaction mixture at a specific temperature (e.g., 100-120°C) for a set period.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, isolate and characterize the product (benzil) to determine the catalytic efficiency (yield and selectivity).

Diagram: Potential Coordination Modes and Applications

G cluster_apps Potential Applications Ligand This compound Carboxylate Morpholine Oxygens Complex Metal Complex Ligand->Complex Metal Metal Ion (e.g., Cu, Zn, Co) Metal->Complex Anticancer Anticancer Agent Complex->Anticancer DNA Interaction, Apoptosis Induction Antimicrobial Antimicrobial Agent Complex->Antimicrobial Cell Wall/Membrane Disruption Catalyst Catalyst Complex->Catalyst Redox Reactions, Bond Formation

Caption: Potential coordination of this compound with a metal ion to form a complex with diverse applications.

Conclusion and Future Perspectives

The metal complexes of this compound represent a promising, yet underexplored, class of compounds. The protocols outlined in this guide provide a solid foundation for their synthesis, characterization, and evaluation for various applications. The rich coordination chemistry and the inherent biological relevance of the morpholine scaffold suggest that these complexes could be valuable candidates for the development of new therapeutics and catalysts. Future research should focus on synthesizing a library of these complexes with different metal ions and systematically evaluating their structure-activity relationships to unlock their full potential.

References

  • Synthesis, Characterization, and Catalytic Exploration of Mononuclear Mo(VI) Dioxido Complexes of (Z)-1-R-2-(4′,4′-Dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates. PMC. [Link]

  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science. [Link]

  • Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. MDPI. [Link]

  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. ResearchGate. [Link]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. [Link]

  • Synthesis of rare-earth metal complexes with a morpholine-functionalized β-diketiminato ligand and their catalytic activities towards C–O and C–N bond formation. Dalton Transactions. [Link]

  • Comprehensive Assessment of Biomolecular Interactions of Morpholine-Based Mixed Ligand Cu(II) and Zn(II) Complexes of 2,2′-Bipyridine as Potential Anticancer and SARS-CoV-2 Agents: A Synergistic Experimental and Structure-Based Virtual Screening. PMC. [Link]

  • Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation. PubMed. [Link]

  • Synthesis and spectral studies of 2,6-diformyl-4-methylphenol-bis(semicarbazone) ligand and their binuclear metal complexes. ResearchGate. [Link]

  • (PDF) morpholine antimicrobial activity. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some metals complexes with new Azo-Schiff ligand. International journal of health sciences. [Link]

  • Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. MDPI. [Link]

  • Reactivity of Metal Dioxo Complexes. RSC Publishing. [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Synthesis of chelate-forming polymer ligands and their coordination compounds with d-metals. E3S Web of Conferences. [Link]

  • Release of Bioactive Molecules Using Metal Complexes. ResearchGate. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

  • Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. PMC. [Link]

  • Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. NIH. [Link]

  • Synthesis and Characterization of Some Metal Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol. Biomedicine and Chemical Sciences. [Link]

  • Some new morpholine-based Schiff-base complexes; Synthesis, characterization, anticancer activities and theoretical studies. University of Miami. [Link]

Sources

Application Note: High-Throughput Screening of a 2,6-Dioxo-4-morpholineacetic Acid Derivative Library for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Morpholine Scaffolds in Targeted Protein Degradation

The morpholine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive structural component.[2] The 2,6-dioxo-4-morpholineacetic acid core, in particular, shares structural similarities with ligands for E3 ubiquitin ligases, such as cereblon (CRBN), which are critical components of the ubiquitin-proteasome system.[3] This system is the cell's primary machinery for degrading unwanted or damaged proteins.[4]

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that co-opts this natural process to eliminate disease-causing proteins.[4][5] Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues utilize small molecules to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][7][8] This application note provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of this compound derivatives to identify novel molecular glues or ligands for PROTAC development.

I. Assay Development and Optimization: A Multi-faceted Approach

The initial and most critical phase of any HTS campaign is the development of a robust and reliable assay.[9] For screening a this compound derivative library, a multi-assay strategy is recommended to comprehensively characterize the activity of the compounds and minimize false positives. This involves a primary biochemical screen to identify direct binders to the E3 ligase, followed by a cell-based assay to confirm degradation of a target protein.

A. Primary Screen: Fluorescence Polarization (FP) for Direct E3 Ligase Binding

Rationale: A Fluorescence Polarization (FP) assay is a homogenous, solution-based technique ideal for HTS, measuring the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein.[10][11][12] This assay will directly identify compounds from the library that bind to the E3 ligase of interest (e.g., CRBN).

Protocol: FP-Based E3 Ligase Binding Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • E3 Ligase: Recombinant human CRBN (or other E3 ligase of interest) diluted to a final concentration of 50 nM in assay buffer.

    • Fluorescent Tracer: A known, low-affinity CRBN ligand (e.g., a thalidomide derivative) conjugated with a fluorophore (e.g., fluorescein) at a final concentration of 10 nM. The concentration should be at or below the Kd of the tracer for the E3 ligase.

    • Positive Control: A known high-affinity CRBN binder (e.g., pomalidomide) at a final concentration of 10 µM.

    • Negative Control: DMSO (vehicle) at a final concentration of 0.1%.

  • Assay Procedure (384-well format):

    • Add 10 µL of assay buffer to all wells.

    • Add 50 nL of test compounds (from the this compound library, typically at 10 mM in DMSO) to the sample wells.

    • Add 50 nL of positive control or negative control to the respective control wells.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Add 5 µL of the E3 ligase solution to all wells except for the "no protein" control wells (which receive 5 µL of assay buffer instead).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units. A decrease in mP indicates displacement of the fluorescent tracer by a test compound.

    • Determine the Z'-factor to assess assay quality.[13][14][15] An ideal HTS assay has a Z'-factor ≥ 0.5.[16]

ParameterRecommended ValueRationale
Final Assay Volume20 µLReduces reagent consumption in HTS.[17]
Compound Concentration10 µMA standard starting concentration for primary screens.[16]
DMSO Tolerance< 1%High concentrations of DMSO can denature proteins.[18]
Incubation Time60 minutesAllows the binding reaction to reach equilibrium.
Z'-factor≥ 0.5Ensures a robust and reliable screening window.[15]
B. Secondary Screen: Cell-Based AlphaLISA for Target Protein Degradation

Rationale: Hits from the primary screen must be validated in a cellular context to confirm their ability to induce the degradation of a target protein.[19][20][21] The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash immunoassay suitable for HTS that can quantify endogenous protein levels in cell lysates.[22][23][24]

Protocol: AlphaLISA-Based Target Degradation Assay

  • Cell Culture and Treatment:

    • Seed a relevant human cell line (e.g., HEK293T, MM.1S) in 384-well plates at a density of 10,000 cells/well and incubate for 24 hours.

    • Treat the cells with the hit compounds from the primary screen at various concentrations (e.g., 0.1, 1, 10 µM) for 18-24 hours. Include positive (e.g., a known degrader) and negative (DMSO) controls.

  • Cell Lysis:

    • Carefully remove the culture medium.

    • Add 20 µL of AlphaLISA lysis buffer to each well and incubate on an orbital shaker for 10 minutes at room temperature.

  • AlphaLISA Procedure:

    • Transfer 5 µL of cell lysate to a 384-well ProxiPlate®.

    • Add 5 µL of the AlphaLISA Acceptor bead mix (containing an antibody specific to the target protein).

    • Incubate for 60 minutes at room temperature.

    • Add 15 µL of the Donor bead mix (Streptavidin-coated Donor beads conjugated with a biotinylated antibody that recognizes a different epitope on the target protein).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • A decrease in the AlphaLISA signal indicates a reduction in the target protein level.

    • Calculate the percentage of degradation relative to the DMSO control.

TPD_Pathway

Caption: A comprehensive HTS workflow.

III. Data Analysis and Hit Confirmation

A. Primary Hit Identification and Artifact Mitigation

Primary hits are typically defined as compounds that produce a signal greater than three standard deviations from the mean of the negative controls. However, fluorescence-based assays are susceptible to interference from compounds that are themselves fluorescent (autofluorescence) or that quench fluorescence. [25][26][27][28] Protocol: Counter-Screen for Autofluorescence

  • Prepare a 384-well plate containing the hit compounds in assay buffer without the fluorescent tracer and E3 ligase.

  • Read the plate using the same FP settings as the primary screen.

  • Compounds exhibiting a high fluorescence signal in this assay are flagged as potential false positives and should be deprioritized or evaluated in orthogonal assays.

B. Dose-Response Validation and IC50/DC50 Determination

Confirmed hits should be re-tested in a dose-response format to determine their potency. [29][30][31][32]For the FP assay, this will yield an IC50 value (the concentration at which 50% of the tracer is displaced). For the AlphaLISA assay, this will yield a DC50 value (the concentration at which 50% of the target protein is degraded).

Protocol: Dose-Response Curve Generation

  • Perform a serial dilution of the confirmed hit compounds, typically in a 10-point, 1:3 dilution series starting from 100 µM.

  • Perform the FP and AlphaLISA assays as described above with the diluted compounds.

  • Plot the percentage of inhibition (for FP) or degradation (for AlphaLISA) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 or DC50 value. [33]

    Parameter Description
    IC50 Concentration of a compound that gives 50% inhibition in the FP binding assay.
    DC50 Concentration of a compound that causes 50% degradation of the target protein.

    | Dmax | Maximum percentage of degradation achieved by the compound. |

IV. Conclusion and Future Directions

This application note outlines a robust and comprehensive strategy for the high-throughput screening of a this compound derivative library. By combining a direct binding assay with a functional cell-based degradation assay, this workflow enables the identification and validation of novel compounds with potential as molecular glues or building blocks for PROTACs. Subsequent steps will involve detailed structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of the confirmed hits, ultimately leading to the development of novel therapeutics for a range of diseases.

References

  • Bhuiyan, N. et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). Available at: [Link]

  • Lomenick, B. et al. (2017). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology, 12(7), 1783–1790. Available at: [Link]

  • Eurofins. (2024). High-Throughput Screening for Discovery of Novel Solid Forms. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • Sipes, N. S. et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports, 10(1), 4170. Available at: [Link]

  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Available at: [Link]

  • Schade, M. et al. (2015). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 20(8), 994-1001. Available at: [Link]

  • Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Available at: [Link]

  • Srinivasan, B., & Lloyd, D. G. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 67(20), 17931–17934. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Moerke, N. J. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 11(6), 579-593. Available at: [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. Available at: [Link]

  • BioTechnologia. (2013). Cell-based assays in high-throughput mode (HTS). Available at: [Link]

  • ResearchGate. (2023). Protein-Targeted Degradation Agents Based on Natural Products. Available at: [Link]

  • BellBrook Labs. (2023). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Available at: [Link]

  • ResearchGate. (2020). (PDF) High-Throughput Screening to Predict Chemical-Assay Interference. Available at: [Link]

  • National Center for Biotechnology Information. (2010). High Throughput Screening Assays for NOD1 Inhibitors - Probe 2. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • PubMed. (2024). Dose-Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Available at: [Link]

  • ResearchGate. (n.d.). Figure S2: Drug sensitivity assay –dose response curves and IC50 images. Available at: [Link]

  • MDPI. (2023). Protein-Targeted Degradation Agents Based on Natural Products. Available at: [Link]

  • ResearchGate. (2023). (PDF) Optogenetic and High-Throughput Drug Discovery. Available at: [Link]

  • BMG LABTECH. (2024). The Z prime value (Z´). Available at: [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • Research Center of the Southern Branch of the National Academy of Sciences of Ukraine. (2018). Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaazatetracyclo[5.5.0.03,11.05,9]dodecane. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • AZoLifeSciences. (2023). Is Targeted Protein Degradation Revolutionizing Drug Development?. Available at: [Link]

  • YouTube. (2023). Implementing AlphaLISA™ SureFire® Ultra™ Technology. Available at: [Link]

  • Regulatory Mechanisms in Biosystems. (2022). Influence of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones. Available at: [Link]

  • MDPI. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Z' Does Not Need to Be > 0.5. Available at: [Link]

  • ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Available at: [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. Available at: [Link]

  • ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. Available at: [Link]

  • PubMed. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Available at: [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Available at: [Link]

Sources

Safety Operating Guide

Safe Handling of 2,6-Dioxo-4-morpholineacetic Acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: The Foundation of Safety

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the chemical's structure. The morpholine moiety is present in compounds known to be corrosive, causing severe skin burns and eye damage.[4][5][6][7] The acetic acid group suggests acidic and potentially corrosive properties.[8][9] Therefore, it is prudent to handle 2,6-Dioxo-4-morpholineacetic acid as a substance that is, at a minimum, a severe skin and eye irritant, and potentially corrosive and toxic.

Before any handling, a thorough risk assessment is mandatory.[1][3] This assessment is not a one-time event but a critical thought process to be revisited for each specific experimental protocol. Key variables to consider include the quantity of the substance being handled, its physical form (e.g., fine powder vs. solution), and the nature of the operation (e.g., weighing, dissolution, heating).

The following workflow diagram illustrates the essential steps in performing this risk assessment to determine the appropriate level of personal protective equipment (PPE).

PPE_Risk_Assessment cluster_assessment Risk Assessment Workflow cluster_ppe PPE Selection start Start: Proposed Experiment with this compound assess_hazards Step 1: Hazard Identification (Assume Corrosive, Irritant, Unknown Toxicity) start->assess_hazards assess_procedure Step 2: Procedural Evaluation - Scale (mg vs. g) - Physical Form (Solid vs. Liquid) - Aerosol Generation Potential? assess_hazards->assess_procedure determine_risk Step 3: Determine Risk Level (Low, Medium, High) assess_procedure->determine_risk select_ppe Step 4: Select PPE based on Risk Level determine_risk->select_ppe ppe_low Low Risk: - Standard Lab Coat - Safety Glasses with Side Shields - Single Nitrile Gloves select_ppe->ppe_low Low ppe_medium Medium Risk: - Lab Coat + Apron - Chemical Splash Goggles - Double Nitrile Gloves select_ppe->ppe_medium Medium ppe_high High Risk: - Chemical Resistant Suit/Coverall - Face Shield + Goggles - Heavy-duty Gloves (e.g., Butyl) - Respiratory Protection select_ppe->ppe_high High end_node Proceed with Experiment Safely ppe_low->end_node ppe_medium->end_node ppe_high->end_node

Caption: Risk Assessment Workflow for PPE Selection.

Tiered Personal Protective Equipment (PPE) Protocols

The selection of PPE is directly linked to the assessed level of risk for a given procedure.[10][11] Engineering controls, such as the use of a certified chemical fume hood, are the primary line of defense and should be used for all manipulations of this compound.[12] PPE serves as the essential last line of defense.[10]

Risk Level & Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Risk (e.g., Handling <100mg of solid, preparing dilute solutions inside a fume hood)Safety glasses with side shieldsSingle pair of nitrile glovesStandard laboratory coatNot typically required when handled exclusively within a fume hood
Medium Risk (e.g., Handling >1g of solid, heating solutions, potential for splashing)Chemical splash gogglesDouble-gloving with nitrile glovesFlame-retardant lab coat and a chemical-resistant apronNot typically required within a fume hood, but have a respirator available for emergency spill response
High Risk (e.g., Large scale operations, potential for significant aerosol generation, cleaning up a large spill)Chemical splash goggles and a full-face shieldHeavy-duty gloves (e.g., butyl rubber or fluoroelastomer over nitrile)[6]Chemical-resistant suit or disposable coverallsAir-purifying respirator (APR) with organic vapor cartridges or a supplied-air respirator (SAR)[13]

Detailed PPE Selection and Use

Eye and Face Protection

The morpholine component is known to cause severe eye damage.[4][7] Therefore, eye protection is paramount.

  • Safety Glasses: Provide minimum protection and are only suitable for low-risk scenarios where splashing is highly unlikely.

  • Chemical Splash Goggles: These should be the default choice. They provide a full seal around the eyes, protecting against splashes and vapors.[6][14]

  • Face Shield: Must be worn in addition to chemical splash goggles during medium- to high-risk procedures to protect the entire face.[8]

Hand Protection

Morpholine and its derivatives are toxic in contact with skin.[4][5][7] The appropriate gloves must be worn.

  • Nitrile Gloves: Offer good protection for incidental contact. For any sustained work, double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before and during use.[15]

  • Heavy-Duty Gloves: For prolonged contact or when handling larger quantities, more robust gloves like butyl rubber or fluoroelastomer (FKM) are recommended.[6] Always consult a glove compatibility chart if available.

Body Protection
  • Laboratory Coat: A standard, flame-retardant lab coat is the minimum requirement.[10] It should be buttoned completely.

  • Chemical-Resistant Apron/Suit: An apron worn over the lab coat provides an additional layer of protection against splashes.[16] For high-risk scenarios, a disposable coverall is necessary.[6]

Respiratory Protection

All work with this compound, especially in its solid, powdered form, should be conducted within a chemical fume hood to prevent inhalation. If a procedure has a high potential for generating aerosols or if a significant spill occurs outside of a containment device, respiratory protection is required.[13] A risk assessment will determine if an air-purifying respirator with organic vapor cartridges is sufficient, or if a more protective supplied-air respirator is needed.[7][13]

Operational Plan: Safe Handling and Disposal

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, designate a specific work area within a chemical fume hood.[8] Ensure an eyewash station and safety shower are accessible and unobstructed.[16]

  • Donning PPE: Put on PPE in the correct order: lab coat, then gloves, followed by eye protection.

  • Weighing and Transfer: If handling a solid, conduct all weighing and transfers within the fume hood to minimize inhalation risk. Use secondary containment (e.g., a beaker within a larger dish) when transporting the chemical within the lab.[17][18]

  • Post-Handling: After the procedure, decontaminate any surfaces. Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by eye protection and lab coat.

  • Hygiene: Wash hands and exposed skin areas thoroughly with soap and water after removing PPE.[19]

Spill and Emergency Procedures

Even small spills must be treated with caution.[20][21]

  • Small Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (at a minimum, double gloves, goggles, and lab coat), absorb the spill with an inert material like vermiculite or sand.[22]

    • Carefully scoop the absorbent material into a designated hazardous waste container.[23][24]

    • Wipe the area with a suitable decontaminating solution, followed by soap and water.[23]

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert all lab personnel.[23][25]

    • Close the doors to the laboratory to confine vapors.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[17][23]

Waste Disposal

All materials contaminated with this compound, including excess chemical, contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous waste.[26][27]

  • Collect waste in a clearly labeled, sealed container.[26]

  • The label should include the full chemical name and approximate quantities.

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.[26]

References

  • Vertex AI Search. (2025). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • ORS. (n.d.). Chemical Safety Guide, 5th Ed.
  • Thermo Fisher Scientific. (2025). Morpholine - SAFETY DATA SHEET.
  • Redox. (2022). Safety Data Sheet Morpholine.
  • YOUTH Clean Tech. (2025). Chemical Safety in Labs: Handling and Storage.
  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling.
  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Santa Cruz Biotechnology. (n.d.). Morpholine - Material Safety Data Sheet.
  • Health and Safety Executive (HSE). (2025). Chemicals - safe use and handling.
  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals.
  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Wyoming. (n.d.). Acid Handling SOP.
  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure.
  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Health and Safety Authority. (n.d.). Science (Chemicals) – Risk Assessment Template No. 50.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine.
  • University of Glasgow. (n.d.). COSHH, RISK ASSESSMENT AND CHEMICAL SAFETY.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Morpholine.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Green World Group. (2023). 10 Safety Tips For Safe Handling And Storing Of Chemicals.
  • EHS. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.
  • American Chemical Society. (2022). Chemical Safety Information Resources | ACS College Safety Video #2 [Video]. YouTube.
  • Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill.
  • Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • Lab Manager. (2025). Conducting a Chemical Risk Assessment in the Laboratory.
  • Flinn Scientific. (2020). Acid Safety.
  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities.
  • ReAgent. (2025). What are the safety precautions when handling acids?.
  • University of California, Berkeley. (n.d.). Guide for Chemical Spill Response.
  • American Chemical Society. (n.d.). Publications & Resources.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.